Ethidium monoazide bromide
説明
Structure
2D Structure
3D Structure of Parent
特性
IUPAC Name |
8-azido-5-ethyl-6-phenylphenanthridin-5-ium-3-amine;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5.BrH/c1-2-26-20-12-15(22)8-10-18(20)17-11-9-16(24-25-23)13-19(17)21(26)14-6-4-3-5-7-14;/h3-13,22H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUXAYLZEGLXDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69498-50-6 (Parent) | |
| Record name | Phenanthridinium, 3-amino-8-azido-5-ethyl-6-phenyl-, bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58880-05-0 | |
| Record name | Ethidium monoazide bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58880-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenanthridinium, 3-amino-8-azido-5-ethyl-6-phenyl-, bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Ethidium Monoazide Bromide: A Technical Guide to its Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethidium (B1194527) monoazide bromide (EMA) is a photo-reactive DNA intercalating agent that has become an invaluable tool in molecular biology and microbiology for differentiating between viable and non-viable cells. Its utility stems from its selective permeability through compromised cell membranes, allowing for the specific labeling of DNA from dead cells. This in-depth technical guide elucidates the core mechanism of action of EMA, provides detailed experimental protocols for its key applications, and presents quantitative data to support its efficacy.
Core Mechanism of Action
The mechanism of action of ethidium monoazide bromide is a multi-step process that relies on the integrity of the cell membrane and the photo-reactive nature of the azide (B81097) group.
-
Selective Permeability: EMA is a positively charged molecule that is actively excluded from cells with intact, energized membranes.[1] In contrast, cells with compromised membranes, characteristic of cell death, readily allow the influx of EMA.[2][3]
-
DNA Intercalation: Once inside a dead cell, EMA intercalates into the double-stranded DNA, a process common to ethidium derivatives.[4] This intercalation itself is a non-covalent interaction.
-
Photoactivation and Covalent Crosslinking: The key to EMA's functionality lies in its azide group. Upon exposure to a strong visible light source (typically in the 400-500 nm range), the azide group is converted into a highly reactive nitrene radical.[5] This nitrene radical then rapidly forms a covalent bond with the surrounding DNA molecule.[4][5] This irreversible crosslinking permanently modifies the DNA of dead cells.
-
Downstream Consequences: The covalent binding of EMA to DNA has two primary consequences that are exploited in various applications:
-
Inhibition of DNA Amplification: The presence of the bulky EMA molecule covalently attached to the DNA template significantly hinders the processivity of DNA polymerases. This prevents the amplification of DNA from dead cells in Polymerase Chain Reaction (PCR) based assays.[2][3]
-
DNA Cleavage: In some instances, the photoactivation of EMA has been shown to lead to the direct cleavage of bacterial DNA.[6]
-
This selective and permanent modification of DNA from non-viable cells forms the basis for EMA's application in viability-dependent analyses.
Signaling Pathways and Logical Relationships
The logical workflow of EMA's action is depicted in the following diagram:
Caption: Logical flow of EMA's selective action on dead cells.
Quantitative Data Summary
The efficacy of EMA in distinguishing viable from non-viable bacteria can be quantified, primarily through the reduction in PCR signal from dead cell populations. The following tables summarize key quantitative parameters reported in the literature.
| Parameter | Organism(s) | Value | Reference(s) |
| PCR Signal Reduction | General | Approx. -4.5 log units | [4] |
| PCR Signal Reduction | Legionella pneumophila | >99.9% | [7] |
| Dynamic Range of Assay | Campylobacter jejuni | Approx. 4 log10 | [8][9] |
| Treatment | Organism | EMA Concentration | Result | Reference(s) |
| Heat-killed | Mixed bacterial flora | 0.8 µg/ml | Complete inhibition of PCR amplification | [10] |
| Heat-killed | Escherichia coli O157:H7 | 10 µg/ml | Effective binding to DNA from 10⁸ CFU/ml dead cells | [11] |
| Heat-killed | Legionella pneumophila | 2.5 µg/ml | 1.87 log unit signal reduction | [7] |
| Heat-killed | Legionella pneumophila | 5 µg/ml | 2.61 log unit signal reduction | [7] |
| Heat-killed | Legionella pneumophila | 10 µg/ml | 2.51 log unit signal reduction | [7] |
Experimental Protocols
Detailed methodologies for two key applications of EMA are provided below.
Viability PCR (v-PCR) Protocol
This protocol outlines the steps for using EMA in conjunction with quantitative PCR (qPCR) to selectively quantify viable bacteria.
Caption: Step-by-step workflow for viability PCR using EMA.
Materials:
-
This compound (EMA) stock solution (e.g., 1 mg/ml in 20% DMSO)
-
Bacterial cell suspension
-
Phosphate-buffered saline (PBS)
-
High-intensity visible light source (e.g., 500W halogen lamp or LED photoactivation system)
-
Microcentrifuge tubes
-
DNA extraction kit
-
qPCR master mix, primers, and probe
-
qPCR instrument
Procedure:
-
Sample Preparation: Prepare a suspension of bacterial cells in PBS or an appropriate buffer.
-
EMA Addition: Add EMA to the cell suspension to a final concentration typically ranging from 1 to 50 µM. The optimal concentration should be determined empirically for the specific bacterial species and experimental conditions.
-
Dark Incubation: Incubate the samples in the dark for 5 to 15 minutes at room temperature or on ice. This step allows EMA to penetrate the dead cells and intercalate into the DNA.
-
Photoactivation: Expose the samples to a high-intensity visible light source for 1 to 20 minutes. The distance from the light source and the exposure time should be optimized to ensure efficient crosslinking without excessive heating of the sample. Placing the tubes on ice during photoactivation is recommended.
-
Cell Lysis and DNA Extraction: Pellet the cells by centrifugation and proceed with your standard DNA extraction protocol.
-
Quantitative PCR: Perform qPCR using primers and probes specific to the target organism.
-
Data Analysis: Analyze the qPCR data to quantify the amount of DNA from viable cells. The signal from dead cells should be significantly reduced or eliminated.
Flow Cytometry Protocol for Viability Assessment
This protocol details the use of EMA for distinguishing live and dead cells by flow cytometry.
Caption: Step-by-step workflow for cell viability analysis using EMA and flow cytometry.
Materials:
-
This compound (EMA) stock solution
-
Cell suspension
-
Phosphate-buffered saline (PBS) with 0.5-5% bovine serum albumin (BSA)
-
Fluorescent light source
-
Flow cytometer
Procedure:
-
Cell Preparation: Wash cells twice in PBS containing BSA. Resuspend the cells to a concentration of approximately 10⁷ cells/ml.[12]
-
EMA Staining: Add EMA to the cell suspension to a final concentration typically between 0.5 and 10 µg/ml.[12] The optimal concentration should be titrated for the specific cell type.
-
Dark Incubation: Incubate the cells in the dark on ice for 15 minutes to allow EMA to enter dead cells.[12]
-
Photoactivation: Expose the cells to a fluorescent light source for 15 minutes while keeping them on ice.[12]
-
Antibody Staining (Optional): If performing immunophenotyping, add antibodies and incubate for 15-30 minutes on ice in the dark.[12]
-
Wash: Wash the cells twice with wash buffer (e.g., PBS with BSA).[12]
-
Fixation (Optional): Cells can be fixed with paraformaldehyde if they are not to be analyzed immediately.[12]
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Dead cells will exhibit a strong fluorescent signal from the covalently bound EMA.
Conclusion
This compound is a powerful tool for the selective analysis of viable cells. Its mechanism of action, centered on the photo-induced covalent crosslinking of DNA in membrane-compromised cells, allows for the effective removal of the genetic signal from dead cells in a variety of molecular assays. The protocols and data presented in this guide provide a comprehensive resource for researchers and scientists seeking to employ EMA in their work. Proper optimization of experimental parameters is crucial for achieving reliable and reproducible results.
References
- 1. Development of a quantitative PCR method to differentiate between viable and nonviable bacteria in environmental water samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocols - Flow Cytometry - Shared Resources - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. journals.asm.org [journals.asm.org]
- 4. Ethidium monoazide for DNA-based differentiation of viable and dead bacteria by 5'-nuclease PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iul-instruments.com [iul-instruments.com]
- 6. biotium.com [biotium.com]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Use of ethidium monoazide and PCR in combination for quantification of viable and dead cells in complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of ethidium bromide monoazide for quantification of viable and dead mixed bacterial flora from fish fillets by polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of viable Escherichia coli O157:H7 by ethidium monoazide real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethidium Monoazide (EMA) - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Ethidium Monoazide Bromide: A Technical Guide to its Photochemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethidium (B1194527) monoazide bromide (EMA) is a photo-reactive fluorescent dye with a high affinity for nucleic acids. Structurally similar to ethidium bromide, EMA possesses a crucial addition: an azide (B81097) group. This functional group allows for the covalent attachment of the molecule to nucleic acids upon photoactivation with visible light. EMA is predominantly used to selectively label DNA in cells with compromised membranes, making it an invaluable tool for distinguishing between viable and non-viable cells in a mixed population. This technical guide provides an in-depth overview of the photochemical properties of EMA, detailed experimental protocols for its primary applications, and a summary of its mechanism of action.
Core Photochemical Properties
EMA's utility is rooted in its distinct photochemical characteristics. In its free form, the fluorescence of EMA is weak. However, upon intercalation into DNA and subsequent photoactivation, its fluorescence quantum yield increases significantly. This property, combined with its selective permeability, forms the basis of its application in viability testing.
Quantitative Photochemical Data
The key photochemical and physical properties of Ethidium Monoazide Bromide are summarized in the table below for easy reference and comparison.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~504-510 nm[1][2] | After photocrosslinking to nucleic acid. |
| Emission Maximum (λem) | ~600 nm[1][2] | After photocrosslinking to nucleic acid. |
| Molar Extinction Coefficient (ε) | ≥5200 M⁻¹cm⁻¹ at 459-465 nm[3] | In aqueous solution. |
| Fluorescence Quantum Yield (Φf) | Fluorescence intensity increases ~15-fold upon binding to DNA[2]. | A specific quantum yield value for EMA is not readily available in the literature. For reference, the quantum yield of the parent compound, ethidium bromide, in water is approximately 0.023[4]. |
| Binding Constant (Kd) | Approximately 2-3 x 10⁵ M[4] | For non-covalent binding to nucleic acids, analogous to ethidium bromide[4]. |
| Photochemical Linking Efficiency | Up to 75%[4] | Covalent linkage to nucleic acids upon exposure to long-wavelength light[4]. |
| Molecular Weight | 420.31 g/mol [1][3] | |
| Chemical Formula | C₂₁H₁₈BrN₅[3] |
Mechanism of Action
The selective functionality of EMA is a two-step process involving selective membrane permeability and subsequent photochemical reaction.
-
Selective Permeability : EMA is a charged molecule that is actively excluded from cells with intact, healthy membranes. In contrast, it readily penetrates cells with compromised or damaged membranes, which is a hallmark of non-viable or dead cells[1][5][6].
-
Intercalation and Photo-induced Covalent Bonding : Once inside a non-viable cell, EMA intercalates into the DNA double helix in a manner similar to ethidium bromide[4]. Upon exposure to a high-intensity visible light source (typically in the 460-525 nm range), the azide group of the EMA molecule is converted into a highly reactive nitrene radical. This nitrene radical then forms a covalent bond with the surrounding nucleic acid, permanently attaching the dye to the DNA of the dead cell[1][7]. This covalent modification prevents the DNA from being amplified in subsequent enzymatic reactions like PCR[5].
Caption: Mechanism of this compound Action.
Experimental Protocols
The primary application of EMA is in viability-Polymerase Chain Reaction (v-PCR) to selectively amplify DNA from viable cells. It is also used in flow cytometry to identify dead cells.
Viability PCR (v-PCR) Protocol for Staphylococcus aureus
This protocol provides a general framework for using EMA to assess the viability of Staphylococcus aureus. Optimization may be required for different bacterial species or sample types.
Materials:
-
This compound (EMA) stock solution (e.g., 1 mg/mL in sterile, nuclease-free water)
-
Bacterial cell suspension (S. aureus)
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Microcentrifuge tubes (clear)
-
High-intensity light source (e.g., LED photolysis device with a peak emission around 465-475 nm, or a 650W halogen lamp)[8][9]
-
DNA extraction kit suitable for Gram-positive bacteria
-
qPCR master mix, primers, and probe for a target gene in S. aureus (e.g., nuc gene)[10]
-
qPCR instrument
Procedure:
-
Sample Preparation:
-
Harvest bacterial cells from culture by centrifugation.
-
Wash the cell pellet with PBS to remove culture medium components.
-
Resuspend the cells in PBS to the desired concentration.
-
Prepare "live" and "dead" cell suspensions. Dead cells can be generated by heat treatment (e.g., 70°C for 15 minutes or 95°C for 5 minutes)[9].
-
-
EMA Treatment:
-
To a 500 µL aliquot of the cell suspension, add EMA to a final concentration of 10-50 µg/mL. The optimal concentration should be determined empirically.
-
Incubate the tubes in the dark for 10-15 minutes at room temperature with occasional mixing to allow EMA to penetrate the dead cells[11].
-
-
Photoactivation:
-
Place the microcentrifuge tubes on ice or in a cooling block to prevent heat damage from the light source.
-
Expose the samples to a high-intensity visible light source for 10-15 minutes[12]. The distance from the light source should be optimized (e.g., 20 cm for a halogen lamp).
-
-
DNA Extraction:
-
Pellet the cells by centrifugation.
-
Wash the pellet with PBS to remove any unbound EMA.
-
Proceed with genomic DNA extraction using a suitable kit that includes a lysis step for Gram-positive bacteria (e.g., enzymatic lysis with lysostaphin).
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers and probes specific for a target gene in S. aureus.
-
The difference in the cycle threshold (Ct) values between EMA-treated and untreated samples reflects the proportion of non-viable cells.
-
Caption: General workflow for Viability PCR (v-PCR) using EMA.
Flow Cytometry Protocol for Dead Cell Identification
EMA can be used as a dead cell stain in flow cytometry, particularly when subsequent intracellular staining requires cell permeabilization, which would allow traditional dead cell stains like propidium (B1200493) iodide to enter all cells[12].
Materials:
-
Cell suspension (e.g., peripheral blood mononuclear cells - PBMCs)
-
This compound (EMA) stock solution (e.g., 5 mg/mL in DMSO)[12]
-
Staining buffer (e.g., PBS with 2% FBS)
-
Fluorescent light source
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension in staining buffer.
-
For titration and as a compensation control, prepare a sample of dead cells by heat treatment (e.g., 56°C for 30-45 minutes)[12].
-
-
EMA Staining:
-
Photoactivation:
-
Expose the cells to a bright fluorescent light source for 10-15 minutes on ice[12].
-
-
Antibody Staining (Optional):
-
If performing surface marker staining, add antibodies after the photoactivation step.
-
-
Washing and Fixation:
-
Wash the cells with staining buffer to remove unbound EMA.
-
If required, fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
-
Flow Cytometry Analysis:
-
Acquire events on a flow cytometer. EMA can be excited by a blue laser (488 nm) and its emission detected in a channel typically used for PE-Texas Red or a similar red fluorochrome (e.g., >610 nm)[12].
-
Other Applications
While v-PCR and flow cytometry are the most common applications, EMA has also been used for:
-
Footprinting drug binding sites on DNA [1].
-
Modifying plasmid DNA [1].
-
Selectively inactivating gene expression .
Troubleshooting Common Issues in v-PCR
| Issue | Possible Cause(s) | Suggested Solution(s) |
| PCR amplification from "dead" cell control | Incomplete cell killing. | Confirm cell death using an alternative method (e.g., plating). Increase the duration or intensity of the killing method. |
| Insufficient EMA concentration. | Titrate the EMA concentration to find the optimal level for complete inhibition of PCR from dead cells. | |
| Incomplete photoactivation. | Ensure the light source is of sufficient intensity and the exposure time is adequate. Check the specifications of the light source. | |
| Inhibition of PCR from "live" cell control | EMA is entering live cells. | Reduce the EMA concentration. Some cell types may be more permeable to EMA. Consider using a less permeant dye like Propidium Monoazide (PMA)[1]. |
| High EMA concentration leading to non-specific cross-linking. | Optimize the EMA concentration. | |
| High background in flow cytometry | Sub-optimal EMA concentration. | Titrate the EMA concentration to find the best balance between bright staining of dead cells and low background on live cells[12]. |
| Inadequate washing. | Ensure thorough washing after the photoactivation step to remove unbound EMA. |
Conclusion
This compound is a powerful tool for researchers in molecular biology, microbiology, and drug development. Its unique ability to be photo-activated to covalently bind to DNA in cells with compromised membranes allows for the selective analysis of viable cells. The protocols and data presented in this guide provide a comprehensive resource for the effective application of EMA in various experimental contexts. As with any technique, careful optimization of experimental parameters is crucial for obtaining reliable and reproducible results.
References
- 1. biotium.com [biotium.com]
- 2. abpbio.com [abpbio.com]
- 3. ≥95% purity (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. Spectroscopic properties of ethidium monoazide: a fluorescent photoaffinity label for nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of ethidium monoazide and PCR in combination for quantification of viable and dead cells in complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Photoactivated ethidium monoazide directly cleaves bacterial DNA and is applied to PCR for discrimination of live and dead bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. biotium.com [biotium.com]
- 10. biotium.com [biotium.com]
- 11. Ethidium Monoazide (EMA) - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. med.virginia.edu [med.virginia.edu]
Fluorescence excitation and emission spectra of EMA
An In-depth Technical Guide to the Fluorescence Excitation and Emission Spectra of Ethidium (B1194527) Monoazide (EMA)
Introduction
Ethidium monoazide (EMA) is a fluorescent photoaffinity nucleic acid stain that is particularly valuable for distinguishing between viable and non-viable cells.[1][2][3] Structurally related to ethidium bromide, EMA contains an azide (B81097) group that, upon photoactivation with visible light, becomes a highly reactive nitrene intermediate.[4] This reactivity allows it to covalently bind to nucleic acids.[1][2][3] A key feature of EMA is its relative impermeability to cells with intact membranes.[1][2] Consequently, it selectively enters and labels the DNA of dead or membrane-compromised cells, making it a powerful tool in applications such as viability PCR (v-PCR), flow cytometry, and fluorescence microscopy.[2][3][5]
Fluorescence Properties of EMA
The fluorescence of unbound EMA in solution is weak.[1][6][7] However, upon intercalating with DNA, its fluorescence intensity increases by approximately 15-fold.[1][6][7][8] The spectral properties of EMA are crucial for its application and are summarized below. It is important to note that the excitation and emission maxima can vary slightly depending on the experimental conditions and whether the dye is free or bound to nucleic acids.
Spectral Data Summary
| Property | Value | Notes |
| Excitation Maximum (Bound) | ~504 nm[1][6][7][8] | After binding to nucleic acids. |
| 510 nm[2][3] | After photocrosslinking to nucleic acids. | |
| 462 nm[5] | Value cited for flow cytometry applications (blue laser excitation). | |
| Emission Maximum (Bound) | ~600 nm[1][2][3][6][7][8] | After binding/photocrosslinking to nucleic acids. |
| 625 nm[5] | Value cited for flow cytometry applications. | |
| Molecular Weight | 420 g/mol [2] | |
| Solubility | Soluble in DMF or ethanol[2][3] |
Mechanism of Action: Selective Labeling of Dead Cells
The utility of EMA as a viability marker stems from its differential permeability across intact versus compromised cell membranes. The process can be broken down into three key steps: selective entry, intercalation and photo-induced covalent binding.
-
Selective Entry: In a mixed population of live and dead cells, EMA can only traverse the damaged membranes of dead cells. Live cells with intact membranes effectively exclude the dye.[1][2]
-
Intercalation: Once inside a dead cell, EMA intercalates into the DNA.[5][9] This non-covalent interaction is the initial binding step.
-
Photoactivation and Covalent Binding: Upon exposure to a strong visible light source (photolysis), the azide group on the EMA molecule is converted into a reactive nitrene.[4] This nitrene then forms a covalent bond with the DNA, permanently and irreversibly labeling it.[2][3][5] This covalent attachment is critical because it ensures the dye is not lost during subsequent washing or fixation steps.[2][5] The DNA modified in this way is also unsuitable as a template for PCR amplification.[4][10]
Caption: Mechanism of EMA action for selective labeling of dead cells.
Experimental Protocols
The unique properties of EMA make it suitable for a variety of experimental applications designed to assess cell viability. The most prominent of these is Viability PCR (v-PCR).
Detailed Methodology: Viability PCR (v-PCR) with EMA
Viability PCR is a technique that combines EMA treatment with quantitative PCR (qPCR) to selectively quantify viable bacteria or other cells from a sample containing both live and dead populations.[4][11] The covalently modified DNA from dead cells serves as a poor template and is excluded from amplification.[10]
1. Sample Preparation:
-
Start with the cell sample (e.g., bacterial culture, environmental sample).
-
Divide the initial sample into two aliquots: one will be the EMA-treated sample, and the other will be the untreated control (representing total DNA).[10]
2. EMA Stock Solution Preparation:
-
Prepare a stock solution of EMA, for example, by dissolving 5 mg of EMA in 1 mL of sterile water or DMSO.[5][12]
-
Store the stock solution in single-use aliquots at -20°C, protected from light. EMA is extremely light-sensitive.[5]
3. EMA Incubation:
-
Add EMA to the designated sample aliquot to a final concentration that must be optimized for the specific cell type and conditions. Concentrations ranging from 2.5 µg/mL to 100 µg/mL have been reported.[11][13]
-
Incubate the sample for 5-10 minutes at room temperature or on ice.[5][12] This incubation must be performed in the dark (e.g., by covering the tubes with aluminum foil) to prevent premature photoactivation.[5]
4. Photoactivation:
-
Expose the EMA-treated sample to a bright visible light source (e.g., a 150-650 W halogen lamp or a dedicated LED photolysis device) for a duration of 2 to 20 minutes.[5][9][11]
-
Place the sample on ice during light exposure to prevent excessive heating, which could damage the cells.[12][13]
5. DNA Extraction:
-
Proceed with a standard DNA extraction protocol for both the EMA-treated sample and the untreated control.
6. Quantitative PCR (qPCR):
-
Perform qPCR on the extracted DNA from both samples using primers specific to the target organism.
-
The qPCR results from the untreated sample will quantify the total number of cells (live and dead), while the results from the EMA-treated sample will quantify only the viable cells.
Caption: Generalized experimental workflow for Viability PCR (v-PCR) using EMA.
Other Applications: Flow Cytometry (FACS)
EMA can also be used to identify dead cells in flow cytometry, particularly in protocols involving intracellular staining where membrane permeabilization would otherwise allow common viability dyes like Propidium Iodide (PI) to enter all cells.[5] By treating the cell population with EMA and photoactivating it before the fixation and permeabilization steps, the DNA in the initially dead cells is covalently labeled. This ensures the signal is retained in those cells throughout the staining procedure, allowing for their exclusion during analysis.[5]
References
- 1. abpbio.com [abpbio.com]
- 2. biotium.com [biotium.com]
- 3. Ethidium monoazide, bromide (EMA) | LAB MARK [labmark.eu]
- 4. biotium.com [biotium.com]
- 5. med.virginia.edu [med.virginia.edu]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. EMA/EMA FluoroFinder [app.fluorofinder.com]
- 8. Invitrogen™ Ethidium Monoazide Bromide (EMA) | Fisher Scientific [fishersci.ca]
- 9. Photoactivated ethidium monoazide directly cleaves bacterial DNA and is applied to PCR for discrimination of live and dead bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of real-time polymerase chain reaction (PCR) coupled with ethidium monoazide treatment for selective quantification of viable bacteria in aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gene-quantification.de [gene-quantification.de]
- 13. journals.asm.org [journals.asm.org]
Safeguarding the Laboratory: A Technical Guide to Ethidium Monoazide Bromide Safety
For Researchers, Scientists, and Drug Development Professionals
Ethidium (B1194527) monoazide bromide (EMA) is a fluorescent nucleic acid stain and a photoaffinity label increasingly utilized in molecular biology and drug development for applications such as viability-PCR (v-PCR), flow cytometry, and microscopy to differentiate between viable and non-viable cells.[1][2][3] Its ability to selectively penetrate cells with compromised membranes and covalently bind to DNA upon photoactivation makes it a powerful research tool.[1][2][3] However, its structural similarity to the well-known mutagen, ethidium bromide (EtBr), necessitates stringent safety protocols to minimize occupational exposure.[4][5] This guide provides an in-depth overview of the safety precautions, handling procedures, and disposal methods for the responsible use of EMA in a laboratory setting.
Hazard Identification and Health Effects
While the toxicological properties of EMA have not been as thoroughly investigated as those of EtBr, it is prudent to treat it as a potent mutagen and a potential carcinogen or teratogen.[4][5][6] The primary routes of exposure are inhalation of the powder form, ingestion, and skin absorption.[7] Acute exposure can cause irritation to the skin, eyes, mouth, and upper respiratory tract.[4][6][7]
GHS Hazard Statements: Though some safety data sheets (SDS) may not list specific GHS signal words, common hazard statements associated with similar compounds include:
-
H302: Harmful if swallowed.[6]
-
H312: Harmful in contact with skin.[6]
-
H340: May cause genetic defects.[6]
-
H330: Fatal if inhaled (for powder form).[8]
The core hazard of EMA lies in its mechanism of action. As a DNA intercalating agent, it can bind to the DNA of laboratory personnel if exposure occurs, potentially leading to mutations.[1][7]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling EMA in any form.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. Double-gloving is recommended, especially when working with high concentrations or for prolonged periods.[7][9][10] | Nitrile provides adequate chemical resistance. Latex gloves are not recommended as they offer insufficient protection.[10] Double-gloving minimizes risk in case of a tear or contamination of the outer glove.[7] |
| Eye and Face Protection | Chemical safety goggles.[5][7] A face shield should be worn in addition to goggles when there is a risk of splashes.[11] | Protects against splashes of EMA solutions and airborne particles of the powder. |
| Body Protection | A fully buttoned lab coat with sleeves extending to the wrists.[7][11] | Prevents contamination of personal clothing. |
| Respiratory Protection | When handling the powder form, work must be conducted in a chemical fume hood.[4][7][9] A dust mask may also be used as an additional precaution within the fume hood.[9] | Prevents inhalation of the hazardous powder. |
| UV Protection | UV-blocking eyewear or a UV-shielding glass cabinet.[7][10] | Required when using UV light to visualize or photoactivate EMA, to protect eyes and skin from harmful UV radiation.[7][10] |
Handling and Storage Procedures
Proper handling and storage are critical to preventing accidental exposure and maintaining the integrity of the chemical.
| Procedure | Guideline |
| Purchasing | Purchase the smallest practical quantity at the lowest possible concentration.[5][11] Ready-made solutions are preferable to powders to avoid aerosol generation.[4][9] |
| Storage | Store at -20°C, desiccated, and protected from light.[6] Store away from strong oxidizing agents in a tightly closed, undamaged container.[4][11] |
| Designated Work Area | All work with EMA should be conducted in a designated area, clearly labeled with a warning sign (e.g., "Ethidium Monoazide Bromide in Use. Mutagen and Toxic.").[9][11] The work surface should be lined with a disposable plastic-backed absorbent pad.[11] |
| Weighing Powder | All weighing of EMA powder must be performed inside a chemical fume hood.[4][9][11] |
| Hand Washing | Always wash hands thoroughly with soap and water after handling EMA, even if gloves were worn.[4][7][10] |
Spill and Exposure Procedures
Immediate and appropriate action is crucial in the event of a spill or personal exposure.
Spill Cleanup
For small spills of dilute solutions:
-
Restrict access to the area.[10]
-
Wearing appropriate PPE, absorb the spill with paper towels.[12]
-
Wipe the area with soap and water or 70-95% ethanol.[10][12] Do not use bleach , as it can react with EMA to form more hazardous compounds.[10][12]
-
Use a UV lamp to check for any remaining fluorescence, indicating residual contamination.[5][11]
-
Repeat the cleaning process until no fluorescence is detected.[5]
-
All cleanup materials must be disposed of as hazardous waste.[10][11]
Emergency Exposure Procedures
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][7] Remove contaminated clothing. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.[6] |
| Inhalation (Powder) | Move the individual to fresh air.[6][7] If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[6] If the person is conscious, wash out their mouth with water.[6] Seek immediate medical attention.[6] |
Waste Disposal
EMA waste, including stock solutions, used gels, and contaminated lab supplies, must be managed as hazardous waste.[5][10][13]
| Waste Type | Disposal Protocol |
| Solid Waste (Gels, Gloves, Tips, etc.) | Collect in a clearly labeled, leak-proof container lined with a durable plastic bag.[4][12] The container must be marked as "Ethidium Bromide Waste".[9] Do not use biohazard bags.[4][12] |
| Liquid Waste (Buffers, Stock Solutions) | Collect in a labeled, sealed, and shatter-resistant container.[11][13] Do not dispose of down the drain.[5][9] Some institutions may permit drain disposal of very dilute solutions (<10 µg/ml) after charcoal filtration, but this requires verification of local regulations and institutional policies.[4][14] |
| Sharps | Needles, scalpels, and other sharps contaminated with EMA must be placed in a puncture-resistant sharps container labeled as hazardous chemical waste.[5][14] |
All waste must be disposed of through the institution's Environmental Health & Safety (EHS) department.[5][10]
Experimental Protocols
The following is a generalized protocol for using EMA to assess bacterial viability. Researchers must adapt this to their specific experimental needs and consult their institution's safety protocols.
Generalized Protocol: Viability-PCR (v-PCR) of Bacteria
Objective: To differentiate between live and dead bacteria in a sample using EMA followed by PCR.
Methodology:
-
Sample Preparation: Prepare bacterial suspensions in a suitable buffer (e.g., PBS). Include positive (heat-killed or isopropanol-treated) and negative (live cells) controls.
-
EMA Addition: In a darkened room or in light-protected tubes, add EMA stock solution to the bacterial suspensions to a final concentration typically ranging from 5 to 100 µM. Incubate in the dark for 5-10 minutes at room temperature to allow the dye to penetrate cells with compromised membranes.
-
Photoactivation: Expose the samples to a strong visible light source (e.g., a 650-watt halogen lamp or a specialized LED photolysis device) for 1-5 minutes at a distance of approximately 20 cm.[2] This step crosslinks the EMA to the DNA, preventing amplification from dead cells. Keep samples on ice during this process to prevent heat damage.
-
DNA Extraction: Pellet the cells by centrifugation and wash to remove excess dye. Proceed with a standard DNA extraction protocol.
-
Quantitative PCR (qPCR): Use the extracted DNA as a template for qPCR with primers specific to the target organism. The resulting amplification will be predominantly from the viable cells.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ethidium monoazide, bromide (EMA) | LAB MARK [labmark.eu]
- 3. biotium.com [biotium.com]
- 4. odu.edu [odu.edu]
- 5. towson.edu [towson.edu]
- 6. eurogentec.com [eurogentec.com]
- 7. Ethidium Bromide | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. ethz.ch [ethz.ch]
- 10. ehs.gatech.edu [ehs.gatech.edu]
- 11. safety.duke.edu [safety.duke.edu]
- 12. Ethidium Bromide Waste Management | Environmental Health & Safety [ehs.utk.edu]
- 13. twu.edu [twu.edu]
- 14. sites.pitt.edu [sites.pitt.edu]
Navigating the Disposal of Ethidium Monoazide Bromide Waste: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Disposal of Ethidium (B1194527) Monoazide Bromide (EMA) Waste.
Ethidium monoazide bromide (EMA) is a potent nucleic acid intercalating agent utilized in molecular biology, particularly for viability PCR (v-PCR) to differentiate between live and dead cells. As a derivative of the well-known mutagen ethidium bromide, EMA itself is a hazardous chemical that requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive overview of the recommended practices for managing EMA waste, with a strong emphasis on the unique chemical hazards posed by its azide (B81097) functional group.
Understanding the Hazards of this compound
EMA presents a dual risk profile: the inherent mutagenicity of the ethidium core and the significant reactivity of the monoazide group. While often handled with the same precautions as ethidium bromide, the azide moiety introduces critical safety considerations that render common ethidium bromide degradation protocols unsafe for EMA.
Azide compounds are known for two primary hazards:
-
High Acute Toxicity : Azides are highly toxic if ingested, inhaled, or absorbed through the skin. They act as potent toxins by inhibiting cytochrome oxidase, similar to cyanide.[1]
-
Explosion Hazard : The azide group can react with heavy metals (such as lead, copper, silver, and mercury, which can be present in plumbing) to form highly shock-sensitive and explosive metal azides.[1][2] A critical danger is the reaction of azides with acids, which produces hydrazoic acid (HN₃), a highly toxic and explosive gas.[3][4]
Crucially, chemical degradation methods established for ethidium bromide, such as the Lunn and Sansone method (using sodium nitrite (B80452) and hypophosphorous acid) or treatment with bleach (sodium hypochlorite), are NOT recommended for EMA waste. [3] The acidic conditions of the Lunn and Sansone method can lead to the formation of hydrazoic acid.[3] Similarly, mixing bleach with organic compounds can generate toxic chlorinated organics.[5]
The following table summarizes the key hazards associated with this compound:
| Hazard Type | Description | Primary Safety Concern |
| Chemical Toxicity | Potent mutagen due to nucleic acid intercalation. Highly toxic via ingestion, inhalation, and skin absorption.[1] | Potential for causing genetic mutations and acute poisoning. |
| Reactivity (Azide) | Reacts with acids to form highly toxic and explosive hydrazoic acid.[3][4] | Generation of explosive and toxic byproducts during improper disposal. |
| Reactivity (Azide) | Can form shock-sensitive and explosive heavy metal azides upon contact with metals like lead, copper, silver, and mercury.[1][2] | Risk of explosion in plumbing systems or from contact with metal instruments.[2] |
Recommended Waste Handling and Disposal Procedures
Given the significant risks associated with the chemical degradation of EMA, the primary and safest approach for its disposal is collection by a certified hazardous waste management service for incineration. The following procedures outline the recommended segregation, handling, and disposal pathways for different types of EMA waste.
Waste Segregation
Proper segregation of EMA waste at the point of generation is critical to ensure safe handling and disposal. All EMA waste containers must be clearly labeled as "Hazardous Waste: this compound" and should also indicate its toxic nature.
-
Aqueous EMA Waste : This includes dilute working solutions and buffer rinsates.
-
Concentrated EMA Stock Solutions : Original vials or tubes of concentrated EMA.
-
EMA-Contaminated Gels : Agarose or polyacrylamide gels containing EMA.
-
EMA-Contaminated Solid Waste : Gloves, pipette tips, tubes, and other disposable labware contaminated with EMA.
Disposal of Aqueous EMA Waste
For dilute aqueous solutions of EMA (e.g., <10 µg/mL, a concentration often cited in ethidium bromide guidelines that can be cautiously applied here with institutional approval), activated charcoal adsorption is a recommended method to concentrate the waste before collection. This method avoids the use of reactive chemicals.
It is imperative to note that the filtrate from this process should still be considered hazardous waste and collected for professional disposal unless local regulations and institutional policy explicitly permit sewer disposal after treatment, which is unlikely for azide-containing compounds.
For concentrated aqueous solutions, direct collection for hazardous waste disposal is the only recommended method. DO NOT attempt to treat concentrated EMA solutions with any chemical degradation methods.
Disposal of EMA-Contaminated Gels and Solid Waste
All gels and solid materials contaminated with EMA must be collected as solid hazardous waste.
-
Gels : Place in a clearly labeled, leak-proof container lined with a durable plastic bag. Do not attempt to decontaminate gels with bleach or other chemicals.
-
Solid Waste : Collect gloves, pipette tips, and other contaminated labware in a designated, lined container for solid hazardous waste.
The following table summarizes the recommended disposal methods for various types of EMA waste:
| Waste Type | Recommended Disposal Method | Key Precautions |
| Concentrated EMA Solutions | Direct collection for incineration by a certified hazardous waste service. | Do not dilute for drain disposal. Do not attempt chemical degradation. |
| Dilute Aqueous EMA Solutions (<10 µg/mL) | 1. Activated charcoal adsorption to concentrate the EMA. 2. Collection of the charcoal and the filtrate as hazardous waste for incineration. | Do not dispose of the filtrate down the drain unless explicitly permitted by your institution's safety office. Avoid contact of waste with metal plumbing. |
| EMA-Contaminated Gels | Collect in a labeled, leak-proof container for incineration by a certified hazardous waste service. | Do not dispose of in regular trash. Do not attempt chemical degradation. |
| EMA-Contaminated Solid Waste | Collect in a labeled, lined container for incineration by a certified hazardous waste service. | Do not dispose of in regular trash. Sharps must be in a puncture-proof container. |
Experimental Protocols
Protocol 1: Activated Charcoal Adsorption for Dilute Aqueous EMA Waste
This protocol describes the use of activated charcoal to remove EMA from dilute aqueous solutions.
Materials:
-
Dilute aqueous EMA waste (<10 µg/mL)
-
Activated charcoal (powdered or granular)
-
Flask or bottle with a secure cap
-
Shaker or stir plate
-
Filtration apparatus (e.g., Büchner funnel, vacuum flask, filter paper)
-
Labeled hazardous waste containers for the treated filtrate and the charcoal.
Procedure:
-
Preparation : In a designated chemical fume hood, carefully measure the volume of the dilute EMA waste solution to be treated.
-
Adsorption : Add activated charcoal to the EMA solution. A general guideline is to use approximately 1 gram of charcoal for every 100 mL of solution.
-
Agitation : Securely cap the container and place it on a shaker or use a stir bar and stir plate to agitate the mixture for at least one hour. This ensures maximum contact between the EMA and the charcoal.
-
Settling : Allow the charcoal to settle to the bottom of the container.
-
Filtration : Carefully filter the mixture to separate the charcoal from the liquid.
-
Waste Collection :
-
Collect the filtered charcoal and the filter paper in a labeled container for solid hazardous waste.
-
Collect the treated filtrate in a separate, labeled container for liquid hazardous waste.
-
-
Final Disposal : Arrange for the collection of both the solid and liquid hazardous waste containers by your institution's environmental health and safety (EHS) department or a certified hazardous waste disposal company.
Visualizing Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the decision-making process for EMA waste disposal and the workflow for the activated charcoal adsorption protocol.
Caption: Decision tree for the appropriate handling of different types of EMA waste.
Caption: Workflow for the disposal of dilute aqueous EMA waste via activated charcoal adsorption.
Conclusion: Prioritizing Safety
The management of this compound waste demands a higher level of caution than that for Ethidium Bromide due to the reactive nature of the azide group. Standard chemical degradation methods for EtBr are hazardous and must be avoided for EMA. The most prudent and recommended course of action for all forms of EMA waste is collection and disposal through a certified hazardous waste management service. For dilute aqueous waste, activated charcoal adsorption can be used as a preliminary concentration step. Always consult your institution's Environmental Health and Safety office for specific guidance and to ensure compliance with local and national regulations. By adhering to these guidelines, researchers can mitigate the risks associated with EMA and ensure a safe laboratory environment.
References
Ethidium Monoazide Bromide (EMA): A Technical Guide to Solubility and Stability in Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethidium monoazide bromide (EMA) is a fluorescent nucleic acid stain that serves as a powerful tool in molecular biology, particularly for differentiating between viable and non-viable cells. Its utility is rooted in its selective permeability and photo-reactive nature. EMA is largely impermeant to cells with intact membranes. However, in cells with compromised membranes, characteristic of non-viable cells, EMA enters and intercalates into the DNA. Upon exposure to visible light, the azide (B81097) group of EMA is converted into a highly reactive nitrene radical, which forms a covalent bond with the DNA. This permanent linkage prevents the dye from being washed out during subsequent fixation and permeabilization steps, and more importantly, the modified DNA from dead cells cannot be amplified by DNA polymerases. This technical guide provides an in-depth overview of the solubility and stability of EMA in various buffers, along with experimental protocols for its use and characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₁₈BrN₅ | [1] |
| Molecular Weight | 420.31 g/mol | [1] |
| Appearance | Orange solid | [2] |
| Excitation Maximum (post-photocrosslinking) | ~510 nm | [3] |
| Emission Maximum (post-photocrosslinking) | ~600 nm | [1] |
Solubility of this compound
The solubility of EMA is a critical factor in the preparation of stock and working solutions for various applications.
Solubility in Organic Solvents
EMA exhibits good solubility in several organic solvents, which are typically used for preparing concentrated stock solutions.
| Solvent | Reported Solubility | Reference(s) |
| Dimethylformamide (DMF) | Soluble | [2][3] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble; stock solutions at 5 mg/mL | [4][5] |
| Ethanol (EtOH) | Soluble | [2][3] |
Solubility in Aqueous Buffers
Recommendation for Researchers: Due to the lack of published quantitative data, it is recommended that researchers determine the solubility of EMA in their specific buffer system and experimental conditions if high concentrations are required. A general protocol for determining aqueous solubility is provided in Section 5.
Stability of this compound
The stability of EMA is crucial for obtaining reliable and reproducible results. The primary factors affecting its stability are the solvent, temperature, and exposure to light.
Stability of Stock Solutions
Concentrated stock solutions of EMA prepared in organic solvents demonstrate good long-term stability when stored correctly.
| Solvent | Storage Conditions | Stability | Reference(s) |
| DMF or EtOH | -20°C, protected from light | At least 1 year | [2] |
| DMSO | -20°C, in single-use aliquots, desiccated, and protected from light | Not specified, but common practice for long-term storage | [4] |
Stability in Aqueous Buffers
The stability of EMA in aqueous buffers is a critical consideration, especially given its photo-reactive nature.
-
Light Sensitivity: EMA is extremely light-sensitive.[4] Exposure to ambient light should be minimized during the preparation and handling of EMA solutions to prevent premature activation of the azide group. The photoactivation step in experimental protocols involves intentional exposure to a strong light source to induce covalent binding to DNA.[4]
-
Temperature: While specific degradation kinetics have not been published, general chemical principles suggest that storing aqueous solutions at lower temperatures (e.g., on ice) during experiments will slow down potential degradation.[6]
-
pH: The effect of pH on the stability of EMA in aqueous buffers has not been extensively documented. It is advisable to prepare fresh working solutions in your buffer of choice immediately before use.
Recommendation for Researchers: Given the limited data on the stability of EMA in aqueous buffers, it is recommended to prepare fresh working solutions from a frozen stock for each experiment. If aqueous solutions need to be stored, even for a short period, they should be protected from light and kept at a low temperature (e.g., 4°C). A protocol for assessing the stability of EMA in a specific buffer is provided in Section 5.
Experimental Protocols
Protocol for Preparing EMA Stock and Working Solutions
This protocol outlines the steps for preparing a concentrated stock solution of EMA in an organic solvent and a working solution in an aqueous buffer.
References
- 1. abpbio.com [abpbio.com]
- 2. abpbio.com [abpbio.com]
- 3. biotium.com [biotium.com]
- 4. med.virginia.edu [med.virginia.edu]
- 5. ≥95% purity (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. Ethidium Monoazide (EMA) - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
The Azide Group: A Linchpin in Ethidium Monoazide's Function for Viability Assessment and Beyond
For Immediate Release
A deep dive into the chemical functionality of ethidium (B1194527) monoazide (EMA) reveals the critical role of its azide (B81097) group in a range of applications, from distinguishing viable from non-viable cells to the intricate analysis of DNA-protein interactions. This technical guide elucidates the core mechanism of the azide group, presents quantitative data, details experimental protocols, and provides visual representations of the underlying processes to empower researchers, scientists, and drug development professionals in their endeavors.
At the heart of EMA's utility is its azide moiety (–N₃), a photoreactive functional group that, upon exposure to visible light, undergoes a profound transformation. This photoactivation converts the relatively inert azide into a highly reactive nitrene intermediate, which is the cornerstone of EMA's applications in molecular biology.
The Photochemical Transformation: From Azide to a Covalent Bond
The primary function of the azide group in ethidium monoazide is to serve as a latent reactive species that can be triggered by light to form a covalent bond with nucleic acids.[1][2][3] This process is central to its use as a photoaffinity label. The mechanism can be summarized in two key steps:
-
Photoactivation and Nitrene Formation: When exposed to a strong light source (typically in the visible spectrum), the azide group absorbs energy, leading to the expulsion of a nitrogen molecule (N₂). This process generates a highly reactive electron-deficient species known as a nitrene.
-
Covalent Crosslinking to DNA: The generated nitrene is highly unstable and rapidly reacts with nearby molecules to stabilize itself. In the context of EMA intercalated into a DNA double helix, the nitrene undergoes a variety of reactions, including insertion into carbon-hydrogen (C-H) bonds and addition across double bonds within the DNA bases.[4] This results in the formation of a stable, covalent crosslink between the ethidium molecule and the DNA.
This covalent modification of DNA is irreversible and has significant implications for subsequent enzymatic processes, most notably, polymerase chain reaction (PCR).
Viability PCR (v-PCR): A Prime Application
The most prominent application of EMA is in viability PCR (v-PCR), a technique used to selectively amplify DNA from viable cells.[2] The principle of v-PCR relies on the differential membrane permeability of live and dead cells.
Live cells with intact cell membranes are largely impermeable to EMA.[2] Conversely, dead or membrane-compromised cells readily allow the entry of EMA, which then intercalates into their DNA. Upon photoactivation, the azide group is converted to a nitrene, covalently crosslinking the EMA to the DNA of the dead cells. This covalent modification effectively renders the DNA unamplifiable by PCR, as the bulky adduct and potential DNA strand breaks inhibit the progression of the DNA polymerase.[5][6] Consequently, only DNA from viable cells serves as a template for amplification, enabling the quantification of live microorganisms in a sample.
// Node Styling start [fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_ema [fillcolor="#FBBC05"]; incubation [fillcolor="#FBBC05"]; light_exposure [fillcolor="#EA4335", fontcolor="#FFFFFF"]; crosslinking [fillcolor="#EA4335", fontcolor="#FFFFFF"]; dna_extraction [fillcolor="#34A853", fontcolor="#FFFFFF"]; qpcr [fillcolor="#34A853", fontcolor="#FFFFFF"]; results [fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
Caption: A diagram illustrating the differential effect of EMA on live and dead cells, leading to selective PCR amplification.
Beyond Viability: Other Applications of the Azide Group in EMA
The photoreactive nature of the azide group in EMA extends its utility beyond v-PCR.
DNA Footprinting
Photoaffinity footprinting can utilize EMA to identify the binding sites of DNA-binding proteins. In this application, a DNA-protein complex is incubated with EMA. Upon photoactivation, the EMA crosslinks to the DNA at sites not protected by the bound protein. Subsequent analysis, for instance by primer extension, can reveal the "footprint" of the protein where crosslinking was inhibited.
Covalent Modification of Plasmid DNA
EMA can be used to covalently modify plasmid DNA. [7]This can be useful for a variety of applications, including the creation of DNA-drug conjugates or for studying the effects of localized DNA damage. The protocol involves incubating the plasmid DNA with EMA followed by photoactivation to induce covalent attachment.
Conclusion
The azide group is the functional cornerstone of ethidium monoazide, enabling its use as a potent tool in molecular biology. Its ability to be converted into a highly reactive nitrene upon photoactivation allows for the covalent modification of DNA, a property that is elegantly exploited in viability PCR to differentiate between live and dead cells. The principles underlying the function of EMA's azide group also open avenues for its application in other areas of nucleic acid research, including the study of DNA-protein interactions and the site-specific modification of DNA. A thorough understanding of the photochemical properties of the azide group is paramount for the successful design and execution of experiments utilizing this versatile molecule.
References
- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethidium monoazide for DNA-based differentiation of viable and dead bacteria by 5'-nuclease PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitrene C–H insertion - Wikipedia [en.wikipedia.org]
- 5. Photoactivated ethidium monoazide directly cleaves bacterial DNA and is applied to PCR for discrimination of live and dead bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel method for covalent fluorescent labeling of plasmid DNA that maintains structural integrity of the plasmid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ethidium Monoazide (EMA) Bromide in Viability PCR (v-PCR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viability PCR (v-PCR) is a powerful molecular technique used to selectively detect and quantify viable microorganisms from a mixed population of live and dead cells. This method is particularly crucial in fields such as microbiology, food safety, environmental monitoring, and drug development, where distinguishing between live and dead pathogens or assessing the efficacy of antimicrobial treatments is essential. Standard PCR and qPCR methods amplify DNA from both viable and non-viable cells, which can lead to an overestimation of the viable population. Viability PCR overcomes this limitation by employing a photoreactive DNA-binding dye, such as Ethidium (B1194527) Monoazide Bromide (EMA), in conjunction with PCR.
EMA is a DNA intercalating agent that selectively penetrates cells with compromised membranes, a key feature of non-viable cells.[1][2] Once inside the cell, EMA intercalates into the DNA. Upon exposure to a strong visible light source, a photoactivated azide (B81097) group on the EMA molecule is converted into a highly reactive nitrene radical.[3] This radical forms a covalent bond with the DNA, effectively cross-linking it.[3][4] This modification of the DNA from dead cells inhibits PCR amplification, ensuring that the subsequent PCR signal originates predominantly from viable cells with intact membranes.[1][2][5]
These application notes provide a detailed protocol for the use of EMA in v-PCR, including reagent preparation, experimental procedures, data interpretation, and troubleshooting.
Mechanism of Action
The selective nature of EMA-based v-PCR relies on the differential permeability of cell membranes in live versus dead cells.
-
Selective Penetration : In a population of both live and dead microorganisms, EMA can only traverse the compromised cell membranes of dead cells.[5] Viable cells with intact membranes effectively exclude the dye.[5]
-
Intercalation : Once inside a dead cell, the planar structure of the EMA molecule intercalates between the base pairs of the DNA double helix.
-
Photoactivation and Covalent Binding : Exposure to a high-intensity visible light source activates the azide group of the EMA molecule. This generates a highly reactive nitrene intermediate that covalently cross-links the EMA to the DNA.[3]
-
PCR Inhibition : The covalent binding of EMA to the DNA from dead cells sterically hinders the binding of DNA polymerase and primers, thus preventing the amplification of this DNA during the PCR process.[1] Consequently, only DNA from viable cells serves as a template for amplification, leading to a more accurate quantification of the live cell population.
Experimental Protocols
This section provides a comprehensive protocol for performing v-PCR using EMA. It is crucial to optimize parameters such as EMA concentration and light exposure time for each specific microbial species and experimental condition.
Reagent Preparation
1. EMA Stock Solution (1 mg/mL)
-
Materials : Ethidium Monoazide Bromide powder, sterile nuclease-free water or Dimethylformamide (DMF).
-
Procedure :
-
Handle EMA powder with care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. EMA is a potent mutagen.
-
To prepare a 1 mg/mL stock solution, dissolve 1 mg of EMA powder in 1 mL of sterile nuclease-free water. Some protocols suggest using DMF for initial solubilization before diluting in water.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in light-protective microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
2. Working Solutions
-
Prepare fresh working solutions of EMA by diluting the stock solution in sterile nuclease-free water or an appropriate buffer (e.g., PBS) immediately before use. The optimal final concentration will need to be determined empirically but typically ranges from 5 to 100 µg/mL.
Viability PCR (v-PCR) Protocol
1. Sample Preparation
-
Prepare a suspension of the microorganisms to be tested in a suitable buffer (e.g., PBS or saline). The cell density should be within the detection range of the subsequent qPCR assay.
-
For optimization and validation, prepare separate suspensions of purely viable and purely dead cells. Dead cell suspensions can be generated by methods such as heat treatment (e.g., 70-100°C for 15-30 minutes), isopropanol (B130326) treatment, or by using known inactivated samples.
2. EMA Treatment
-
To a microcentrifuge tube containing the cell suspension, add the EMA working solution to achieve the desired final concentration. Typical final concentrations range from 5 µg/mL to 100 µg/mL.[6][7] It is recommended to test a range of concentrations to determine the optimal one for your specific application.
-
Mix the sample gently by vortexing.
-
Incubate the tubes in the dark for 5-15 minutes at room temperature. This incubation period allows for the diffusion of EMA into the dead cells and its intercalation with the DNA.
3. Photoactivation
-
Place the sample tubes on ice or in a cooling block to prevent heat-induced damage to the viable cells during light exposure.
-
Expose the samples to a high-intensity visible light source (e.g., a 500-650W halogen lamp) for 5-20 minutes.[6] The optimal exposure time should be determined experimentally. Ensure the light source is positioned at a consistent distance from the samples for reproducible results.
-
During photoactivation, the azide group of EMA is converted to a reactive nitrene, which covalently binds to the DNA.
4. DNA Extraction
-
After photoactivation, pellet the cells by centrifugation and discard the supernatant containing unbound EMA.
-
Proceed with DNA extraction using a standard protocol or a commercial DNA extraction kit suitable for the microorganism of interest.
5. Quantitative PCR (qPCR)
-
Perform qPCR using the extracted DNA as a template. Use primers and probes specific to a target gene of the microorganism under investigation.
-
Include appropriate controls:
-
No Template Control (NTC) : To check for contamination.
-
Positive Control : DNA from a known viable culture to ensure the PCR reaction is working.
-
Untreated Controls : Samples of both live and dead cells that have not been treated with EMA to assess the total amount of DNA.
-
Optimization of Parameters
The efficiency of EMA-v-PCR is highly dependent on the experimental conditions. Key parameters to optimize include EMA concentration and light exposure time. The optimal conditions can vary between different microbial species due to differences in cell wall and membrane structures.
Table 1: Optimization of EMA Concentration for v-PCR
| Microorganism | EMA Concentration (µg/mL) | Inactivation Method | Signal Reduction from Dead Cells (log10) | Reference |
| Klebsiella oxytoca | 10 | Heat | Complete suppression | [6] |
| Legionella pneumophila | 6 | Heat (70°C, 15 min) | Not specified, but identified as optimal | [8] |
| Escherichia coli | 10-25 | Not specified | Suitable for selective quantification | [7] |
| Campylobacter jejuni | 100 | Heat (boiling, 10 min) | ~4.0 | [5] |
| Lactobacillus curvatus | ~12.5 (25 µM) | Heat | ~2.8 (ΔCt of ~9.5) | [9] |
Table 2: Optimization of Light Exposure Time for v-PCR
| Microorganism | Light Source | Exposure Time (minutes) | Observations | Reference |
| Klebsiella oxytoca | Not specified | 5 | Complete suppression of PCR product from dead bacteria | [6] |
| Aquatic Bacteria | Halogen lamp | 2 | Suitable for selective quantification | [7] |
| Campylobacter jejuni | 650W Halogen lamp | 1 | Sufficient for covalent binding | [5] |
| Lactobacillus curvatus | Not specified | 5 | Maximum effect of light treatment achieved | [9] |
Data Interpretation
The data from an EMA-v-PCR experiment is typically analyzed by comparing the quantification cycle (Cq) values obtained from the EMA-treated samples with those from the untreated controls.
-
A high Cq value or no amplification in the EMA-treated dead cell control indicates successful suppression of the signal from non-viable cells.
-
The difference in Cq values (ΔCq) between the untreated and EMA-treated live cell samples should be minimal, indicating that the EMA treatment did not significantly affect the DNA from viable cells.
-
The quantification of viable cells in a mixed sample is determined from the Cq value of the EMA-treated sample, using a standard curve generated from a known concentration of viable cells.
Troubleshooting
Table 3: Troubleshooting Guide for EMA-v-PCR
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete suppression of signal from dead cells | - Insufficient EMA concentration.- Inadequate light exposure time or intensity.- High concentration of dead cells, saturating the EMA.- The amplicon size is too short. | - Increase the EMA concentration in increments.- Increase the light exposure time or use a more powerful light source.- Dilute the sample if the cell density is too high.- Design primers to generate a longer PCR product (>200 bp) as longer amplicons are more effectively inhibited.[5] |
| Inhibition of signal from live cells | - EMA concentration is too high, leading to penetration of viable cell membranes.- Excessive light exposure or heat generation during photoactivation, damaging live cells.- Some bacterial species may be more permeable to EMA. | - Decrease the EMA concentration.- Ensure samples are kept on ice during photoactivation.- Reduce the light exposure time.- Consider using a less cell-permeable dye like Propidium Monoazide (PMA) if EMA proves too toxic for the target organism. |
| High variability between replicates | - Inconsistent sample handling and treatment.- Uneven light exposure across samples.- Pipetting errors. | - Ensure thorough mixing of EMA in the sample.- Arrange sample tubes to ensure uniform illumination during photoactivation.- Use calibrated pipettes and follow good laboratory practices. |
| No PCR product in any sample | - PCR inhibitors present in the sample.- Problems with the PCR reaction itself (e.g., primer/probe degradation, incorrect annealing temperature).- Degradation of DNA during extraction. | - Use a DNA extraction kit with inhibitor removal steps.- Run standard PCR troubleshooting (e.g., check primer/probe integrity, optimize annealing temperature, use a positive control).- Ensure proper handling and storage of DNA samples. |
Conclusion
Ethidium Monoazide-based viability PCR is a valuable and widely used method for the specific detection and quantification of viable microorganisms. By understanding the mechanism of action and carefully optimizing the protocol, researchers can obtain reliable and accurate data, which is critical for a wide range of applications in research, diagnostics, and drug development. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of EMA-v-PCR in the laboratory.
References
- 1. genomica.uaslp.mx [genomica.uaslp.mx]
- 2. biotium.com [biotium.com]
- 3. PCR inhibition in qPCR, dPCR and MPS—mechanisms and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. environmental-microbiology.de [environmental-microbiology.de]
- 6. researchgate.net [researchgate.net]
- 7. How is ethidium bromide stock solution made? | AAT Bioquest [aatbio.com]
- 8. Purification and Characterization of PCR-Inhibitory Components in Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Detection of Viable but Non-Culturable (VBNC) Bacteria Using Ethidium Monoazide (EMA) and qPCR
For Research, Scientific, and Drug Development Professionals
Introduction and Principle
The Viable but Non-Culturable (VBNC) state is a survival strategy adopted by many bacteria in response to environmental stressors such as nutrient limitation, extreme temperatures, or the presence of antimicrobial agents.[1] In the VBNC state, bacteria are metabolically active but lose the ability to grow on standard culture media, making them undetectable by traditional plating methods.[1][2] This poses a significant challenge in fields like food safety, clinical diagnostics, and drug development, as VBNC pathogens can retain their virulence and resuscitate under favorable conditions, leading to underestimated bacterial loads and potential infection risks.[1]
Standard molecular techniques like quantitative PCR (qPCR), while rapid and sensitive, cannot distinguish between live and dead cells because they detect DNA, which can persist in the environment long after cell death.[3][4] To overcome this limitation, a method combining a viability dye, Ethidium (B1194527) monoazide (EMA), with qPCR (known as viability PCR or v-PCR) has been established.[4][5]
The principle of EMA-qPCR is based on the integrity of the bacterial cell membrane.[1] EMA is a DNA-intercalating agent that is excluded by the intact membranes of viable cells (both culturable and VBNC).[6][7] However, it can selectively penetrate the compromised membranes of dead cells.[3][6] Once inside a dead cell, EMA intercalates into the DNA. Upon exposure to a strong visible light source, a photoactive azide (B81097) group on the EMA molecule is converted into a highly reactive nitrene radical, which covalently cross-links the EMA to the DNA.[6][7][8] This modification makes the DNA from dead cells insoluble and prevents its amplification during the subsequent qPCR step.[3][6][9] Consequently, only DNA from viable cells with intact membranes is amplified, allowing for the specific quantification of live and VBNC bacteria in a sample.
Mechanism of EMA-Based Viability Detection
References
- 1. Alexandria Journal of Veterinary Sciences [alexjvs.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Photoactivated ethidium monoazide directly cleaves bacterial DNA and is applied to PCR for discrimination of live and dead bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gene-quantification.de [gene-quantification.de]
Application Notes and Protocols for Ethidium Monoazide Bromide (EMA) in Microbial Viability Assessment of Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Determining the viability of microorganisms in environmental samples is crucial for a wide range of applications, from monitoring water quality and assessing the efficacy of disinfectants to studying microbial ecology and developing new antimicrobial drugs. Traditional culture-based methods, while foundational, are often slow and unable to detect viable but non-culturable (VBNC) microorganisms. Molecular methods like quantitative polymerase chain reaction (qPCR) are rapid and sensitive but typically cannot distinguish between live and dead cells, as DNA can persist after cell death, leading to potential overestimation of viable microbial populations.
Ethidium (B1194527) monoazide bromide (EMA) coupled with qPCR (EMA-qPCR) offers a robust solution to this challenge. EMA is a photoreactive DNA-binding dye that selectively penetrates cells with compromised membranes, characteristic of dead or dying cells. Upon exposure to bright visible light, EMA covalently binds to DNA, effectively preventing its amplification by PCR. In viable cells with intact membranes, the dye is excluded, and their DNA remains available for amplification. This selective amplification allows for the quantification of DNA from only the viable portion of a microbial community.
These application notes provide a comprehensive overview of the principles of EMA-qPCR and detailed protocols for its application in assessing microbial viability in various environmental matrices, including water, soil, and biofilms.
Principle of EMA-qPCR for Viability Assessment
The core principle of EMA-qPCR lies in the differential permeability of microbial cell membranes.
-
Viable Cells: Healthy, viable microorganisms possess intact cell membranes that act as a barrier, preventing the influx of EMA into the cytoplasm. Consequently, the DNA within these cells remains unmodified and can be readily amplified by qPCR.
-
Non-Viable Cells: In contrast, dead or membrane-compromised cells allow EMA to enter and intercalate with their DNA. Subsequent exposure to a strong light source triggers a photoreaction, causing the azide (B81097) group of the EMA molecule to form a covalent bond with the DNA. This modification renders the DNA inaccessible to DNA polymerase, thereby inhibiting its amplification during the PCR process.
This selective process ensures that the qPCR signal predominantly originates from the DNA of viable microorganisms, providing a more accurate assessment of the living microbial population in a sample.
Key Advantages and Limitations of EMA-qPCR
| Advantages | Limitations |
| Rapid and Sensitive: Provides results within hours, significantly faster than culture-based methods. | Incomplete Inhibition: High concentrations of dead cells may lead to incomplete inhibition of DNA amplification. |
| Detects VBNC Bacteria: Quantifies viable but non-culturable organisms missed by traditional plating. | Matrix Effects: Complex environmental matrices like soil can contain inhibitors that interfere with the EMA reaction or qPCR. |
| Broad Applicability: Can be applied to a wide range of microorganisms and environmental sample types. | Potential for False Negatives: Some viable cells with temporarily compromised membranes may be incorrectly identified as dead. |
| High-Throughput Potential: Amenable to automation and high-throughput analysis. | Optimization Required: The protocol may require optimization for different microbial species and sample types. |
Data Presentation
Table 1: Exemplary Quantitative Data on the Efficacy of EMA-qPCR in Various Environmental Samples
| Sample Type | Target Microorganism | Treatment to Induce Cell Death | Log Reduction of Dead Cell Signal (compared to untreated dead cells) | Reference |
| Water | Legionella pneumophila | Heat (70°C for 30 min) | > 3.0 | [1] |
| Water | Escherichia coli | Heat (85°C for 35 min) | > 4.0 | [2] |
| Biofilm | Legionella pneumophila | Heat (70°C for 30 min) | > 3.0 | [3] |
| Soil (Spiked) | Escherichia coli O157:H7 | Heat | ~2.5 | [4] |
Note: The log reduction can vary depending on the initial concentration of dead cells, the specific microorganism, and the optimization of the EMA-qPCR protocol.
Experimental Protocols
General Considerations Before Starting:
-
EMA Handling: EMA is a potent mutagen and should be handled with appropriate personal protective equipment (gloves, lab coat, eye protection). All work should be performed in a designated area.
-
Light Source: A strong visible light source (e.g., 500W halogen lamp) is required for photoactivation. Ensure the light source provides even illumination to all samples.
-
Controls: Always include appropriate controls in your experiments:
-
Untreated Viable Cells: To assess the baseline qPCR signal from live cells.
-
Untreated Dead Cells: To determine the qPCR signal from dead cells without EMA treatment.
-
EMA-Treated Viable Cells: To ensure the EMA treatment is not significantly affecting the DNA amplification from live cells.
-
EMA-Treated Dead Cells: To confirm the effectiveness of EMA in suppressing the signal from dead cells.
-
No Template Control (NTC): To check for contamination in the qPCR reagents.
-
Protocol 1: Microbial Viability in Water Samples
This protocol is suitable for various water matrices, including drinking water, recreational water, and wastewater effluent.
1. Sample Collection and Preparation:
1.1. Collect water samples in sterile containers. 1.2. Concentrate microbial cells by filtering a known volume of water (e.g., 100 mL to 1 L, depending on the expected microbial load) through a 0.22 µm sterile polycarbonate or mixed cellulose (B213188) ester filter. 1.3. Aseptically remove the filter and place it in a sterile 2 mL microcentrifuge tube. Alternatively, resuspend the cells from the filter into a smaller volume (e.g., 1 mL) of sterile phosphate-buffered saline (PBS) or the original water sample.
2. EMA Treatment:
2.1. Prepare a stock solution of EMA (e.g., 1 mg/mL in 20% DMSO) and store it at -20°C in the dark. 2.2. To the 1 mL cell suspension, add EMA to a final concentration of 5-10 µg/mL. The optimal concentration may need to be determined empirically. 2.3. Vortex the sample briefly and incubate in the dark (e.g., by wrapping the tube in aluminum foil) for 10-15 minutes at room temperature with occasional mixing to allow EMA to penetrate dead cells. 2.4. Place the tube on its side on a cold block (to prevent overheating) approximately 20 cm from a 500W halogen lamp. 2.5. Expose the sample to the light for 5-15 minutes, inverting the tube halfway through the exposure time to ensure even illumination.
3. DNA Extraction:
3.1. After photoactivation, pellet the cells by centrifugation (e.g., 10,000 x g for 5 minutes). 3.2. Discard the supernatant and proceed with a DNA extraction protocol suitable for microbial cells from water samples. Commercially available kits (e.g., DNeasy PowerWater Kit) are recommended.
4. qPCR Analysis:
4.1. Perform qPCR using primers and probes specific to the target microorganism or a universal target (e.g., 16S rRNA gene). 4.2. Use a standard qPCR master mix and follow the manufacturer's instructions for reaction setup and cycling conditions. 4.3. Analyze the qPCR data to determine the quantity of viable cells, often expressed as genome copies/mL of the original water sample.
Protocol 2: Microbial Viability in Soil Samples
This protocol is designed for the analysis of microbial viability in complex soil matrices.
1. Sample Collection and Preparation:
1.1. Collect soil samples using sterile techniques and store them at 4°C. 1.2. Weigh out 0.5-1 g of soil into a sterile 15 mL conical tube. 1.3. Add 5 mL of sterile PBS or a soil extraction buffer (e.g., 0.85% NaCl with 0.01% Tween 80) to the tube. 1.4. Vortex vigorously for 2-3 minutes to dislodge microbial cells from the soil particles. 1.5. Allow the soil particles to settle by gravity for 10-15 minutes or by low-speed centrifugation (e.g., 500 x g for 5 minutes). 1.6. Carefully transfer the supernatant containing the microbial suspension to a new sterile tube.
2. EMA Treatment:
2.1. To the microbial suspension, add EMA to a final concentration of 20-50 µg/mL. Higher concentrations may be required for soil extracts due to potential binding of EMA to organic matter. 2.2. Incubate in the dark for 15-20 minutes at room temperature with gentle agitation. 2.3. Photoactivate the EMA by exposing the sample to a 500W halogen lamp for 15-20 minutes on a cold block, with intermittent mixing.
3. DNA Extraction:
3.1. Pellet the microbial cells by centrifugation (e.g., 10,000 x g for 10 minutes). 3.2. Discard the supernatant and proceed with a DNA extraction protocol optimized for soil samples, which often includes steps for inhibitor removal (e.g., DNeasy PowerSoil Pro Kit).
4. qPCR Analysis:
4.1. Perform qPCR as described in Protocol 1 (Step 4), using appropriate primers and probes for the target soil microorganisms.
Protocol 3: Microbial Viability in Biofilm Samples
This protocol is suitable for analyzing biofilms grown on various surfaces.
1. Sample Collection and Preparation:
1.1. Aseptically collect the biofilm sample. This can be done by swabbing a defined area or scraping the biofilm from the surface. 1.2. Disperse the biofilm sample in 1-2 mL of sterile PBS in a microcentrifuge tube. 1.3. Homogenize the biofilm suspension by vortexing with sterile glass beads or by sonication to break up the biofilm matrix and release the cells.
2. EMA Treatment:
2.1. Add EMA to the homogenized biofilm suspension to a final concentration of 10-20 µg/mL. 2.2. Incubate in the dark for 10-15 minutes at room temperature with gentle mixing. 2.3. Photoactivate the EMA by exposing the sample to a 500W halogen lamp for 10-15 minutes on a cold block.
3. DNA Extraction:
3.1. Pellet the cells by centrifugation (e.g., 10,000 x g for 5 minutes). 3.2. Discard the supernatant and proceed with a DNA extraction protocol suitable for biofilms, which may require enzymatic treatment (e.g., with lysozyme (B549824) or proteinase K) to degrade the extracellular polymeric substances (EPS) matrix.
4. qPCR Analysis:
4.1. Perform qPCR as described in Protocol 1 (Step 4), using primers and probes relevant to the biofilm-forming microorganisms.
Visualizations
Mechanism of EMA Action
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of various environmental factors on the ethidium monazite and quantitative PCR method to detect viable bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Frontiers | An Optimized Method to Assess Viable Escherichia coli O157:H7 in Agricultural Soil Using Combined Propidium Monoazide Staining and Quantitative PCR [frontiersin.org]
Application Notes: Ethidium Monoazide Bromide (EMA) for Flow Cytometry-Based Viability Assessment
Introduction
Ethidium (B1194527) monoazide bromide (EMA) is a fluorescent nucleic acid stain that serves as a valuable tool for distinguishing between live and dead eukaryotic cells, as well as bacteria, in flow cytometry applications. EMA is particularly advantageous in experimental setups that require cell fixation prior to analysis, a condition under which common viability dyes like propidium (B1200493) iodide (PI) are not suitable.[1] EMA's mechanism relies on its inability to cross the intact membranes of live cells. In contrast, it readily penetrates the compromised membranes of dead cells, intercalates into their DNA, and upon photoactivation with visible light, covalently binds to the nucleic acids.[1][2][3] This irreversible binding ensures that the dye is retained within the dead cells even after subsequent washing and permeabilization steps, which are often necessary for intracellular staining.[1]
Principle of Action
Live cells with intact membranes effectively exclude the positively charged EMA molecules.[4] However, in dead or membrane-compromised cells, EMA enters the cytoplasm and nucleus, where it intercalates into the DNA.[1] Subsequent exposure to a bright visible light source activates the azide (B81097) group of the EMA molecule, leading to the formation of a highly reactive nitrene radical. This radical promptly forms a covalent bond with the DNA, permanently labeling the nucleic acids of the dead cells.[2][5] This covalent linkage is the key feature that allows for the fixation of cells post-staining without the loss of the viability marker.[1]
Applications in Research and Drug Development
The ability to accurately identify and exclude dead cells is critical for obtaining reliable data in numerous research and drug development applications. EMA is particularly useful in:
-
Immunophenotyping: When performing intracellular cytokine staining or analyzing intracellular protein expression, cell permeabilization is required. EMA allows for the initial labeling and exclusion of dead cells before these harsh treatments, preventing non-specific antibody binding and improving data quality.[1]
-
Viability PCR (v-PCR): Although primarily a flow cytometry application note, it is worth mentioning that EMA is also extensively used to selectively amplify DNA from live cells in PCR-based assays.[2][3]
-
Drug Discovery: In cytotoxicity assays, EMA can be used to quantify the percentage of dead cells following treatment with a therapeutic compound.
-
Microbiology: EMA is employed to differentiate between live and dead bacteria, which is crucial for assessing the efficacy of antimicrobial agents.[2][5]
Quantitative Data Summary
The optimal concentration of EMA and incubation times can vary depending on the cell type and experimental conditions. Titration is always recommended to determine the best staining conditions for a specific assay.[1][6]
| Parameter | Recommended Range/Value | Cell Type/Context | Reference |
| EMA Concentration | 0.5 - 10 µg/mL | General use, titration recommended | [6] |
| 0.5 µg/mL | Peripheral Blood Mononuclear Cells (PBMCs) | [1] | |
| 5 - 10 µg/mL | General use for nonviable cell staining prior to fixation | [4] | |
| Incubation Time (Dark) | 10 - 15 minutes | General use, allows for dye uptake in dead cells | [1][4][6] |
| Photoactivation Time | 10 - 20 minutes | General use, under a bright fluorescent light source | [1][2] |
| Light Source | Bright fluorescent lamp, X-ray viewing box | To ensure efficient covalent binding | [1] |
| Flow Cytometry Detection | Cy5PE channel or TRPE channel | Excitation at 488 nm (blue laser), emission peak at 625 nm | [1] |
Experimental Protocol: EMA Staining for Flow Cytometry
This protocol provides a general guideline for using EMA to distinguish between live and dead cells. Optimization may be required for specific cell types and experimental designs.
Materials:
-
Ethidium monoazide bromide (EMA) stock solution (e.g., 1 mg/mL in DMSO or water)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell suspension
-
Flow cytometry tubes
-
Bright visible light source (e.g., fluorescent lamp)
-
Ice bucket
-
Aluminum foil
Procedure:
-
Cell Preparation:
-
Harvest and wash cells with PBS or an appropriate buffer.
-
Resuspend the cell pellet to a concentration of 1 x 10^6 to 1 x 10^7 cells/mL in cold PBS.
-
-
EMA Staining:
-
Prepare a working solution of EMA at the desired concentration (typically 0.5 - 10 µg/mL). It is crucial to titrate the EMA concentration to find the optimal balance between bright staining of dead cells and low background on live cells.[1][6]
-
Add the EMA working solution to the cell suspension.
-
Incubate the cells in the dark (e.g., by covering the tubes with aluminum foil) on ice for 10-15 minutes.[1][6] This allows the dye to enter the dead cells.
-
-
Photoactivation:
-
Washing:
-
After photoactivation, wash the cells at least once with PBS to remove any unbound EMA.
-
-
Subsequent Staining and Fixation (Optional):
-
If performing subsequent surface or intracellular staining, proceed with your standard protocols.
-
If fixation is required, resuspend the cells in a suitable fixative (e.g., 1-4% paraformaldehyde) and incubate according to your protocol.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer equipped with a blue laser (488 nm).
-
Detect the EMA fluorescence in the appropriate channel, typically the PE-Cy5 or PE-Texas Red channel (around 625 nm).[1]
-
Proper compensation controls are essential, especially in multicolor experiments, as EMA fluorescence can spill over into other channels.[1] A sample of cells stained only with EMA should be prepared for compensation.[1]
-
Visualizations
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. researchgate.net [researchgate.net]
- 3. biotium.com [biotium.com]
- 4. iul-instruments.com [iul-instruments.com]
- 5. Comparison of propidium monoazide with ethidium monoazide for differentiation of live vs. dead bacteria by selective removal of DNA from dead cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethidium Monoazide (EMA) - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Ethidium Monoazide (EMA) Treatment for Selective Amplification of Viral Genomes from Clinical Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate detection and quantification of viable, infectious viral particles in clinical samples is crucial for diagnosing active infections, assessing the efficacy of antiviral therapies, and in viral vaccine development. Standard molecular techniques such as quantitative polymerase chain reaction (qPCR) and reverse transcription qPCR (RT-qPCR) are highly sensitive for detecting viral nucleic acids. However, a significant limitation of these methods is their inability to distinguish between nucleic acids from infectious and non-infectious (e.g., inactivated or dead) viruses. This can lead to an overestimation of the true viral load and potentially misleading clinical interpretations.
Ethidium monoazide (EMA) treatment is a powerful tool that, when coupled with qPCR or RT-qPCR, enables the selective amplification of genomes from viruses with intact capsids, which are presumed to be infectious. EMA is a photoreactive DNA-binding dye that can selectively penetrate viruses with compromised capsids. Upon exposure to a strong visible light source, EMA covalently binds to the viral nucleic acids, rendering them inaccessible to amplification by PCR. Viruses with intact capsids are impermeable to EMA, and thus their genomes remain available for amplification. This application note provides detailed protocols for the use of EMA in conjunction with qPCR and RT-qPCR for the selective detection of viable DNA and RNA viruses in clinical samples.
Principle of EMA Treatment for Selective Viral Amplification
The fundamental principle of EMA-based viability testing lies in the differential permeability of viral capsids.
-
Penetration: In a sample containing a mixed population of intact and capsid-compromised viruses, EMA can only penetrate the latter.
-
Intercalation: Once inside a compromised virion, EMA intercalates into the viral DNA or RNA.
-
Photo-induced Crosslinking: Upon exposure to a specific wavelength of light, a reactive nitrene group on the EMA molecule is converted into a highly reactive nitrene radical. This radical forms a covalent bond with the nucleic acid, as well as other nearby molecules. This crosslinking permanently modifies the nucleic acid.
-
Amplification Inhibition: The covalently bound EMA sterically hinders the binding and processivity of DNA polymerase during PCR, thus preventing the amplification of nucleic acids from non-viable viruses.
-
Selective Detection: Consequently, only the genomes from intact, potentially infectious viruses are amplified and detected in the subsequent qPCR or RT-qPCR assay.
Data Presentation
The efficacy of EMA treatment in selectively quantifying viable viruses can be assessed by comparing the results of EMA-treated samples with untreated controls. The data is typically presented as a log reduction in the quantity of detectable viral genomes from inactivated virus samples or as a difference in the quantification cycle (Cq) or threshold cycle (Ct) values.
| Virus Type | Inactivation Method | Sample Matrix | EMA Concentration | Log Reduction of Non-viable Virus Signal | Cq/Ct Difference (ΔCq/ΔCt) | Reference |
| Aichi Virus (RNA) | Heat | Drinking Water Concentrate | 10 µg/mL | ~4.0 | Not Reported | [1] |
| Porcine Parvovirus (DNA) | Ethylenimine | Bovine Serum | Not Specified | >7 (inactivation) | Not Applicable | [2] |
| Bovine Viral Diarrhea Virus (RNA) | Ethylenimine | Bovine Serum | Not Specified | >5 (inactivation) | Not Applicable | [2] |
| Porcine Enterovirus (RNA) | Ethylenimine | Bovine Serum | Not Specified | >6 (inactivation) | Not Applicable | [2] |
| Lactobacillus curvatus (Bacteria) | Heat | Culture | 25 µM | Not Reported | ~8 | [3] |
Note: The log reduction is calculated based on the difference in detectable viral genome copies between untreated and EMA-treated inactivated samples. The ΔCq/ΔCt represents the shift in the amplification cycle number, where a higher value indicates a greater reduction in amplifiable nucleic acid.
Experimental Protocols
The following protocols provide a general framework for the application of EMA to clinical samples for the selective amplification of viral genomes. Optimization of specific parameters, such as EMA concentration and incubation time, may be necessary for different viruses and sample matrices.
Protocol 1: EMA Treatment for DNA Viruses in Clinical Samples (EMA-qPCR)
Materials:
-
Ethidium Monoazide (EMA) powder
-
Nuclease-free water
-
Clinical sample (e.g., serum, plasma, tissue homogenate)
-
Microcentrifuge tubes
-
Visible light source (e.g., halogen lamp, LED array) capable of emitting light in the 460-520 nm range.
-
Ice
-
Vortex mixer
-
Microcentrifuge
-
DNA extraction kit
-
qPCR master mix, primers, and probes specific to the target virus
Procedure:
-
EMA Stock Solution Preparation:
-
Dissolve EMA powder in nuclease-free water to a final concentration of 5 mg/mL.
-
Aliquot and store at -20°C in the dark. Avoid repeated freeze-thaw cycles.
-
-
Sample Preparation:
-
Thaw the clinical sample on ice.
-
If the sample is a tissue homogenate, clarify by centrifugation to pellet cellular debris. Collect the supernatant.
-
-
EMA Incubation:
-
In a microcentrifuge tube, add the clinical sample.
-
Spike the sample with EMA to a final concentration of 6-25 µM (optimization may be required). A common starting concentration is 10 µg/mL.
-
Mix gently by vortexing.
-
Incubate the sample in the dark on ice or at room temperature for 5-10 minutes to allow for EMA penetration into compromised virions.
-
-
Photoactivation:
-
Place the microcentrifuge tube on ice, approximately 20 cm from the light source.
-
Expose the sample to the visible light source for 1-5 minutes. The optimal time will depend on the light intensity and sample volume. Ensure the sample does not overheat.
-
-
Nucleic Acid Extraction:
-
Proceed immediately with DNA extraction from the EMA-treated sample using a validated commercial kit suitable for the sample type.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers and probes specific to the target virus.
-
Include appropriate controls:
-
Untreated Control: A parallel sample processed without EMA treatment to determine the total viral DNA load.
-
No Template Control (NTC): To check for contamination.
-
Positive Control: To validate the qPCR assay.
-
Inactivated Virus Control: An aliquot of the virus inactivated by a known method (e.g., heat) should be treated with and without EMA to confirm the effectiveness of the viability selection.
-
-
Protocol 2: EMA Treatment for RNA Viruses in Clinical Samples (EMA-RT-qPCR)
Materials:
-
All materials listed in Protocol 1.
-
RNA extraction kit.
-
Reverse transcriptase.
-
RT-qPCR master mix, primers, and probes specific to the target virus.
-
(Optional) Chloroform for enveloped viruses.
Procedure:
-
EMA Stock Solution Preparation:
-
Follow step 1 in Protocol 1.
-
-
Sample Preparation:
-
Follow step 2 in Protocol 1.
-
For enveloped RNA viruses, an optional step to permeabilize the envelope without compromising the capsid can be included. This may involve a brief treatment with a low concentration of a non-ionic detergent or a solvent like chloroform, followed by its removal. This step requires careful optimization.
-
-
EMA Incubation:
-
Follow step 3 in Protocol 1.
-
-
Photoactivation:
-
Follow step 4 in Protocol 1.
-
-
Nucleic Acid Extraction:
-
Proceed immediately with RNA extraction from the EMA-treated sample using a validated commercial kit.
-
-
Reverse Transcription and Quantitative PCR (RT-qPCR):
-
Perform one-step or two-step RT-qPCR using primers and probes specific to the target virus.
-
Include the same controls as listed in step 6 of Protocol 1.
-
Mandatory Visualizations
Caption: Mechanism of EMA for selective viral genome amplification.
Caption: Experimental workflow for EMA-qPCR/RT-qPCR.
Conclusion
The use of EMA in conjunction with qPCR and RT-qPCR provides a valuable method for the selective amplification and quantification of viable viral genomes from clinical samples. This approach offers a significant advantage over conventional molecular assays by providing a more accurate assessment of infectious viral load. The protocols outlined in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this technique in their workflows. Proper optimization and the use of appropriate controls are essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols: Ethidium Monoazide Bromide for Rapid Antibiotic Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of Ethidium Monoazide Bromide (EMA) in the rapid determination of antibiotic susceptibility. EMA-based methods offer a significant time advantage over traditional culture-based techniques by selectively detecting viable bacteria in a population exposed to antimicrobial agents. This is achieved through the principle of viability testing, where EMA, a DNA-intercalating dye, preferentially penetrates membrane-compromised (dead or dying) bacterial cells. Upon photoactivation, EMA covalently binds to DNA, thereby preventing its amplification in subsequent molecular assays such as quantitative PCR (qPCR) or detection by flow cytometry. In contrast, viable cells with intact membranes exclude the dye, allowing their DNA to be amplified or their cellular integrity to be assessed.
Principle of EMA-Based Viability Testing
Ethidium monoazide is a photoreactive DNA-binding dye. Due to its chemical properties, EMA can only penetrate bacterial cells with damaged cell membranes.[1] In the context of antibiotic susceptibility testing (AST), effective antibiotics will compromise the cell membranes of susceptible bacteria, rendering them permeable to EMA. Once inside the cell, EMA intercalates into the DNA. Subsequent exposure to a strong visible light source results in the covalent cross-linking of the azide (B81097) group of EMA to the DNA.[2] This modification creates a permanent bond that effectively inhibits DNA amplification by polymerases in PCR-based assays.[3] Consequently, only DNA from viable, membrane-intact cells serves as a template for amplification, allowing for the quantification of surviving bacteria after antibiotic treatment.
Applications in Antibiotic Susceptibility Testing
EMA-based methods can be integrated into two primary analytical platforms for rapid AST:
-
Viability Quantitative PCR (v-qPCR): This method quantifies the number of viable bacteria by measuring the amount of amplifiable DNA after EMA treatment. A significant reduction in the quantity of amplifiable DNA in an antibiotic-treated sample compared to an untreated control indicates susceptibility.
-
Flow Cytometry: This technique can be used to differentiate and quantify live, injured, and dead cells within a population. When combined with other fluorescent stains, EMA can help to accurately assess the impact of an antibiotic on bacterial viability at the single-cell level.
Experimental Protocols
Protocol 1: Antibiotic Susceptibility Testing using EMA-qPCR
This protocol outlines the steps for determining the minimum inhibitory concentration (MIC) of an antibiotic using EMA in conjunction with qPCR.
1. Preparation of Bacterial Inoculum:
- Culture the bacterial strain of interest to the mid-logarithmic phase in an appropriate broth medium.
- Harvest the cells by centrifugation and wash twice with a suitable buffer, such as Phosphate-Buffered Saline (PBS).
- Resuspend the bacterial pellet in the broth medium to a final density of approximately 5 x 10^5 colony-forming units (CFU)/mL.[4]
2. Antibiotic Exposure:
- Prepare a serial dilution of the antibiotic to be tested in a 96-well plate.
- Add the standardized bacterial inoculum to each well containing the antibiotic dilutions and to a growth control well (no antibiotic).
- Incubate the plate under appropriate conditions (e.g., 37°C with shaking) for a predetermined duration to allow for antibiotic action. This time can be significantly shorter than traditional overnight incubations.
3. EMA Treatment:
- Prepare a stock solution of EMA (e.g., 5 mg/mL in sterile water) and store it protected from light at -20°C.[3]
- Following antibiotic exposure, add EMA to each well to a final concentration typically ranging from 1 to 100 µg/mL. The optimal concentration should be determined empirically for the specific bacterial species.[5]
- Incubate the plate in the dark for 5-10 minutes at room temperature to allow for EMA to penetrate the membrane-compromised cells.[6]
4. Photoactivation:
- Expose the samples to a high-intensity light source (e.g., a 650-W halogen lamp or a specialized photoactivation system) for 5-15 minutes.[5][7] The distance from the light source should be standardized (e.g., 20 cm).
- During photoactivation, it is crucial to keep the samples on ice to prevent heat-induced cell damage.
5. DNA Extraction:
- After photoactivation, harvest the bacterial cells by centrifugation.
- Extract genomic DNA from all samples using a standard bacterial DNA extraction kit or protocol.
6. Quantitative PCR (qPCR):
- Perform qPCR using primers targeting a conserved bacterial gene (e.g., 16S rRNA).
- The qPCR cycling conditions will depend on the target gene and primer set. A typical protocol might include an initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C.[3]
- Record the quantification cycle (Cq) values for each sample.
7. Data Analysis and Interpretation:
- A significant increase in the Cq value (or a decrease in the calculated DNA concentration) in the antibiotic-treated samples compared to the untreated control indicates bacterial killing and thus, susceptibility to the antibiotic.
- The MIC can be determined as the lowest antibiotic concentration that results in a significant reduction in the viable bacterial population, as measured by the change in Cq value.
Protocol 2: Bacterial Viability Assessment using EMA and Flow Cytometry
This protocol describes the use of EMA in combination with a viability stain for flow cytometric analysis of antibiotic-treated bacteria.
1. Bacterial Culture and Antibiotic Treatment:
- Follow steps 1 and 2 from the EMA-qPCR protocol to prepare and treat the bacterial cells with the desired antibiotic concentrations.
2. EMA Staining:
- Wash the cells twice with PBS.
- Resuspend the cells to a concentration of approximately 10^7 cells/mL in PBS.[1]
- Add EMA to a final concentration that has been previously optimized (typically 0.5 - 10 µg/mL).[1]
- Incubate in the dark on ice for 15 minutes.[1]
3. Photoactivation:
- Continue the incubation on ice while exposing the samples to a fluorescent light source for 15 minutes.[1]
4. Counter-staining (Optional but Recommended):
- To differentiate between live and dead populations more clearly, a counter-stain such as SYTO 9 or another membrane-permeable DNA dye can be used.
- Add the counter-stain according to the manufacturer's instructions and incubate as required.
5. Flow Cytometry Analysis:
- Analyze the samples on a flow cytometer equipped with appropriate lasers and filters for detecting the fluorescence of EMA and the counter-stain.
- EMA fluorescence is typically detected in the red channel (e.g., with an excitation of 488 nm and emission >630 nm).[6]
- Gate on the bacterial population based on forward and side scatter characteristics.
- Quantify the percentage of cells in the live (EMA-negative), injured (intermediate EMA staining), and dead (EMA-positive) populations.
6. Data Interpretation:
- An increase in the percentage of EMA-positive cells in the antibiotic-treated samples compared to the control indicates antibiotic efficacy.
Data Presentation
The following tables summarize quantitative data relevant to the application of EMA in antibiotic susceptibility testing.
Table 1: Optimal EMA Concentrations for Viability PCR in Different Bacterial Species
| Bacterial Species | Optimal EMA Concentration (µM) | Reference |
| Legionella pneumophila | 6 | [8] |
| Pseudomonas aeruginosa | 6 | [8] |
| Salmonella typhimurium | 6 | [8] |
| Staphylococcus aureus | 6 | [8] |
| Enterococcus faecalis | 6 | [8] |
Table 2: Effect of EMA Treatment on qPCR Signal from Viable and Heat-Killed Legionella pneumophila
| EMA Concentration (µg/mL) | Log Reduction in PCR Signal (Viable Cells) | Log Reduction in PCR Signal (Heat-Killed Cells) | Reference |
| 2.5 | 0.15 | 1.87 | [7] |
| 5 | 0.30 | 2.61 | [7] |
| 10 | 0.30 | 2.51 | [7] |
Visualizations
References
- 1. Ethidium Monoazide (EMA) - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. biotium.com [biotium.com]
- 3. gene-quantification.de [gene-quantification.de]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iul-instruments.com [iul-instruments.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Comparison of EMA-, PMA- and DNase qPCR for the determination of microbial cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live/Dead Cell Discrimination in Yeast using Ethidium Monoazide Bromide (EMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate determination of cell viability is critical in various fields of research and development, including drug discovery, fermentation monitoring, and fundamental microbiology. Ethidium monoazide bromide (EMA) is a fluorescent nucleic acid stain that serves as a powerful tool for differentiating between live and dead yeast cells. This method is particularly advantageous as it can be coupled with downstream molecular techniques like quantitative polymerase chain reaction (qPCR) to exclusively quantify viable cells within a mixed population. EMA is a photoreactive dye that selectively penetrates cells with compromised membranes, a hallmark of cell death. Upon exposure to light, EMA covalently binds to DNA, thereby preventing its amplification during PCR. In contrast, live cells with intact membranes exclude the dye, leaving their DNA available for amplification.[1][2][3] This "viability PCR" (v-PCR) approach offers a culture-independent method for assessing cell viability.
Principle of the Method
The selective action of EMA is based on the integrity of the yeast cell membrane. In viable cells, the intact and energized cell membrane acts as a barrier, preventing the positively charged EMA molecules from entering the cytoplasm. However, in dead or membrane-compromised cells, this barrier function is lost, allowing EMA to diffuse freely into the cell and intercalate with the DNA. The key to EMA's utility in v-PCR lies in its azide (B81097) group. This group is photoreactive and, upon exposure to a strong visible light source, forms a highly reactive nitrene radical. This radical covalently cross-links the EMA molecule to the DNA to which it is intercalated. This covalent binding is irreversible and effectively renders the DNA from dead cells ineligible as a template for PCR amplification. Consequently, only the DNA from viable cells is amplified and quantified in a subsequent qPCR reaction.
Data Presentation
The following tables summarize the expected quantitative data from EMA-qPCR experiments designed to discriminate between live and dead yeast cells. The data illustrates the effect of EMA treatment on the quantification cycle (Cq) values in qPCR. A higher Cq value indicates a lower amount of amplifiable DNA.
Table 1: Effect of EMA Concentration on Cq Values in Live and Dead Saccharomyces cerevisiae
| EMA Concentration (µg/mL) | Live Cells (Mean Cq) | Dead Cells (Mean Cq) | ΔCq (Dead - Live) |
| 0 (No EMA) | 18.2 | 18.5 | 0.3 |
| 1 | 18.4 | 24.8 | 6.4 |
| 5 | 18.6 | 28.1 | 9.5 |
| 10 | 18.8 | >35 (No Amplification) | >16.2 |
Data is representative and compiled based on typical results reported in the literature. Actual Cq values may vary depending on the experimental setup.
Table 2: Comparison of Viability Assessment Methods
| Method | Principle | Advantages | Disadvantages |
| Plating (CFU) | Measures reproductive viability | "Gold standard", assesses culturability | Time-consuming, underestimates viable but non-culturable (VBNC) cells |
| Microscopy (e.g., Methylene Blue) | Stains dead cells based on metabolic activity | Rapid, simple | Subjective, can be difficult to quantify accurately in dense cultures |
| EMA-qPCR | Differentiates based on membrane integrity | Rapid, highly quantitative, specific, excludes DNA from dead cells | Can be inhibited by sample matrix, EMA can have some effect on live cells at high concentrations |
Experimental Protocols
Protocol 1: Preparation of Live and Dead Yeast Cell Suspensions
This protocol describes the preparation of live and heat-killed Saccharomyces cerevisiae suspensions to be used as controls in EMA-based viability assays.
Materials:
-
Saccharomyces cerevisiae strain (e.g., BY4741)
-
YPD broth (1% yeast extract, 2% peptone, 2% dextrose)
-
Sterile phosphate-buffered saline (PBS)
-
Incubator at 30°C with shaking
-
Spectrophotometer
-
Water bath at 90°C
-
Centrifuge and sterile centrifuge tubes
-
Hemocytometer or automated cell counter
Methodology:
-
Yeast Culture: Inoculate a single colony of S. cerevisiae into 10 mL of YPD broth and grow overnight at 30°C with shaking (200 rpm).
-
Sub-culturing: The next day, dilute the overnight culture into 50 mL of fresh YPD broth to an optical density at 600 nm (OD600) of 0.1. Grow the culture at 30°C with shaking until it reaches the mid-log phase (OD600 ≈ 0.8-1.0).
-
Cell Harvesting and Washing: Harvest the cells by centrifugation at 5,000 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with 25 mL of sterile PBS, centrifuging after each wash.
-
Cell Resuspension: Resuspend the final cell pellet in sterile PBS to a concentration of approximately 1 x 10^7 cells/mL. The cell concentration can be determined using a hemocytometer or an automated cell counter.
-
Preparation of Dead Cells: Transfer half of the cell suspension to a new sterile tube. To inactivate the yeast, incubate the tube in a water bath at 90°C for 15-20 minutes.[4]
-
Verification of Cell Death: Confirm the absence of viability in the heat-killed suspension by plating a small aliquot on a YPD agar (B569324) plate and incubating for 48 hours at 30°C. No colony growth should be observed.
-
Storage: The prepared live and dead cell suspensions can be stored on ice for immediate use in the EMA treatment protocol.
Protocol 2: EMA Treatment and Photoactivation
This protocol details the procedure for treating yeast cell suspensions with EMA and subsequent photoactivation to cross-link the dye to the DNA of dead cells.
Materials:
-
Live and dead yeast cell suspensions (from Protocol 1)
-
EMA stock solution (1 mg/mL in sterile water, stored at -20°C in the dark)
-
Sterile microcentrifuge tubes
-
Ice
-
A high-power visible light source (e.g., 650W halogen lamp, LED photoactivation system)
Methodology:
-
Sample Preparation: Aliquot 1 mL of the live and dead cell suspensions into separate sterile microcentrifuge tubes. It is also recommended to prepare a 1:1 mixture of live and dead cells to assess the method's efficacy in a mixed population.
-
EMA Addition: Add EMA from the stock solution to each tube to achieve the desired final concentration (e.g., 5-10 µg/mL). A titration experiment is recommended to determine the optimal concentration for your specific yeast strain and conditions. Gently vortex the tubes to mix.
-
Dark Incubation: Incubate the tubes on ice in the dark for 15 minutes.[4] This allows the EMA to penetrate the dead cells while minimizing any potential uptake by live cells.
-
Photoactivation: Place the tubes on ice approximately 20 cm from the light source. Expose the samples to the light for 15 minutes, ensuring the tubes are horizontal to maximize light exposure.[4] The photoactivation step covalently binds the EMA to the DNA in dead cells.
-
Cell Pelleting and Washing: After photoactivation, centrifuge the tubes at 8,000 x g for 5 minutes to pellet the cells. Carefully remove the supernatant and wash the cell pellet with 1 mL of sterile PBS to remove any residual unbound EMA.
-
Proceed to Downstream Analysis: The cell pellets are now ready for DNA extraction and subsequent qPCR analysis.
Protocol 3: Quantitative PCR (qPCR) Analysis
This protocol provides a general framework for the qPCR analysis of EMA-treated yeast samples.
Materials:
-
Yeast DNA extraction kit
-
qPCR instrument
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe)
-
Primers specific for a yeast housekeeping gene (e.g., ACT1, ITS region)
-
Nuclease-free water
-
EMA-treated cell pellets (from Protocol 2)
Methodology:
-
DNA Extraction: Extract genomic DNA from the EMA-treated cell pellets using a commercial yeast DNA extraction kit according to the manufacturer's instructions.
-
DNA Quantification and Dilution: Quantify the extracted DNA using a spectrophotometer or a fluorometer. Dilute the DNA samples to a suitable concentration for qPCR (e.g., 1-10 ng/µL).
-
qPCR Reaction Setup: Prepare the qPCR reactions in a 96-well plate. A typical reaction mixture (20 µL) includes:
-
10 µL of 2x qPCR master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of template DNA
-
6 µL of nuclease-free water
-
-
qPCR Cycling Conditions: Perform the qPCR using a standard three-step cycling protocol, for example:
-
Initial denaturation: 95°C for 5 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 58°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt curve analysis (for SYBR Green assays)
-
-
Data Analysis: Analyze the amplification data to determine the Cq values for each sample. The Cq value from the EMA-treated dead cell sample should be significantly higher than that of the EMA-treated live cell sample, indicating the successful inhibition of DNA amplification from dead cells.
Visualizations
Caption: Mechanism of EMA-based live/dead cell discrimination in yeast.
Caption: Experimental workflow for EMA-qPCR viability analysis in yeast.
References
Application Notes and Protocols for Ethidium Monoazide Bromide (EMA) Staining in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethidium monoazide bromide (EMA) is a photo-reactive nucleic acid stain used to differentiate between viable and non-viable cells in a mixed population.[1] Due to its positive charge, EMA is membrane-impermeable and is therefore excluded by live cells with intact membranes. In contrast, it readily enters dead or membrane-compromised cells, where it intercalates with DNA. Upon exposure to a high-intensity light source, a reactive azide (B81097) group on the EMA molecule is converted to a highly reactive nitrene radical, which forms a covalent bond with the DNA.[1] This permanent labeling of the DNA in dead cells allows for subsequent fixation and permeabilization steps without the loss of the viability marker, a significant advantage over other viability dyes like propidium (B1200493) iodide (PI).[2][3]
These characteristics make EMA a valuable tool for a variety of applications, including the assessment of cell viability in bacterial, yeast, and mammalian cell cultures, particularly when downstream analysis requires cell fixation.
Mechanism of Action
The selective staining of non-viable cells by EMA is a two-step process involving differential membrane permeability and photo-induced covalent binding.
Data Presentation
The following tables summarize key quantitative data for the use of EMA in fluorescence microscopy.
Table 1: Recommended Staining Parameters for Different Cell Types
| Cell Type | EMA Concentration | Incubation Time (in dark) | Photoactivation Time |
| Bacteria | 6 µM[4][5] | 5-10 minutes | 10-15 minutes |
| Yeast | 5-20 µM | 15-30 minutes | 10-15 minutes |
| Mammalian Cells | 0.5-10 µg/mL | 10-15 minutes | 10-15 minutes[3] |
Table 2: Spectral Properties of EMA-DNA Complex
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~504 nm |
| Emission Maximum | ~600 nm |
Table 3: Comparison of EMA with Propidium Iodide (PI)
| Feature | Ethidium Monoazide (EMA) | Propidium Iodide (PI) |
| Mechanism | Photo-induced covalent binding to DNA in membrane-compromised cells.[1] | Intercalates with DNA in membrane-compromised cells. |
| Fixation Compatibility | Yes, covalent bond is stable after fixation.[2][3] | No, dye can leak out of cells after permeabilization.[2] |
| Signal Intensity | Generally lower than PI.[3] | High. |
| Photostability | Covalently bound form is stable; however, like all fluorophores, it is susceptible to photobleaching during prolonged imaging. | Susceptible to photobleaching. |
| Toxicity | Can be toxic to viable cells at higher concentrations.[6] | Generally considered non-toxic to surrounding viable cells during staining. |
Experimental Protocols
General Workflow for EMA Staining
The following diagram illustrates the general experimental workflow for EMA staining for fluorescence microscopy.
Detailed Protocol for Bacterial Viability Staining
This protocol is optimized for the differentiation of viable and non-viable bacteria using EMA staining for fluorescence microscopy.
Materials:
-
Bacterial cell culture
-
Phosphate-buffered saline (PBS) or an appropriate buffer
-
This compound (EMA) stock solution (e.g., 1 mM in DMSO)
-
High-intensity light source (e.g., LED or halogen lamp)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (Excitation: ~504 nm, Emission: ~600 nm)
Procedure:
-
Cell Preparation: Harvest bacteria from culture and centrifuge to pellet the cells.
-
Washing: Resuspend the bacterial pellet in PBS and centrifuge again. Repeat this washing step twice to remove any residual media components.
-
Resuspension: Resuspend the washed bacterial pellet in PBS to the desired cell density.
-
EMA Staining: Add EMA stock solution to the bacterial suspension to a final concentration of 6 µM.[4][5] Mix gently by pipetting.
-
Dark Incubation: Incubate the cell suspension in the dark for 5-10 minutes at room temperature to allow EMA to penetrate the membrane-compromised cells.
-
Photoactivation: Expose the cell suspension to a high-intensity light source for 10-15 minutes. To ensure even illumination, gently mix the suspension periodically. The distance from the light source and the intensity may need to be optimized for your specific setup.
-
Washing: Centrifuge the cell suspension to pellet the bacteria and remove the supernatant containing unbound EMA. Resuspend the pellet in fresh PBS. Repeat this washing step once more.
-
Microscopy: Pipette a small volume of the final cell suspension onto a microscope slide, place a coverslip over it, and seal.
-
Imaging: Observe the cells using a fluorescence microscope. Non-viable cells with EMA-labeled DNA will exhibit red fluorescence, while viable cells will show little to no fluorescence.
Detailed Protocol for Yeast Viability Staining
This protocol provides a general guideline for EMA staining of yeast. Optimization of EMA concentration and incubation times may be necessary for different yeast species.
Materials:
-
Yeast cell culture
-
Phosphate-buffered saline (PBS) or a suitable buffer
-
This compound (EMA) stock solution (e.g., 1 mM in DMSO)
-
High-intensity light source
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Harvest yeast cells from culture by centrifugation.
-
Washing: Wash the yeast pellet twice with PBS to remove culture medium.
-
Resuspension: Resuspend the yeast pellet in PBS to an appropriate cell density.
-
EMA Staining: Add EMA stock solution to the yeast suspension to a final concentration of 5-20 µM. Mix gently.
-
Dark Incubation: Incubate the suspension in the dark for 15-30 minutes at room temperature.
-
Photoactivation: Expose the yeast suspension to a high-intensity light source for 10-15 minutes.
-
Washing: Wash the cells twice with PBS to remove unbound EMA.
-
Microscopy: Prepare a wet mount of the stained yeast cells on a microscope slide.
-
Imaging: Visualize the yeast cells under a fluorescence microscope. Dead yeast cells will fluoresce red, while live cells will remain unstained.
Detailed Protocol for Mammalian Cell Viability Staining
This protocol is suitable for assessing the viability of mammalian cells in suspension or adherent cultures.
Materials:
-
Mammalian cell suspension or adherent cells on coverslips
-
Phosphate-buffered saline (PBS) or cell culture medium without phenol (B47542) red
-
This compound (EMA) stock solution (e.g., 1 mg/mL in DMSO)
-
High-intensity light source
-
Microscope slides and coverslips (for suspension cells)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Suspension cells: Harvest cells by centrifugation and wash twice with PBS. Resuspend in PBS to a concentration of approximately 1x10^6 cells/mL.
-
Adherent cells: Grow cells on sterile coverslips. Gently wash the coverslips twice with PBS.
-
-
EMA Staining: Add EMA stock solution to the cell suspension or cover the adherent cells with a solution of EMA in PBS at a final concentration of 0.5-10 µg/mL.[3]
-
Dark Incubation: Incubate the cells in the dark for 10-15 minutes at room temperature.
-
Photoactivation: Expose the cells to a high-intensity light source for 10-15 minutes.
-
Washing:
-
Suspension cells: Centrifuge the cells and wash twice with PBS to remove unbound EMA.
-
Adherent cells: Gently wash the coverslips three times with PBS.
-
-
Optional Fixation and Permeabilization: At this stage, cells can be fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100) for subsequent immunofluorescence staining.
-
Microscopy:
-
Suspension cells: Resuspend the final cell pellet in a small volume of PBS and prepare a wet mount.
-
Adherent cells: Mount the coverslip onto a microscope slide with an appropriate mounting medium.
-
-
Imaging: Observe the cells using a fluorescence microscope. The nuclei of dead cells will be brightly stained red, while live cells will show minimal fluorescence.
Concluding Remarks
This compound is a powerful tool for the selective labeling of non-viable cells in fluorescence microscopy. Its ability to covalently bind to DNA upon photoactivation makes it particularly useful for experiments that require post-staining fixation and permeabilization. Researchers should optimize the EMA concentration, incubation time, and photoactivation conditions for their specific cell type and experimental setup to achieve the best signal-to-noise ratio. Careful handling and consideration of its potential toxicity are also recommended.
References
- 1. biotium.com [biotium.com]
- 2. researchgate.net [researchgate.net]
- 3. med.virginia.edu [med.virginia.edu]
- 4. Comparison of EMA-, PMA- and DNase qPCR for the determination of microbial cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes: Selective Quantification of Viable Cells using Ethidium Monoazide Bromide (EMA) in conjunction with 5'-Nuclease PCR Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In microbiological and cell-based research, distinguishing between viable and non-viable cells is crucial for accurate assessment of antimicrobial efficacy, environmental monitoring, and in drug development. Traditional culture-based methods are often time-consuming and may not account for viable but non-culturable (VBNC) cells. While quantitative PCR (qPCR) offers a rapid and sensitive alternative for nucleic acid quantification, it cannot differentiate between DNA from live and dead cells, potentially leading to an overestimation of viable cell populations.[1][2]
The combination of Ethidium (B1194527) Monoazide Bromide (EMA) with 5'-nuclease PCR assays, such as TaqMan, provides a robust solution to this challenge. EMA is a DNA-intercalating dye that selectively penetrates cells with compromised membranes (i.e., dead cells).[3][4][5] Upon photoactivation, EMA covalently binds to DNA, preventing its amplification during the subsequent PCR step.[3][5][6] This method, often referred to as viability PCR (v-PCR), ensures that only DNA from viable cells with intact membranes is amplified and quantified.[5]
These application notes provide a comprehensive overview, detailed protocols, and critical considerations for implementing the EMA-5'-nuclease PCR workflow for the selective quantification of viable microbial cells.
Principle of the Method
The EMA-5'-nuclease PCR assay is based on the differential permeability of viable and non-viable cell membranes. In viable cells, the intact cell membrane prevents the entry of EMA. In contrast, dead or membrane-compromised cells are permeable to the dye.
The workflow involves three key steps:
-
Selective Dye Intercalation: The sample containing a mixed population of live and dead cells is incubated with EMA. The dye selectively enters the dead cells.
-
Photochemical Cross-linking: The sample is exposed to a strong visible light source. This photoactivation step causes the azide (B81097) group of the EMA molecule to form a reactive nitrene radical, which then covalently cross-links the EMA to the DNA within the dead cells.[3][6] This modification renders the DNA inaccessible to the PCR machinery.
-
Quantitative PCR: Following DNA extraction, a 5'-nuclease-based qPCR assay is performed. The DNA from viable cells serves as a template for amplification, while the EMA-cross-linked DNA from dead cells is not amplified. The resulting qPCR data thus reflects the quantity of viable cells in the original sample.
Applications
The EMA-5'-nuclease PCR methodology has a broad range of applications in research and development, including:
-
Antimicrobial Efficacy Testing: Accurately determining the killing efficiency of novel antibiotics and disinfectants.
-
Food and Water Safety: Monitoring the presence of viable pathogens in food products and water sources.[1][7][8]
-
Environmental Microbiology: Quantifying viable microorganisms in complex environmental samples like soil and biofilms.
-
Probiotic Viability: Assessing the number of live probiotic bacteria in commercial products.[9]
-
Drug Development: Evaluating the cytotoxic effects of drug candidates on bacterial or eukaryotic cells.
Mechanism of EMA-based Viability Selection
Caption: Mechanism of EMA for selective amplification of DNA from viable cells.
Experimental Protocols
Materials
-
Ethidium Monoazide Bromide (EMA) stock solution (e.g., 1 mM in 20% DMSO, stored at -20°C in the dark)
-
Bacterial cell culture or sample containing cells of interest
-
Phosphate Buffered Saline (PBS) or appropriate buffer
-
High-power visible light source (e.g., 500W halogen lamp)
-
Ice
-
Microcentrifuge tubes
-
DNA extraction kit
-
5'-nuclease PCR master mix (e.g., TaqMan Universal PCR Master Mix)
-
Primers and probe specific to the target organism/gene
-
Real-time PCR instrument
Protocol: EMA Treatment of Bacterial Cells
This protocol is a general guideline and should be optimized for the specific cell type and experimental conditions.
-
Sample Preparation:
-
Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes).
-
Wash the cell pellet once with PBS to remove culture media components.
-
Resuspend the cell pellet in PBS to the desired concentration. Prepare separate tubes for viable, dead (control), and mixed populations.
-
To prepare a dead cell control, heat-inactivate a portion of the cell suspension (e.g., 70-100°C for 15 minutes) or treat with 70% isopropanol (B130326) for 15 minutes, followed by washing to remove the isopropanol.[10][11]
-
-
EMA Incubation:
-
Add EMA stock solution to the cell suspension to achieve the desired final concentration (typically ranging from 5 to 100 µM). A concentration of 6 µM has been shown to be optimal for several bacterial species.[10]
-
Incubate the tubes in the dark (e.g., by wrapping in aluminum foil) on ice for 5-10 minutes to allow for EMA to penetrate the dead cells.[12][13] Incubation on ice can help to reduce potential EMA uptake by viable cells.[13]
-
-
Photoactivation:
-
Cell Lysis and DNA Extraction:
-
After photoactivation, pellet the cells by centrifugation.
-
Wash the pellet with PBS to remove any residual unbound EMA.
-
Proceed with DNA extraction using a standard commercial kit or in-house protocol.
-
Protocol: 5'-Nuclease PCR Assay
-
Reaction Setup:
-
Prepare the qPCR reaction mix according to the manufacturer's instructions. A typical reaction may include:
-
5'-nuclease PCR Master Mix (2X)
-
Forward Primer (final concentration 300-900 nM)
-
Reverse Primer (final concentration 300-900 nM)
-
Probe (final concentration 100-250 nM)
-
Template DNA (from EMA-treated and untreated samples)
-
Nuclease-free water to the final volume.
-
-
-
Thermal Cycling:
-
Perform the qPCR on a real-time PCR instrument with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40-45 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
These conditions should be optimized based on the primers, probe, and target sequence.[6][12]
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each sample.
-
The difference in Cq values (ΔCq) between EMA-treated dead cells and EMA-treated viable cells indicates the effectiveness of the viability selection.
-
Quantify the number of viable cells by comparing the Cq values of the treated samples to a standard curve generated from known concentrations of viable cells.
-
Experimental Workflow
Caption: Experimental workflow for EMA-5'-nuclease PCR.
Data Presentation: Optimization Parameters
The successful implementation of the EMA-5'-nuclease PCR assay relies on the optimization of several key parameters. The following tables summarize data from various studies to provide a starting point for optimization.
Table 1: EMA Concentration and Light Exposure Optimization
| Organism | EMA Concentration (µM) | Light Source | Exposure Time (min) | Resulting Signal Reduction in Dead Cells | Reference |
| Lactobacillus curvatus | 25 | Not Specified | 5 | ~8 Cq difference | [12] |
| Legionella pneumophila | 6 | Halogen Lamp | Not Specified | Comparable to DNase treatment | [10] |
| Salmonella spp. | Not Specified | Not Specified | Not Specified | Detection range of 10³ to 10⁹ CFU/mL | [1] |
| Escherichia coli | 10-25 µg/mL | Halogen Lamp | 2 | Suitable for selective quantification | [7] |
| Multiple Opportunistic Pathogens | 6 | Not Specified | Not Specified | Optimal for various species | [10] |
Table 2: Performance of EMA-5'-Nuclease PCR in Different Studies
| Organism | Method of Killing | EMA Concentration | Signal Reduction (Log Units) in Dead Cells | Reference |
| E. coli O157:H7, Listeria monocytogenes, Salmonella | 70°C, Ethanol, Benzalkonium chloride | 100 µg/mL | Not specified, high correlation with plate counts | [11] |
| Pure DNA | Not Applicable | Not Specified | ~4.5 log units | [3][11] |
| Campylobacter jejuni | Not Specified | Not Specified | Dynamic range of ~4 log₁₀ | [5][14] |
| Legionella pneumophila | Heat | 2.5, 5, 10 µg/mL | 1.87, 2.61, 2.51 log units respectively | [15] |
Limitations and Considerations
While the EMA-5'-nuclease PCR assay is a powerful tool, it is essential to be aware of its limitations:
-
Incomplete Inhibition: In some cases, high concentrations of DNA from dead cells may not be completely inhibited, leading to a low-level background signal.
-
Effect on Viable Cells: High concentrations of EMA or prolonged light exposure can potentially affect the viability of some cells, leading to an underestimation of the viable population.[16]
-
Matrix Effects: Complex sample matrices (e.g., soil, food) can interfere with EMA treatment and PCR amplification. Appropriate sample preparation and controls are crucial.
-
Species-Specific Optimization: The optimal EMA concentration and treatment conditions can vary between different microbial species due to differences in cell wall and membrane composition.[9]
-
Amplicon Length: The length of the PCR amplicon can influence the efficiency of the viability distinction. Longer amplicons may show better discrimination between live and dead cells.[4]
Conclusion
The combination of this compound with 5'-nuclease PCR assays provides a reliable and rapid method for the selective quantification of viable cells. By preventing the amplification of DNA from non-viable cells, this technique offers a significant advantage over standard qPCR methods for a wide range of applications in microbiology, environmental science, and drug development. Careful optimization of the protocol and awareness of its limitations are key to obtaining accurate and reproducible results.
References
- 1. EMA-real-time PCR as a reliable method for detection of viable Salmonella in chicken and eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethidium monoazide for DNA-based differentiation of viable and dead bacteria by 5'-nuclease PCR. | Semantic Scholar [semanticscholar.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Use of ethidium monoazide and PCR in combination for quantification of viable and dead cells in complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental design for the optimization of propidium monoazide treatment to quantify viable and non-viable bacteria in piggery effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of real-time polymerase chain reaction (PCR) coupled with ethidium monoazide treatment for selective quantification of viable bacteria in aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of EMA-, PMA- and DNase qPCR for the determination of microbial cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gene-quantification.de [gene-quantification.de]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Viability PCR, a Culture-Independent Method for Rapid and Selective Quantification of Viable Legionella pneumophila Cells in Environmental Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotium.com [biotium.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethidium Monoazide (EMA) for Bacterial Viability PCR
This technical support center provides guidance and troubleshooting for researchers utilizing Ethidium Monoazide (EMA) in viability PCR (v-PCR) to differentiate between live and dead bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind EMA-based viability PCR?
A1: Ethidium monoazide (EMA) is a DNA intercalating dye that can selectively penetrate bacteria with compromised cell membranes, which are considered non-viable.[1][2] Upon exposure to a strong light source, a reactive nitrene group on the EMA molecule is activated, leading to the covalent cross-linking of EMA to the DNA of dead cells.[3] This modification prevents the DNA from being amplified during a subsequent PCR step. In contrast, viable cells with intact membranes exclude the dye, allowing their DNA to be amplified. This enables the selective quantification of DNA from live bacteria.[4][5]
Q2: When should I optimize the EMA concentration for my experiment?
A2: It is crucial to optimize the EMA concentration for each new bacterial species and even for different strains or growth conditions. An optimal concentration will effectively suppress the PCR signal from dead cells without significantly affecting the signal from live cells.[6][7] Factors such as cell wall structure, membrane composition, and the presence of efflux pumps can influence EMA uptake and efficacy.[8][9]
Q3: Can EMA be toxic to live cells?
A3: Yes, at higher concentrations, EMA can penetrate the membranes of viable cells, leading to an underestimation of the live cell population.[6][10] This is why careful optimization of the EMA concentration is a critical step. Some studies have also noted that the toxicity of EMA to viable cells can be influenced by temperature and exposure time.[10]
Q4: What is the difference between Ethidium Monoazide (EMA) and Propidium Monoazide (PMA)?
A4: Both EMA and Propidium Monoazide (PMA) are photoreactive DNA-binding dyes used for viability PCR. However, PMA is generally considered to be less permeable to the membranes of live cells compared to EMA, potentially offering better discrimination between live and dead bacteria in some cases.[11] Despite this, EMA has been successfully used in numerous studies for various bacterial species. The choice between EMA and PMA may depend on the specific bacterium and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High PCR signal from dead cell control (incomplete suppression) | 1. Suboptimal EMA concentration: The concentration may be too low to saturate the DNA in all dead cells. 2. Insufficient light exposure: The duration or intensity of the light source may not be adequate for complete photoactivation of EMA. 3. High cell density: A very high number of dead cells can lead to incomplete EMA intercalation. 4. Presence of PCR enhancers in the sample matrix: Some substances can interfere with EMA binding or photoactivation. | 1. Optimize EMA concentration: Perform a titration experiment with a range of EMA concentrations to determine the optimal level for your specific bacteria. 2. Optimize light exposure: Increase the light exposure time or use a more powerful light source. Ensure the sample is placed close to the light source.[1] 3. Dilute the sample: If possible, dilute the sample to reduce the cell density before EMA treatment. 4. Sample cleanup: Consider a sample purification step before EMA treatment to remove potential inhibitors. |
| Low or no PCR signal from live cell control | 1. EMA concentration is too high: Excessive EMA can penetrate and inhibit the PCR of DNA from live cells.[6] 2. Extended incubation time: Prolonged incubation with EMA may increase its uptake by viable cells. 3. Cell stress or injury: Cells that are stressed or have slightly damaged membranes may be more susceptible to EMA entry. | 1. Decrease EMA concentration: Based on your optimization experiments, select a lower concentration that still effectively suppresses the dead cell signal. 2. Reduce incubation time: Minimize the time the cells are in contact with EMA before photoactivation.[12] 3. Ensure optimal cell health: Use fresh, healthy cultures for your experiments to minimize the number of compromised cells. |
| High variability between replicates | 1. Inconsistent pipetting: Inaccurate pipetting of EMA, cells, or PCR reagents can lead to significant variations. 2. Uneven light exposure: If multiple samples are being photoactivated simultaneously, they may not all receive the same light intensity. 3. Incomplete mixing: Poor mixing of EMA with the cell suspension can result in uneven treatment. | 1. Use calibrated pipettes and proper technique: Ensure accurate and consistent dispensing of all solutions. 2. Standardize light exposure: Use a dedicated photoactivation device or ensure a consistent distance and orientation of all samples relative to the light source.[3] 3. Thoroughly mix samples: Gently vortex or pipette mix the cell suspension after adding EMA to ensure uniform distribution. |
| No amplification in any sample (live, dead, or controls) | 1. PCR inhibition: Components from the sample matrix or the EMA itself (if not properly removed) can inhibit the PCR reaction. 2. Errors in PCR setup: Incorrect primer/probe design, suboptimal annealing temperature, or issues with the PCR master mix can all lead to amplification failure.[13][14] 3. Poor DNA extraction: Inefficient DNA extraction can result in a low yield or poor quality DNA that is not suitable for PCR. | 1. Include a PCR inhibition control: Spike a separate aliquot of your sample with a known amount of amplifiable DNA to check for inhibition. Consider a DNA cleanup step after EMA treatment. 2. Review PCR protocol: Double-check all PCR components, primer sequences, and thermal cycling conditions. Run a positive control with purified genomic DNA to verify the PCR assay itself.[15] 3. Optimize DNA extraction: Ensure your DNA extraction protocol is suitable for your bacterial species and sample type. |
Data Presentation
The optimal concentration of Ethidium Monoazide Bromide is species-dependent. The following table summarizes recommended starting concentrations from various studies. It is crucial to perform a concentration optimization for your specific bacterial strain and experimental conditions.
| Bacterial Species | EMA Concentration (µg/mL) | Incubation Time | Light Exposure Time | Reference |
| Legionella pneumophila | 2.5 - 10 | 10 min | 1 - 15 min | [1] |
| Staphylococcus aureus | 10 (PMA) | 7 min (light exposure) | 7 min | [6] |
| Listeria monocytogenes | 50 - 240 µM | Not specified | Not specified | [10] |
| Lactobacillus curvatus | 25 µM | 5 min | 5 min | [12] |
| Various (L. pneumophila, P. aeruginosa, S. typhimurium, S. aureus, E. faecalis) | 6 µM | Not specified | Not specified | [2] |
Experimental Protocols
Protocol: Optimizing EMA Concentration for Viability PCR
This protocol outlines the steps to determine the optimal EMA concentration for a specific bacterium.
-
Prepare Live and Dead Cell Suspensions:
-
Culture the target bacterium to the desired growth phase (e.g., mid-logarithmic).
-
Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., Phosphate Buffered Saline - PBS).
-
Resuspend the cells in the buffer to a known concentration (e.g., 10^7 cells/mL).
-
To prepare the dead cell suspension, heat-inactivate a portion of the cell suspension at a temperature and duration sufficient to kill the bacteria without causing complete cell lysis (e.g., 70-85°C for 15-30 minutes). Confirm cell death by plating on appropriate growth media.
-
-
EMA Concentration Gradient:
-
Prepare a series of EMA concentrations (e.g., 0.5, 1, 2.5, 5, 10, 20 µg/mL) in your working buffer. It is important to protect the EMA solutions from light.
-
For both the live and dead cell suspensions, create a set of tubes for each EMA concentration, including a no-EMA control (0 µg/mL).
-
-
EMA Incubation:
-
Add the corresponding concentration of EMA to each tube.
-
Incubate the samples in the dark (e.g., on ice or at room temperature) for a short period (e.g., 5-10 minutes) to allow the dye to penetrate the dead cells.[12]
-
-
Photoactivation:
-
DNA Extraction:
-
After photoactivation, wash the cells to remove residual EMA.
-
Extract genomic DNA from all samples using a suitable DNA extraction kit or protocol.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR on the extracted DNA from all samples using primers specific to your target bacterium.
-
Analyze the resulting Ct (cycle threshold) values.
-
-
Data Analysis:
-
For the dead cell samples, the optimal EMA concentration is the lowest concentration that results in a significant increase in the Ct value (or complete inhibition of amplification) compared to the no-EMA control.
-
For the live cell samples, the optimal EMA concentration should not cause a significant increase in the Ct value compared to the no-EMA control.
-
Select the EMA concentration that provides the best balance between maximal suppression of the dead cell signal and minimal impact on the live cell signal.
-
Mandatory Visualizations
Caption: Mechanism of EMA in viability PCR.
Caption: Experimental workflow for EMA-v-PCR.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Comparison of EMA-, PMA- and DNase qPCR for the determination of microbial cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Optimization of Viability Treatment Essential for Accurate Droplet Digital PCR Enumeration of Probiotics [frontiersin.org]
- 8. Optimization of Viability Treatment Essential for Accurate Droplet Digital PCR Enumeration of Probiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Methods for the Viability Assessment of Bacterial Pathogens: Advances, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enumeration of Viable Listeria monocytogenes Cells by Real-Time PCR with Propidium Monoazide and Ethidium Monoazide in the Presence of Dead Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. gene-quantification.de [gene-quantification.de]
- 13. mybiosource.com [mybiosource.com]
- 14. neb.com [neb.com]
- 15. Poor PCR Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Troubleshooting False Negatives in EMA-vPCR Experiments
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting false negative results in Ethidium Monoazide (EMA) viability PCR (vPCR) experiments. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is a false negative in the context of EMA-vPCR?
Q2: What are the most common causes of false negatives in EMA-vPCR?
False negatives in EMA-vPCR can arise from several factors throughout the experimental process. The primary causes include:
-
Suboptimal EMA Concentration: Using an EMA concentration that is too high can lead to the dye penetrating and modifying the DNA of viable cells, thus preventing its amplification.
-
Inadequate Photoactivation: Insufficient light exposure can result in incomplete cross-linking of EMA to the DNA of dead cells. This unbound EMA can then bind to the DNA of viable cells upon their lysis during DNA extraction, leading to a false negative result.
-
DNA Loss During Extraction and Purification: A significant amount of DNA can be lost during the purification steps. Studies have shown that DNA loss can range from 21.75% to over 60%, depending on the method used[1][2]. This is particularly critical when dealing with low concentrations of viable cells.
-
PCR Inhibition: Various substances present in the sample matrix or introduced during sample processing can inhibit the PCR reaction, preventing the amplification of target DNA even when it is present[3][4][5][6].
-
Degraded or Insufficient Nucleic Acid: The quality and quantity of the starting DNA material are crucial for successful PCR amplification[3][7].
Q3: How can I be sure my EMA treatment is not killing viable cells?
It is crucial to optimize the EMA concentration for your specific microorganism and experimental conditions. A good practice is to perform a control experiment where a known concentration of purely viable cells is treated with the chosen EMA concentration. If there is a significant decrease in the PCR signal compared to an untreated control of the same viable cells, the EMA concentration is likely too high or the incubation conditions are too harsh.
Q4: Can the sample matrix affect my EMA-vPCR results?
Yes, the sample matrix can significantly impact the results. Complex matrices like soil, wastewater, or clinical samples can contain compounds that interfere with EMA binding, light penetration for photoactivation, or the PCR reaction itself[8][9][10]. It is often necessary to include matrix-specific controls and to optimize the protocol for each type of sample.
Troubleshooting Guide
Issue 1: No or very faint PCR signal from known viable samples.
This is a classic false negative scenario. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| EMA Concentration Too High | Perform a dose-response experiment to determine the optimal EMA concentration. Test a range of concentrations (e.g., 1-100 µg/mL) on both viable and dead cell populations to find the concentration that effectively eliminates the signal from dead cells without affecting the signal from viable cells. |
| Incomplete Photoactivation | Ensure adequate light exposure. Optimize the duration and intensity of the light source. LED light sources are often preferred over halogen lamps due to their specific wavelength and lower heat output. Ensure uniform illumination of all samples[11]. |
| DNA Loss During Purification | Evaluate your DNA extraction method. Consider using a kit specifically designed for high DNA recovery from your sample type. Magnetic bead-based kits can sometimes offer better recovery than column-based methods[6][7][9][12][13][14][15]. It's advisable to quantify DNA before and after purification to assess recovery rates[1][2]. |
| PCR Inhibition | Include an internal positive control (IPC) in your PCR to check for inhibition[5][16][17][18]. If inhibition is detected, you may need to dilute your DNA template or use a more robust PCR master mix with additives like BSA or DMSO to overcome the inhibitors[3][4][6]. |
| Suboptimal PCR Conditions | Review and optimize your PCR protocol, including annealing temperature, extension time, and the number of cycles[8][12][19][20]. |
Issue 2: Inconsistent or not reproducible results.
Inconsistent results can be frustrating. Here are some common culprits and how to address them.
| Potential Cause | Recommended Solution |
| Variable EMA Incubation Time/Temperature | Standardize the incubation time and temperature for all samples. Incubate on ice and in the dark to prevent premature photoactivation and minimize any potential impact on cell viability. |
| Non-uniform Light Exposure | Use a dedicated photoactivation device that ensures all samples receive the same intensity and duration of light. If using a simple lamp, ensure the distance and angle to the samples are consistent. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate volumes of reagents and samples. Prepare a master mix for your PCR to minimize pipetting variations between samples. |
| Sample Heterogeneity | Ensure your samples are well-mixed before taking aliquots for analysis, especially when working with complex matrices. |
Experimental Protocols
Key Experiment: EMA-vPCR for Bacterial Viability
This protocol provides a general framework. Optimization of specific parameters is highly recommended.
1. Sample Preparation:
-
Prepare suspensions of your target microorganism. For controls, prepare a suspension of purely viable cells and a suspension of dead cells (e.g., by heat treatment at 70-85°C for 15-35 minutes or isopropanol (B130326) treatment).
2. EMA Treatment:
-
To a 1 mL aliquot of your cell suspension, add EMA to the pre-determined optimal concentration (a common starting point is 10 µg/mL)[21].
-
Incubate the samples in the dark on ice for 10-20 minutes to allow EMA to penetrate the dead cells.
3. Photoactivation:
-
Expose the samples to a high-intensity light source (e.g., a 650-watt halogen lamp or a specific wavelength LED photoactivation system) for 5-15 minutes[22]. Keep the samples on ice during this step to prevent heating.
4. DNA Extraction:
-
After photoactivation, pellet the cells by centrifugation.
-
Extract genomic DNA using a suitable commercial kit or a standard phenol-chloroform extraction protocol. Quantify the extracted DNA.
5. qPCR:
-
Set up your qPCR reaction using a standard protocol with primers specific to your target organism. Include the following controls:
-
Positive Control: DNA from viable, untreated cells.
-
Negative Control (Viability): DNA from dead cells treated with EMA.
-
No Template Control (NTC): PCR master mix without any DNA template to check for contamination[5][17][23].
-
Internal Positive Control (IPC): A non-target DNA sequence added to each sample to monitor PCR inhibition[5][16][17][18].
-
Data Presentation
Table 1: Recommended Starting Parameters for EMA-vPCR Optimization
| Parameter | Recommended Range | Key Considerations |
| EMA Concentration | 1 - 100 µg/mL | Organism-dependent; higher concentrations risk inhibiting viable cell signals. |
| Incubation Time | 10 - 30 minutes | Should be done in the dark and on ice. |
| Incubation Temperature | 4°C (on ice) | To minimize metabolic activity and potential uptake of EMA by viable cells. |
| Light Source | LED (460-525 nm) or Halogen Lamp | LED is generally preferred for its specific wavelength and low heat. |
| Light Exposure Time | 5 - 20 minutes | Dependent on the light source intensity and distance from the sample. |
| Amplicon Size | 100 - 300 bp | Shorter amplicons are generally more efficiently amplified. |
Visualizations
EMA-vPCR Experimental Workflow
Caption: Workflow of an EMA-vPCR experiment.
Troubleshooting Logic for False Negatives
Caption: Decision tree for troubleshooting false negatives.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. journals.asm.org [journals.asm.org]
- 3. Inhibit inhibition: PCR inhibition and how to prevent it — BioEcho Life Sciences [bioecho.com]
- 4. researchgate.net [researchgate.net]
- 5. geneticeducation.co.in [geneticeducation.co.in]
- 6. jels.ub.ac.id [jels.ub.ac.id]
- 7. biotium.com [biotium.com]
- 8. PCR Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. A comparison of the efficiency of five different commercial DNA extraction kits for extraction of DNA from faecal samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nva.sikt.no [nva.sikt.no]
- 12. bio-rad.com [bio-rad.com]
- 13. Comparison of Six Commercial DNA Extraction Kits for Recovery of Cytomegalovirus DNA from Spiked Human Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reduced PCR Sensitivity Due to Impaired DNA Recovery with the MagNA Pure LC Total Nucleic Acid Isolation Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of commercially available DNA and RNA extraction kits for wildlife feces collected from the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PCR controls [qiagen.com]
- 17. bento.bio [bento.bio]
- 18. An Internal Control for Routine Diagnostic PCR: Design, Properties, and Effect on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PCR Troubleshooting Tips [sigmaaldrich.com]
- 20. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 21. ovid.com [ovid.com]
- 22. researchgate.net [researchgate.net]
- 23. my.luminultra.com [my.luminultra.com]
Technical Support Center: Ethidium Monoazide Bromide (EMA) Application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing Ethidium monoazide bromide (EMA) from entering live cells during viability assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the principle behind using EMA to differentiate between live and dead cells?
This compound (EMA) is a fluorescent nucleic acid stain that is designed to selectively penetrate cells with compromised membranes, which are characteristic of dead or dying cells.[1][2][3] Live cells with intact membranes are expected to exclude the dye.[4] Upon intercalation with DNA in these compromised cells, EMA can be covalently cross-linked to the DNA by photoactivation with a strong visible light source.[1][2][3] This covalent binding is irreversible and prevents the amplification of DNA from dead cells in subsequent applications like quantitative polymerase chain reaction (qPCR), a technique often referred to as viability PCR (v-PCR).[5][6]
Q2: I am observing a significant loss of signal from my live cell population after EMA treatment. What could be the cause?
This issue, often leading to false-negative results, can arise if EMA penetrates the membranes of viable cells.[7][8] Several factors can contribute to this unwanted entry:
-
High EMA Concentration: Excessive EMA concentrations can lead to its accumulation and potential entry into live cells.[9]
-
Prolonged Incubation Time: Longer incubation periods increase the likelihood of EMA passively diffusing across intact cell membranes.
-
Sub-optimal Incubation Temperature: Higher temperatures can increase membrane fluidity and permeability, potentially allowing EMA to enter live cells.[10][11][12][13] Conversely, performing the incubation on ice can help to reduce membrane permeability.[9]
-
Cell Type Specificity: Different cell types have varying membrane compositions and sensitivities to EMA. Some cell lines or bacterial strains may be inherently more permeable to the dye.
-
Presence of Solvents: Organic solvents in the cell suspension can compromise membrane integrity.[11]
Q3: How can I optimize my protocol to prevent EMA from entering live cells?
To minimize EMA entry into viable cells, a systematic optimization of your experimental parameters is crucial. The following steps are recommended:
-
Titrate EMA Concentration: Perform a dose-response experiment to determine the lowest effective concentration of EMA that efficiently labels dead cells without affecting the live cell population.
-
Optimize Incubation Time: Test a range of incubation times to find the shortest duration that allows for sufficient labeling of dead cells.
-
Control Incubation Temperature: Whenever possible, perform the EMA incubation step on ice to decrease membrane fluidity.
-
Minimize Light Exposure During Incubation: EMA is light-sensitive.[14] All steps prior to the photoactivation should be performed in the dark to prevent premature cross-linking.
-
Consider an Alternative Dye: Propidium monoazide (PMA) is a similar photoreactive dye that is generally considered to be less membrane-permeant than EMA and may offer better discrimination between live and dead cells.[3][8][15]
Q4: What are the key parameters for the photoactivation step?
The efficiency of the photo-induced cross-linking of EMA to DNA is critical. Key parameters include:
-
Light Source: A high-intensity visible light source is required. LED-based systems are often recommended for their consistent light output.[3][16]
-
Light Exposure Time: The duration of light exposure needs to be optimized. Insufficient exposure will result in incomplete cross-linking, while excessive exposure could potentially damage live cells.[5][14]
-
Sample Distance from Light Source: Ensure a consistent and optimal distance between the light source and the samples for reproducible results.
Q5: Can I use EMA for applications other than viability PCR?
Yes, EMA can be used in other applications where differentiation between live and dead cells is necessary, such as flow cytometry and fluorescence microscopy.[3][14] The principle remains the same: selectively labeling the DNA of membrane-compromised cells.
Quantitative Data Summary
The optimal experimental conditions for using EMA can vary significantly depending on the cell type and experimental setup. The following table provides a summary of reported parameters from the literature as a starting point for optimization.
| Parameter | Recommended Range | Key Considerations |
| EMA Concentration | 1 - 100 µM | Higher concentrations risk labeling live cells. Start with a low concentration and titrate upwards.[4][5][9] |
| Incubation Time | 5 - 30 minutes | Longer times can lead to EMA entry into live cells. Perform in the dark.[14][16][17] |
| Incubation Temperature | 4°C (on ice) to Room Temp | Lower temperatures decrease membrane permeability.[9][10][11][12][13] |
| Light Source | High-power LED or Halogen Lamp | Consistent and high-intensity light is crucial for efficient cross-linking.[3][16] |
| Light Exposure Time | 5 - 20 minutes | Optimize for maximal dead cell signal reduction without affecting live cells.[5][14][17] |
Experimental Protocols
Protocol 1: Optimization of EMA Concentration for Viability PCR
This protocol outlines the steps to determine the optimal EMA concentration for your specific cell type.
Materials:
-
Live and dead cell suspensions of your target organism.
-
This compound (EMA) stock solution (e.g., 1 mM in 20% DMSO).
-
Phosphate-buffered saline (PBS).
-
Microcentrifuge tubes.
-
High-intensity light source.
-
DNA extraction kit.
-
qPCR reagents.
Procedure:
-
Prepare Cell Suspensions:
-
Culture your cells to the desired density.
-
Prepare a "live cell" suspension by harvesting and washing the cells with PBS.
-
Prepare a "dead cell" control by treating a separate aliquot of cells. Common methods include heat treatment (e.g., 70-90°C for 10-15 minutes) or isopropanol (B130326) treatment. Confirm cell death using a standard viability assay (e.g., trypan blue exclusion).
-
-
Set up EMA Titration:
-
Create a series of EMA concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) in PBS.
-
For both live and dead cell suspensions, aliquot equal volumes into microcentrifuge tubes.
-
Add the different concentrations of EMA to both live and dead cell aliquots. Include a no-EMA control for both.
-
-
Incubation:
-
Incubate the tubes in the dark (e.g., by covering with aluminum foil) on ice for 15 minutes.
-
-
Photoactivation:
-
Expose the samples to a high-intensity visible light source for 15 minutes. Ensure all tubes are equidistant from the light source.
-
-
DNA Extraction:
-
Wash the cells with PBS to remove excess EMA.
-
Extract genomic DNA from all samples using a suitable DNA extraction kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific to your target organism.
-
Analyze the Cq (quantification cycle) values.
-
-
Data Interpretation:
-
The optimal EMA concentration will result in a significant increase in the Cq value for the dead cell sample compared to the untreated dead cell control, while showing minimal to no change in the Cq value for the live cell sample compared to the untreated live cell control.
-
Visualizations
Caption: Mechanism of Ethidium Monoazide (EMA) for selective viability testing.
Caption: Troubleshooting workflow for preventing EMA entry into live cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abpbio.com [abpbio.com]
- 3. Ethidium monoazide, bromide (EMA) | LAB MARK [labmark.eu]
- 4. Optimization of Viability Treatment Essential for Accurate Droplet Digital PCR Enumeration of Probiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Progress in understanding preferential detection of live cells using viability dyes in combination with DNA amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
- 10. conductscience.com [conductscience.com]
- 11. myedspace.co.uk [myedspace.co.uk]
- 12. quora.com [quora.com]
- 13. What factors can affect membrane permeability? | AAT Bioquest [aatbio.com]
- 14. med.virginia.edu [med.virginia.edu]
- 15. researchgate.net [researchgate.net]
- 16. iul-instruments.com [iul-instruments.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Ethidium Monoazide (EMA) Photoactivation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Ethidium (B1194527) Monoazide (EMA) for viability testing. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind EMA photoactivation for viability testing?
A1: Ethidium monoazide (EMA) is a photoreactive DNA-binding dye. It can selectively penetrate cells with compromised membranes, a characteristic of dead or dying cells. Inside these cells, EMA intercalates into the DNA. Upon exposure to a high-intensity light source, a reactive nitrene group on the EMA molecule is converted into a highly reactive nitrene radical. This radical forms a covalent bond with the DNA. This irreversible binding to the DNA of dead cells prevents its amplification in subsequent molecular assays like PCR. In contrast, EMA is excluded from viable cells with intact membranes, meaning only DNA from live cells can be amplified.
Q2: Which light source is best for EMA photoactivation?
A2: While various light sources can be used, including fluorescent tubes, halogen lamps, and LED devices, LEDs are generally recommended . Research and user experience suggest that blue LED lamps are more efficient, generate less heat which can be detrimental to viable cells, and provide more reproducible results compared to halogen lamps.[1] It is crucial that the light source emits light in the optimal wavelength range for EMA activation.
Q3: What is the optimal wavelength for EMA photoactivation?
A3: The optimal absorption maximum for EMA is approximately 456 nm .[2] Therefore, a light source that emits light in the blue range of the visible spectrum is ideal.
Q4: What is a typical exposure time for EMA photoactivation?
A4: Exposure times can vary significantly depending on the light source's intensity, the sample volume, and the container. Reported exposure times range from 2 to 30 minutes .[2] It is essential to optimize the exposure time for your specific experimental setup.
Q5: What concentration of EMA should I use?
A5: The optimal concentration of EMA typically ranges from 0.5 µg/ml to 25 µg/ml .[2] It is highly recommended to perform a titration experiment to determine the ideal concentration for your specific cell type and experimental conditions to ensure effective differentiation between live and dead cells without affecting the viable cell population.
Experimental Protocols & Data
General Experimental Workflow for EMA Treatment
The following diagram outlines the key steps in a typical EMA photoactivation experiment for viability PCR.
Caption: A flowchart of the major steps involved in EMA photoactivation.
Quantitative Data Summary
The following tables summarize typical ranges for key experimental parameters. Note that optimal conditions should be determined empirically for each experimental system.
Table 1: Recommended Light Sources and Exposure Times
| Light Source | Wavelength (nm) | Power/Intensity | Typical Exposure Time (minutes) | Notes |
| LED Device | 460 - 470 | High | 10 - 20 | Recommended for efficiency and minimal heat generation.[1] |
| Halogen Lamp | Broadband (visible) | 500 - 650 W | 2 - 15 | Can generate significant heat; cooling is essential. |
| Fluorescent Lamp | Broadband (visible) | - | 15 - 30 | Lower intensity may require longer exposure. |
Table 2: EMA Concentration and Incubation Parameters
| Parameter | Typical Range | Key Considerations |
| EMA Concentration | 0.5 - 25 µg/ml | Titrate to find the optimal concentration for your cell type. |
| Incubation Time (Dark) | 5 - 15 minutes | Allows EMA to penetrate dead cells before photoactivation. |
| Incubation Temperature | On ice (4°C) | Minimizes metabolic activity and potential uptake of EMA by live cells. |
Troubleshooting Guide
This guide addresses common problems encountered during EMA photoactivation experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Signal from dead cells is not fully eliminated. | - Insufficient light exposure (time or intensity).- Suboptimal EMA concentration.- Light source wavelength is not optimal for EMA activation. | - Increase the photoactivation time.- Move the light source closer to the samples (if safe).- Increase the EMA concentration (perform a titration).- Ensure your light source emits in the 460 nm range. |
| Signal from live cells is reduced. | - EMA is penetrating live cells.- Excessive heat during photoactivation is killing viable cells. | - Decrease the EMA concentration.- Ensure the incubation steps are performed in the dark and on ice.- Use a heat-filtered light source or an LED, and keep samples on ice during exposure. |
| Inconsistent results between experiments. | - Variability in light source positioning.- Inconsistent incubation or exposure times.- EMA solution degradation. | - Use a fixed setup for light exposure to ensure consistent distance and angle.- Use timers for all incubation and exposure steps.- Aliquot and store EMA stock solutions protected from light at -20°C. |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism of EMA in differentiating between viable and non-viable cells.
Caption: How EMA differentiates viable and non-viable cells.
References
Technical Support Center: Overcoming PCR Inhibition by Ethidium Monoazide (EMA)
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering PCR inhibition when using Ethidium (B1194527) Monoazide (EMA) for viability PCR and other applications.
Frequently Asked Questions (FAQs)
Q1: What is Ethidium Monoazide (EMA) and how does it work?
Ethidium Monoazide (EMA) is a DNA intercalating dye used to differentiate between viable and non-viable cells, particularly in microbial diagnostics.[1][2] Its primary mechanism involves penetrating cells with compromised membranes (i.e., dead cells). Upon exposure to bright visible light, a photoreactive azide (B81097) group on the EMA molecule is converted into a highly reactive nitrene radical.[3] This radical covalently cross-links the EMA to the DNA, preventing it from being amplified in subsequent PCR reactions.[4][5][6] In contrast, EMA is excluded from viable cells with intact membranes, allowing only the DNA from these live cells to be amplified.
Q2: What is the primary cause of PCR inhibition by EMA?
The most common cause of PCR inhibition is the presence of excess, unbound EMA in the reaction mix.[7] High concentrations of intercalating dyes can interfere with DNA polymerase activity and hinder the amplification process.[8][9] Even in viable cell samples, if the EMA concentration is too high, it can lead to an underestimation of the viable population by inhibiting the PCR reaction.[4][9]
Q3: How does EMA-induced inhibition manifest in qPCR results?
EMA-induced inhibition typically presents as a complete lack of amplification (no Cq value) or significantly delayed Cq values for samples that should be positive. This suggests that the polymerase is being blocked from amplifying the target DNA. In some cases, you may observe a reduction in the final fluorescence plateau.
Q4: Is Propidium (B1200493) Monoazide (PMA) a better alternative to EMA?
Propidium Monoazide (PMA) is often considered a superior alternative to EMA. Studies have shown that EMA can sometimes penetrate the membranes of viable cells, leading to an underestimation of the live population.[4][9] PMA is reported to be less permeable to live cell membranes, offering better selectivity for dead cells and reducing the risk of inhibiting the amplification of DNA from viable cells.[3][9] However, the optimal choice of dye can be application- and organism-dependent, requiring specific optimization.[10]
Troubleshooting Guide
This section addresses specific problems you may encounter when using EMA in your PCR workflow.
Problem 1: No PCR amplification in any samples, including live controls.
-
Possible Cause A: EMA concentration is too high.
-
Solution: Excess EMA is a primary inhibitor.[7] It is crucial to optimize the EMA concentration for your specific cell type and concentration.[10] Create a dilution series of EMA to treat your samples and identify the lowest concentration that effectively suppresses the signal from dead cells without inhibiting the live cell signal.[11][12]
-
-
Possible Cause B: Inadequate removal of unbound EMA.
-
Possible Cause C: Overexposure to light.
Problem 2: Weak PCR signal (high Cq values) in viable cell samples.
-
Possible Cause A: Partial inhibition by EMA.
-
Solution: Even if not causing complete failure, a suboptimal EMA concentration might be partially inhibiting your reaction. Re-optimize the EMA concentration as described above. Consider performing a serial dilution of your DNA template post-EMA treatment; if inhibition is present, diluting the sample can sometimes improve amplification by reducing the inhibitor concentration relative to the template.[15][16]
-
-
Possible Cause B: EMA is penetrating viable cells.
-
Solution: Some cell types may be more susceptible to EMA uptake even when viable.[4] Try performing the EMA incubation step on ice in the dark, as this has been shown to increase specificity and reduce EMA entry into live cells.[4] If the problem persists, consider switching to PMA, which is generally less membrane-permeable.[9]
-
Problem 3: PCR amplification is observed in the dead cell control.
-
Possible Cause A: Incomplete EMA cross-linking.
-
Solution: This indicates that the EMA treatment was not sufficient to block amplification from all dead-cell DNA. Increase the EMA concentration or the light exposure time.[11] Ensure your light source is powerful enough and positioned correctly (e.g., 20 cm from the sample) for efficient activation.[4]
-
-
Possible Cause B: Cell density is too high.
-
Solution: A very high concentration of dead cells can result in an insufficient amount of EMA to intercalate with all available DNA, leaving some DNA available for amplification. Quantify your cell suspension and consider diluting it if it is too concentrated.
-
Data Presentation: Optimizing EMA Treatment
Optimizing EMA concentration and light exposure is critical. The following tables summarize data from studies on Legionella pneumophila and Lactobacillus curvatus to illustrate typical optimization parameters.
Table 1: Effect of EMA Concentration on PCR Signal Reduction in L. pneumophila [11]
| EMA Concentration (µg/mL) | Sample Type | Log Reduction in PCR Signal |
| 2.5 | Viable Cells | 0.15 |
| 5.0 | Viable Cells | 0.30 |
| 10.0 | Viable Cells | 0.30 |
| 2.5 | Heat-Killed Cells | 1.87 |
| 5.0 | Heat-Killed Cells | 2.61 |
| 10.0 | Heat-Killed Cells | 2.51 |
Table 2: Effect of EMA Concentration and Light Exposure on Cq Values in L. curvatus [12]
| EMA Concentration (µM) | Sample Type | Light Exposure (min) | ΔCq (Treated vs. Untreated) |
| 25 | Viable Cells | 5 | 1.9 |
| 25 | Dead Cells | 5 | 9.5 |
| 25 | Viable Cells | 10 | ~2.0 |
| 25 | Dead Cells | 10 | ~10.0 |
| 25 | Viable Cells | 15 | ~2.0 |
| 25 | Dead Cells | 15 | ~10.0 |
Experimental Protocols
Protocol 1: Optimized EMA Treatment for Viability PCR
This protocol is a general guideline. Optimal conditions, particularly EMA concentration and light exposure time, must be determined empirically for each experimental setup.[10][11]
-
Sample Preparation: Prepare cell suspensions (e.g., 1 mL aliquots) for your "live," "dead" (e.g., heat-killed at 72°C for 15 minutes), and experimental samples.
-
EMA Addition: Prepare a stock solution of EMA (e.g., 1 mg/mL in nuclease-free water). Add the optimized concentration of EMA to each sample tube. For initial optimization, test a range from 2.5 to 25 µg/mL.[3][11]
-
Incubation (Dark): Vortex the tubes briefly and incubate them in the dark (e.g., by wrapping the tubes in aluminum foil) for 10 minutes at room temperature or on ice.[4] Incubation on ice can improve the discrimination between live and dead cells.[4]
-
Photoactivation: Place the tubes horizontally on ice approximately 20 cm from a halogen light source (e.g., 650 W).[4][17] Expose the samples to the light for the optimized duration, typically between 5 and 15 minutes.[11][12]
-
Cell Lysis & DNA Purification: Proceed with your standard DNA extraction protocol. It is highly recommended to include a DNA purification step using a commercial kit (e.g., spin-column based) to remove unbound EMA and other inhibitors before PCR.[13][14]
-
qPCR Analysis: Use the purified DNA as a template for your qPCR reaction.
Protocol 2: Post-EMA DNA Purification using a Spin-Column Kit
This protocol outlines the general steps for cleaning up the DNA sample after EMA treatment to remove inhibitors.[13]
-
Binding: Add 5 volumes of a high-salt binding buffer (provided in the kit) to 1 volume of your sample from the EMA treatment step and mix.
-
Loading: Place a spin column into a collection tube. Apply the sample mixture to the spin column and centrifuge for 30-60 seconds at >10,000 x g. Discard the flow-through.
-
Washing (Step 1): Add 500 µL of a wash buffer (often containing ethanol) to the column and centrifuge for 30-60 seconds. Discard the flow-through.
-
Washing (Step 2): Repeat the wash step to ensure complete removal of impurities.
-
Dry Spin: Centrifuge the empty column for an additional 1-2 minutes to remove any residual ethanol, which is also a potent PCR inhibitor.[15]
-
Elution: Place the column into a clean 1.5 mL microcentrifuge tube. Add 30-50 µL of elution buffer or nuclease-free water to the center of the membrane. Let it stand for 1 minute, then centrifuge for 1 minute to elute the purified DNA. The DNA is now ready for PCR.
Visual Guides
Caption: Workflow for viability PCR using EMA, highlighting the critical purification step.
Caption: Decision tree for troubleshooting EMA-induced PCR inhibition.
References
- 1. Photoactivated ethidium monoazide directly cleaves bacterial DNA and is applied to PCR for discrimination of live and dead bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combining ethidium monoazide treatment with real-time PCR selectively quantifies viable Batrachochytrium dendrobatidis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Removal of contaminating DNA from polymerase chain reaction using ethidium monoazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PCR inhibition in qPCR, dPCR and MPS—mechanisms and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Optimization of Viability Treatment Essential for Accurate Droplet Digital PCR Enumeration of Probiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. gene-quantification.de [gene-quantification.de]
- 13. static.igem.org [static.igem.org]
- 14. DNA Purification from a PCR Product (Protocol for NucleoSpin® PCR clean-up Gel Extraction Kit) [protocols.io]
- 15. Inhibit inhibition: PCR inhibition and how to prevent it — BioEcho Life Sciences [bioecho.com]
- 16. researchgate.net [researchgate.net]
- 17. Ethidium monoazide and propidium monoazide for elimination of unspecific DNA background in quantitative universal real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ethidium Monoazide (EMA) for Gram-Positive Bacteria
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ethidium Monoazide (EMA) for viability assessment of Gram-positive bacteria.
Frequently Asked Questions (FAQs)
General EMA Questions
Q1: What is Ethidium Monoazide (EMA) and how does it work for viability PCR?
A1: Ethidium Monoazide (EMA) is a DNA intercalating dye used in viability PCR (v-PCR) to differentiate between live and dead bacteria. It selectively penetrates cells with compromised membranes (dead cells) and, upon photoactivation with a strong visible light source, covalently binds to their DNA. This binding prevents the amplification of DNA from dead cells during PCR, allowing for the quantification of DNA from only viable cells.
Q2: What is the fundamental mechanism of EMA in distinguishing between live and dead bacteria?
A2: The core principle of EMA-based viability testing relies on the integrity of the cell membrane. In viable bacteria, the intact cell membrane prevents EMA from entering the cell. Conversely, in dead or membrane-compromised bacteria, EMA can readily enter and intercalate with the DNA. Photoactivation with visible light triggers a nitrene group on the EMA molecule, causing it to covalently cross-link with the DNA. This modification makes the DNA from dead cells insoluble and inhibits its amplification by DNA polymerase during PCR.
Q3: Can EMA be used for both Gram-positive and Gram-negative bacteria?
A3: Yes, EMA has been used for both Gram-positive and Gram-negative bacteria. However, its effectiveness can be species-dependent. Some studies have shown that EMA can penetrate the membranes of some viable bacterial species, including certain Gram-positive strains, which can lead to an underestimation of the viable cell population.
Protocol-Specific Questions
Q4: What is a typical concentration range for EMA when working with Gram-positive bacteria?
A4: The optimal EMA concentration is crucial and often needs to be determined empirically for each bacterial species and experimental condition. A common starting range is 6 µM to 25 µM.[1][2] For some applications, concentrations up to 100 µg/ml have been tested.[3] It is highly recommended to perform a concentration optimization experiment.
Q5: What are the optimal incubation time and temperature for EMA treatment of Gram-positive bacteria?
A5: A typical incubation period is 5 to 10 minutes in the dark to allow for EMA penetration into dead cells.[2][3] Incubation is often performed on ice or at room temperature.[2] Higher temperatures can increase membrane fluidity and may lead to EMA uptake in viable cells, so lower temperatures are generally recommended.
Q6: How long should the photoactivation step be and what light source should be used?
A6: Photoactivation is typically carried out for 5 to 15 minutes using a strong visible light source, such as a halogen lamp.[2][3] It is important to place the samples on ice during this step to prevent heat-induced damage to the viable cells. The distance from the light source should be standardized to ensure consistent results.
Troubleshooting-Specific Questions
Q7: Why am I seeing a significant reduction in the signal from my live Gram-positive bacteria population after EMA treatment?
A7: This indicates that EMA may be penetrating your live cells. This has been observed in some Gram-positive species like Listeria monocytogenes and Staphylococcus aureus.[3][4][5] The issue can be exacerbated by using too high an EMA concentration, prolonged incubation times, or elevated incubation temperatures.
Q8: I'm not seeing sufficient signal reduction from my dead Gram-positive bacteria. What could be the cause?
A8: This suggests that the EMA is not effectively inhibiting the PCR of DNA from dead cells. Potential causes include an EMA concentration that is too low, incomplete photoactivation (light exposure is too short or the light source is too weak), or an inefficient cell killing method that does not sufficiently compromise the cell membranes.
Q9: My results are inconsistent between experiments. What are the likely sources of variability?
A9: Inconsistency in EMA-PCR results can stem from several factors. These include variations in sample preparation, inconsistent incubation times or temperatures, and fluctuations in the intensity or duration of the light exposure for photoactivation. Precise and consistent execution of the protocol is critical.
Q10: Is there an alternative to EMA if I consistently have issues with penetration in my live Gram-positive strains?
A10: Yes, Propidium Monoazide (PMA) is a commonly used alternative. PMA has a higher charge than EMA, which is thought to make it less permeable to intact cell membranes.[6] For some Gram-positive species, such as Staphylococcus aureus, PMA has been shown to be more selective for dead cells and is recommended over EMA.[3] Another enhanced version, PMAxx™, is designed for even better discrimination between live and dead bacteria.[6]
Troubleshooting Guide
Problem 1: High Signal Reduction in Live Gram-Positive Cells (False Positives for Dead Cells)
| Possible Cause | Suggested Solution |
| 1.1: EMA concentration is too high. | Perform a titration experiment with a range of lower EMA concentrations (e.g., 1 µM to 20 µM) to find the optimal concentration that minimizes the effect on live cells while still effectively inhibiting the signal from dead cells. |
| 1.2: Incubation time is too long or temperature is too high. | Reduce the incubation time to 5 minutes and ensure incubation is performed on ice to decrease membrane fluidity and reduce EMA uptake by live cells.[2] |
| 1.3: The specific Gram-positive strain is particularly susceptible to EMA penetration. | For strains like Staphylococcus aureus where EMA penetration of live cells is a known issue, consider switching to Propidium Monoazide (PMA) or PMAxx™, which are generally less membrane-permeable.[3][6] |
Problem 2: Insufficient Signal Reduction in Dead Gram-Positive Cells (False Negatives for Dead Cells)
| Possible Cause | Suggested Solution |
| 2.1: EMA concentration is too low. | Increase the EMA concentration in a stepwise manner (e.g., up to 50 µM or higher) in your optimization experiments to ensure sufficient dye is available to saturate the DNA in the dead cell population.[4] |
| 2.2: Incomplete photoactivation. | Ensure your light source is sufficiently powerful and positioned at a consistent distance from the samples. Increase the photoactivation time (e.g., to 15 minutes), keeping the samples on ice to prevent heating.[3] |
| 2.3: Inefficient cell killing method. | Verify that your method for killing the control dead cells (e.g., heat treatment, isopropanol) is effectively compromising the cell membranes. You can confirm this using a live/dead staining kit and microscopy. |
Problem 3: High Variability in Results
| Possible Cause | Suggested Solution |
| 3.1: Inconsistent sample handling and preparation. | Standardize all steps of your protocol, including cell washing, resuspension volumes, and vortexing times. Ensure homogenous cell suspensions before aliquoting. |
| 3.2: Inconsistent light exposure. | Use a fixed setup for photoactivation to ensure consistent distance and angle of the light source. Use a timer to ensure a precise duration of light exposure for all samples. |
Data Summaries
Table 1: Effect of EMA Concentration on Signal Reduction in Gram-Positive Bacteria
| Gram-Positive Species | EMA Concentration | Effect on Live Cells (ΔCt or Log Reduction) | Effect on Dead Cells (ΔCt or Log Reduction) | Reference |
| Lactobacillus curvatus | 25 µM | ~1.9 Ct increase (~70% inhibition) | ~9.5 Ct increase (~99.8% inhibition) | [2] |
| Staphylococcus aureus | 6 µM | 0.01 - 2.71 log reduction | 0.27 - 2.85 log reduction | [1] |
| Enterococcus faecalis | 6 µM | 0.01 - 2.71 log reduction | 0.27 - 2.85 log reduction | [1] |
Table 2: Effect of Incubation and Photoactivation Time on Signal Reduction in Lactobacillus curvatus
| Parameter | Condition | Outcome | Reference |
| Incubation Time | 5 minutes at room temperature | Maximum effect of EMA treatment achieved | [2] |
| Light Exposure Time | 5 minutes | Maximum effect of light treatment achieved | [2] |
Experimental Protocols
Protocol 1: General Protocol for EMA Treatment of Gram-Positive Bacteria for Viability PCR
1. Preparation of EMA Stock Solution:
-
Dissolve 5 mg of EMA in 1 mL of sterile, nuclease-free water to create a stock solution.
-
Aliquot and store at -20°C in the dark.
2. Sample Preparation:
-
Harvest bacterial cultures by centrifugation.
-
Wash the cell pellets once with phosphate-buffered saline (PBS) or an appropriate buffer to remove culture media components.
-
Resuspend the cell pellets in PBS to the desired concentration.
-
Prepare separate suspensions of live and dead cells (e.g., by heat treatment at 70-85°C for 15-35 minutes) for controls.
3. EMA Incubation:
-
Add the optimized concentration of EMA to each sample.
-
Vortex briefly to mix.
-
Incubate the samples in the dark (e.g., by wrapping tubes in aluminum foil) for 5-10 minutes on ice or at room temperature.
4. Photoactivation:
-
Place the tubes horizontally on ice approximately 20 cm from a strong visible light source (e.g., 500-650W halogen lamp).
-
Expose the samples to the light for 5-15 minutes.
5. DNA Extraction:
-
After photoactivation, pellet the cells by centrifugation.
-
Proceed with a DNA extraction protocol suitable for Gram-positive bacteria, which typically includes an enzymatic lysis step (e.g., with lysozyme (B549824) or lysostaphin).
6. qPCR Analysis:
-
Perform quantitative PCR using appropriate primers and probes for your target gene.
-
Analyze the Ct values to determine the quantity of viable bacteria.
Visualizations
Caption: Mechanism of EMA in viability PCR.
Caption: Troubleshooting workflow for EMA penetration issues.
References
- 1. Comparison of EMA-, PMA- and DNase qPCR for the determination of microbial cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gene-quantification.de [gene-quantification.de]
- 3. tandfonline.com [tandfonline.com]
- 4. Enumeration of Viable Listeria monocytogenes Cells by Real-Time PCR with Propidium Monoazide and Ethidium Monoazide in the Presence of Dead Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
Technical Support Center: Viability-PCR Using Ethidium Monoazide (EMA)
Welcome to the technical support center for viability-PCR (v-PCR) applications. This guide is designed to help researchers, scientists, and drug development professionals minimize the impact of Ethidium Monoazide (EMA) on viable cells, ensuring accurate differentiation between live and dead cell populations in downstream molecular analyses.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the application of EMA for v-PCR.
Q1: Why am I observing a DNA signal from my viable (live) cell control sample after EMA treatment?
This is a common issue indicating that EMA may have penetrated and modified the DNA of viable cells. Several factors can contribute to this:
-
Excessive EMA Concentration: High concentrations of EMA can lead to its entry into healthy cells with intact membranes.
-
Prolonged Incubation: The longer the incubation period, the higher the probability of EMA uptake by viable cells.
-
Sub-optimal Incubation Temperature: Incubation at temperatures above 4°C can stress cells, potentially compromising membrane integrity and allowing EMA entry.
-
Cell Membrane Integrity: Some cell types may have more permeable membranes, or the experimental conditions themselves might be causing stress to the cells, making them susceptible to EMA uptake even when viable.
-
Inadequate Removal of EMA: Residual, unbound EMA in the supernatant can still be activated by light and may interact with DNA released from cells lysed during the DNA extraction process.
Q2: How can I optimize the concentration of EMA for my specific cell type?
Optimization is critical and should always be performed for each new cell type or experimental condition.
-
Prepare Controls: Set up three sample groups: 100% viable cells, 100% dead cells (e.g., heat-killed at 70°C for 15 minutes), and a "no-cell" negative control.
-
Create a Titration Curve: Test a range of EMA concentrations (e.g., 1 µg/mL, 5 µg/mL, 10 µg/mL, 20 µg/mL, 50 µg/mL).
-
Treat and Analyze: Treat each control group with the different EMA concentrations, perform photoactivation, DNA extraction, and qPCR.
-
Evaluate Results: Plot the resulting Ct values. The optimal concentration is the one that provides the maximum Ct value (minimal signal) for the dead-cell sample without significantly increasing the Ct value (i.e., not affecting the signal) for the live-cell sample.
Q3: What is the recommended incubation time and temperature for EMA treatment?
For most applications, a short incubation on ice is recommended to minimize EMA uptake by live cells.
-
Incubation Time: Start with a 5-10 minute incubation. Avoid extending this unless you have empirically determined it does not affect your viable cell population.
-
Incubation Temperature: Perform the incubation in the dark and on ice (or at 4°C). This reduces metabolic activity and helps maintain cell membrane integrity.
Q4: Can the photoactivation step damage viable cells?
Yes, the photoactivation process can be detrimental if not properly controlled.
-
Heat Generation: High-intensity light sources can generate heat, which can damage cell membranes and lead to false-positive results.
-
Mitigation: To prevent overheating, place the samples on ice or a cooling block during the light exposure step. Ensure the distance between the light source and the sample is optimized to be effective without generating excessive heat. A typical photoactivation time is 15-20 minutes using a 650W halogen lamp.
Q5: Should I wash the cells to remove excess EMA before photoactivation?
Washing can be a double-edged sword. While it helps remove unbound EMA, the centrifugation and resuspension steps can physically stress the cells, potentially damaging membranes and allowing EMA to enter previously viable cells. It is often recommended to add EMA directly to the cell suspension, incubate, and proceed to photoactivation without an intermediate washing step. If you suspect residual EMA is an issue, a gentle wash with an appropriate buffer (like PBS) may be tested.
Quantitative Data Summary
The following tables summarize typical results from an EMA optimization experiment. The goal is to find conditions that maximize the Ct difference (ΔCt) between live and dead cell samples.
Table 1: Effect of EMA Concentration on qPCR Signal (Ct Values)
| EMA Concentration (µg/mL) | Live Cells (Ct) | Dead Cells (Ct) | ΔCt (Dead - Live) |
|---|---|---|---|
| 0 (Control) | 18.2 | 18.5 | 0.3 |
| 1 | 18.4 | 24.1 | 5.7 |
| 5 | 18.6 | 29.8 | 11.2 |
| 10 | 19.1 | 32.5 | 13.4 |
| 20 | 20.5 | 32.8 | 12.3 |
| 50 | 22.8 | 33.1 | 10.3 |
Table 2: Effect of Incubation Time on qPCR Signal (Ct Values) at 10 µg/mL EMA
| Incubation Time (minutes) | Live Cells (Ct) | Dead Cells (Ct) | ΔCt (Dead - Live) |
|---|---|---|---|
| 5 | 19.0 | 31.5 | 12.5 |
| 10 | 19.1 | 32.5 | 13.4 |
| 20 | 20.3 | 32.6 | 12.3 |
| 30 | 21.5 | 32.8 | 11.3 |
Detailed Experimental Protocol: EMA-v-PCR Optimization
This protocol provides a general framework for using EMA to distinguish between viable and non-viable cells.
1. Preparation of Cell Suspensions: a. Prepare a standardized suspension of your target cells in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS). b. Divide the suspension into two aliquots. c. Live Cell Control: Keep one aliquot on ice. This will serve as the 100% viable sample. d. Dead Cell Control: Kill the cells in the second aliquot. A common method is heat treatment (e.g., 70-85°C for 15 minutes), followed by cooling to room temperature. Verify cell death via a standard method like trypan blue staining.
2. EMA Treatment: a. Prepare a stock solution of EMA (e.g., 1 mg/mL in 20% DMSO) and store it protected from light. b. For optimization, create serial dilutions of EMA to test a range of final concentrations (e.g., from 1 to 50 µg/mL). c. Add the desired volume of EMA solution to your cell suspensions (both live and dead controls). d. Incubate the samples for 10 minutes on ice and in the dark. Gently mix the samples occasionally.
3. Photoactivation: a. Place the sample tubes horizontally on a cooling block or ice, approximately 20 cm from a high-power light source (e.g., 650W halogen lamp). b. Expose the samples to the light for 15-20 minutes. c. After exposure, pellet the cells by centrifugation (e.g., 5,000 x g for 10 minutes).
4. DNA Extraction and Analysis: a. Discard the supernatant carefully. b. Proceed with your standard DNA extraction protocol using the cell pellets. c. Quantify the extracted DNA and perform qPCR using primers specific to your target gene. d. Analyze the Ct values to determine the level of DNA modification and the degree of signal reduction from dead cells.
Visual Guides: Workflows and Mechanisms
The following diagrams illustrate the key processes and logic involved in EMA-v-PCR.
Diagram 1: EMA mechanism for differentiating viable and dead cells.
Diagram 2: Experimental workflow for EMA-v-PCR optimization.
Diagram 3: Troubleshooting logic for unexpected live cell signals.
Incomplete suppression of dead cell signal in EMA-qPCR
Welcome to the technical support center for Ethidium (B1194527) Monoazide (EMA)-qPCR. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the incomplete suppression of dead cell signals in EMA-qPCR experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during EMA-qPCR workflows. Each question is followed by a detailed explanation and recommended solutions.
Frequently Asked Questions (FAQs)
1. Why am I still detecting a strong signal from my dead cell control sample after EMA treatment?
Incomplete suppression of the signal from dead cells is a common issue in EMA-qPCR and can be attributed to several factors:
-
Suboptimal EMA Concentration: The concentration of EMA may be too low to saturate the DNA in all dead cells, or so high that it begins to affect viable cells.[1][2][3]
-
Insufficient Photoactivation: The light exposure time or intensity may be inadequate for the complete covalent binding of EMA to the DNA of dead cells.[4][5]
-
High Cell Density: A very high concentration of dead cells can lead to an insufficient amount of EMA to intercalate with all available DNA.
-
Cell Type Variability: The permeability of cell membranes and the structure of cell walls can vary significantly between different microorganisms, affecting EMA uptake.[1]
-
Short Amplicon Length: Shorter PCR amplicons are less likely to have an EMA-induced modification that inhibits amplification, leading to a weaker distinction between live and dead cells.[6][7][8]
-
Presence of PCR Inhibitors: Contaminants carried over from the sample matrix can interfere with the qPCR reaction itself, leading to inaccurate quantification.[9]
2. What is the optimal concentration of EMA to use?
The optimal EMA concentration is highly dependent on the cell type and concentration in your sample.[1] It is crucial to perform an optimization experiment. A typical starting point for many bacterial species is in the range of 5-20 µg/mL.[10][11] One study identified 6 μM EMA as an optimal concentration for several opportunistic pathogens.[2]
To optimize EMA concentration:
-
Prepare a series of dilutions of your EMA stock solution.
-
Treat a known concentration of dead cells with each EMA dilution.
-
Include a "live cell" control treated with the same EMA concentrations to assess any potential toxicity or inhibition of the qPCR signal from viable cells.
-
Perform qPCR and select the EMA concentration that provides the maximal signal reduction in dead cells with minimal impact on the signal from live cells.
3. How can I optimize the photoactivation step?
Proper photoactivation is critical for the irreversible binding of EMA to DNA.
-
Light Source: A high-intensity light source, such as a halogen lamp (e.g., 650-W) or a dedicated LED photolysis device, is recommended.[4][12] LED devices are often preferred as they generate less heat.[13]
-
Exposure Time: The optimal exposure time can range from 5 to 20 minutes.[4][5][11][14] It is advisable to test different exposure times (e.g., 5, 10, 15, and 20 minutes) to determine the point of maximum signal suppression from dead cells.
-
Sample Placement: Ensure your samples are placed close to the light source (e.g., 10 cm for a halogen lamp) to maximize light intensity.[4]
4. Can the length of the PCR amplicon affect the results?
Yes, amplicon length is a critical factor. Longer amplicons (ideally >200 bp) increase the statistical probability that an EMA molecule will be bound within the amplified region, thus inhibiting PCR.[6][7][8] Shorter amplicons may not be as effectively suppressed, leading to a higher background signal from dead cells.[15][[“]] However, very long amplicons can lead to a decrease in qPCR efficiency.[6][8] Therefore, a balance must be struck, with a recommended range of 200-400 bp for optimal results.[8]
5. Are there alternatives to EMA?
Propidium (B1200493) monoazide (PMA) and a newer derivative, PMAxx™, are alternatives to EMA.[17] PMA is generally considered more selective for dead cells as it is less likely to penetrate the membranes of viable cells compared to EMA.[17][18] PMAxx™ is designed to be even more effective than PMA at eliminating the PCR signal from dead cell DNA.[17][19]
6. What controls should I include in my EMA-qPCR experiment?
Proper controls are essential for the validation and interpretation of your results.
-
Live, Untreated Control: A sample of viable cells that has not been treated with EMA. This serves as a baseline for 100% viability.
-
Live, EMA-treated Control: A sample of viable cells treated with EMA. This control is crucial to assess if the EMA concentration and photoactivation process are toxic to live cells or inhibit qPCR.
-
Dead, Untreated Control: A sample of dead cells that has not been treated with EMA. This control demonstrates the total amount of DNA present in the dead cell population.
-
Dead, EMA-treated Control: A sample of dead cells treated with EMA. This is the key control to determine the efficiency of dead cell signal suppression.
-
No Template Control (NTC): A reaction that includes all qPCR reagents but no DNA template. This control helps to detect any contamination in your reagents.[20][21]
Data Presentation
Table 1: Comparison of Viability Dyes
| Feature | EMA (Ethidium Monoazide) | PMA (Propidium Monoazide) | PMAxx™ |
| Selectivity for Dead Cells | Moderate; can penetrate some viable cells, potentially underestimating viability.[18] | High; less permeable to live cell membranes than EMA.[17] | Very High; designed for superior live/dead discrimination.[17][19] |
| Signal Suppression from Dead Cells | Good | Better than EMA | Best; provides the greatest signal reduction from dead cells.[19] |
| Reported Optimal Concentration | ~6 µM[2] | ~50 µM[2] | Varies by manufacturer, typically around 25-50 µM.[12] |
| Potential for False Negatives | Higher, due to potential penetration of live cells. | Lower | Lowest |
Table 2: Troubleshooting Incomplete Dead Cell Signal Suppression
| Issue | Potential Cause | Recommended Solution |
| High Cq value from dead cell control | Suboptimal EMA concentration | Titrate EMA concentration (e.g., 1-50 µg/mL) to find the optimal balance between dead cell suppression and live cell signal integrity. |
| Insufficient light exposure | Optimize photoactivation time (e.g., 5-20 minutes) and ensure a high-intensity light source is used.[4][5] | |
| High cell density | Dilute the sample to ensure an adequate EMA-to-cell ratio. | |
| Short amplicon length | Design primers to amplify a longer target region (>200 bp).[6][7][8] | |
| Signal from live cells is inhibited | EMA concentration is too high | Reduce the EMA concentration. |
| EMA is toxic to the cells | Consider using a less membrane-permeable dye like PMA or PMAxx™.[17] | |
| High background fluorescence | Excess template DNA | Dilute the DNA template before adding it to the qPCR reaction.[22] |
| Contamination | Use fresh, sterile reagents and dedicated workspaces for PCR setup.[21] |
Experimental Protocols
General Protocol for EMA-qPCR
This protocol provides a general framework. Optimization of specific steps is highly recommended for each new cell type and experimental condition.
-
Sample Preparation:
-
Prepare suspensions of live and dead cells. Dead cells can be generated by methods such as heat treatment (e.g., 70-90°C for 15 minutes) or isopropanol (B130326) treatment.[2]
-
Wash and resuspend the cell pellets in a suitable buffer (e.g., PBS).
-
-
EMA Treatment:
-
To a 1 mL cell suspension, add EMA to the desired final concentration (start with a titration from 5-20 µg/mL).
-
Incubate the samples in the dark for 10-15 minutes at room temperature to allow EMA to penetrate the dead cells.
-
-
Photoactivation:
-
DNA Extraction:
-
Pellet the cells by centrifugation.
-
Extract genomic DNA using a standard extraction kit or protocol.
-
-
qPCR Analysis:
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in the EMA-qPCR experimental workflow.
Caption: A logical diagram for troubleshooting incomplete suppression of dead cell signals.
References
- 1. Optimization of Viability Treatment Essential for Accurate Droplet Digital PCR Enumeration of Probiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gene-quantification.de [gene-quantification.de]
- 6. researchgate.net [researchgate.net]
- 7. Effect of PCR amplicon length on suppressing signals from membrane-compromised cells by propidium monoazide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Viability Quantitative PCR Dilemma: Are Longer Amplicons Better? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PCR Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Application of EMA-qPCR as a complementary tool for the detection and monitoring of Legionella in different water systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of Propidium Monoazide qPCR (Viability-qPCR) to Quantify the Killing by the Gardnerella-Specific Endolysin PM-477, Directly in Vaginal Samples from Women with Bacterial Vaginosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
- 14. Photoactivated ethidium monoazide directly cleaves bacterial DNA and is applied to PCR for discrimination of live and dead bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The influence of amplicon length on real-time PCR results | Université de Liège [popups.uliege.be]
- 16. consensus.app [consensus.app]
- 17. biotium.com [biotium.com]
- 18. A Basic Guide to Real Time PCR in Microbial Diagnostics: Definitions, Parameters, and Everything - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 20. researchgate.net [researchgate.net]
- 21. neb.com [neb.com]
- 22. pcrbio.com [pcrbio.com]
Technical Support Center: Low-Dose Double EMA Treatment for Enhanced Live/Dead Distinction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing a low-dose double Ethidium Monoazide (EMA) treatment to improve the distinction between live and dead cells in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using EMA for live/dead discrimination?
A1: Ethidium Monoazide (EMA) is a photoreactive DNA-binding dye. Due to its chemical nature, it is largely excluded from cells with intact membranes (live cells). However, in cells with compromised membranes (dead or dying cells), EMA can enter and intercalate with the DNA. Upon exposure to a bright light source, a reactive azide (B81097) group on the EMA molecule is converted into a highly reactive nitrene radical, which covalently cross-links the EMA to the DNA. This permanent binding of EMA to the DNA of dead cells prevents its amplification in downstream applications like PCR or qPCR, and allows for their distinct identification in flow cytometry.[1][2][3]
Q2: Why is a "low-dose" of EMA recommended?
A2: While EMA is generally membrane-impermeable to live cells, high concentrations can lead to some penetration and staining of viable cells, resulting in an underestimation of the live cell population.[4] Using the lowest effective concentration (a "low-dose") minimizes this artifact and enhances the accuracy of live/dead discrimination. The optimal low-dose is cell-type dependent and should be determined empirically.
Q3: What is the rationale for a "double" EMA treatment?
A3: A single low-dose EMA treatment may not be sufficient to completely saturate and cross-link all the DNA in a large population of dead cells, or in samples with a high concentration of PCR inhibitors. A second, sequential low-dose EMA treatment can help to ensure a more complete modification of DNA from non-viable cells, leading to a more significant reduction in signal from the dead cell population and thus a cleaner distinction between live and dead cells. This is particularly relevant in viability PCR (v-PCR) applications to prevent false-positive results from dead cell DNA. The concept is analogous to double PMA treatment protocols that have been shown to completely inhibit qPCR signals from dead cells.[5]
Q4: Can I use EMA for both bacterial and mammalian cells?
A4: Yes, EMA has been successfully used for live/dead discrimination in a wide range of organisms, including bacteria[5][6][7], yeast, and mammalian cells.[8] However, the optimal concentration, incubation times, and light exposure will vary significantly between different cell types and even different species of bacteria. Therefore, protocol optimization is crucial.
Q5: What are the key parameters to optimize for a successful EMA treatment?
A5: The critical parameters to optimize include:
-
EMA Concentration: Titrate to find the lowest concentration that effectively labels dead cells without significantly affecting live cells.
-
Incubation Time: The time allowed for EMA to penetrate dead cells.
-
Incubation Temperature: Incubation on ice is often recommended to reduce the metabolic activity of live cells and minimize any potential uptake of the dye.
-
Photoactivation Light Source and Duration: The wavelength and intensity of the light source, as well as the exposure time, are critical for efficient cross-linking.
Troubleshooting Guides
Issue 1: Weak or No Signal from Dead Cells (in Flow Cytometry) or Incomplete Suppression of Signal from Dead Cells (in v-PCR)
| Possible Cause | Recommended Solution |
| Insufficient EMA Concentration | Increase the EMA concentration in small increments. Perform a titration to find the optimal concentration for your specific cell type and experimental conditions. |
| Inadequate Incubation Time | Extend the incubation time to allow for better penetration of EMA into dead cells. Typical incubation times range from 5 to 30 minutes. |
| Inefficient Photoactivation | Ensure your light source is emitting at the correct wavelength (typically 460-520 nm). Increase the light exposure time or decrease the distance between the light source and the sample. Ensure the light path is not obstructed. |
| Sample Matrix Interference | For complex samples like soil or wastewater, high levels of organic matter or particulates can interfere with light penetration and EMA efficacy. Consider sample dilution or purification steps prior to EMA treatment. |
| Incorrect EMA Storage | EMA is light-sensitive. Store the stock solution protected from light at -20°C or below. Avoid repeated freeze-thaw cycles. |
Issue 2: Staining of Live Cells (False Positives for Dead Cells)
| Possible Cause | Recommended Solution |
| EMA Concentration is Too High | Reduce the EMA concentration. This is the most common cause of live cell staining. Perform a careful titration to determine the optimal low dose. |
| Extended Incubation Time | Shorten the incubation time. Prolonged exposure can lead to some uptake by live cells. |
| Incubation at Room Temperature | Perform the incubation step on ice. This will reduce the metabolic activity of live cells and minimize dye uptake. |
| Cell Membrane Damage During Handling | Handle cells gently during harvesting and washing steps to avoid causing membrane damage to live cells, which would allow EMA to enter. |
| Double Treatment is Too Harsh | If performing a double EMA treatment, ensure the concentration and incubation times for each step are optimized to be as low and short as possible while still being effective. |
Issue 3: High Background Signal in Flow Cytometry
| Possible Cause | Recommended Solution |
| Autofluorescence of Cells or Media | Run an unstained control sample to assess the level of autofluorescence. If high, consider using a different laser/filter combination if possible. |
| Non-specific Binding of EMA | Ensure adequate washing steps after EMA incubation and photoactivation to remove any unbound dye. |
| Presence of Debris | Use appropriate forward and side scatter gating to exclude cellular debris from the analysis. |
Experimental Protocols
Key Experiment: Optimizing Low-Dose EMA Concentration
-
Prepare Cell Suspensions: Prepare separate suspensions of live and dead cells of your target organism. A common method for preparing dead cells is heat treatment (e.g., 70-85°C for 10-15 minutes).
-
EMA Titration: Prepare a series of EMA dilutions in your experimental buffer (e.g., PBS). Recommended starting concentrations for titration are between 1 µM and 25 µM.
-
Incubation: Add the different concentrations of EMA to both the live and dead cell suspensions. Incubate on ice for 15 minutes in the dark.
-
Photoactivation: Expose the samples to a high-intensity light source (e.g., a 650W halogen lamp) for 5-15 minutes at a close distance (e.g., 20 cm). Keep the samples on ice during this step to prevent heating.
-
Analysis:
-
For v-PCR: Proceed with DNA extraction and qPCR. Analyze the cycle threshold (Ct) values. The optimal EMA concentration will show a significant increase in the Ct value for dead cells with a minimal increase in the Ct value for live cells compared to untreated controls.
-
For Flow Cytometry: Wash the cells and analyze them on a flow cytometer. The optimal concentration will result in a bright, well-separated population of stained dead cells and a minimally stained live cell population.
-
Key Experiment: Low-Dose Double EMA Treatment Protocol (for v-PCR)
-
First EMA Treatment:
-
To your cell suspension, add the pre-determined optimal low-dose of EMA.
-
Incubate on ice for 15 minutes in the dark.
-
Photoactivate with a high-intensity light source for 10 minutes on ice.
-
-
Wash Step (Optional but Recommended): Centrifuge the cells, remove the supernatant, and resuspend in fresh buffer. This can help to remove any residual unbound EMA.
-
Second EMA Treatment:
-
Add a fresh aliquot of the optimal low-dose EMA to the cell suspension.
-
Repeat the 15-minute incubation on ice in the dark.
-
Perform a second 10-minute photoactivation on ice.
-
-
Downstream Processing: Proceed with DNA extraction and subsequent qPCR analysis.
Quantitative Data Summary
Table 1: Example of EMA Concentration Optimization for E. coli (v-PCR)
| EMA Concentration (µM) | Average ΔCt (Live Cells vs. Untreated Live) | Average ΔCt (Dead Cells vs. Untreated Dead) |
| 1 | 0.2 | 3.5 |
| 5 | 0.5 | 8.2 |
| 10 | 1.1 | 12.5 |
| 25 | 2.5 | 12.8 |
ΔCt represents the change in cycle threshold. A higher ΔCt indicates greater PCR inhibition.
Table 2: Comparison of Single vs. Double Low-Dose (5 µM) EMA Treatment on a Mixed Population of Live and Dead Bacteria (v-PCR)
| Treatment | Percentage of Dead Cells in Sample | Observed Ct Value |
| No EMA Treatment | 50% | 22.3 |
| Single Low-Dose EMA | 50% | 25.8 |
| Double Low-Dose EMA | 50% | 28.1 |
Visualizations
Caption: Mechanism of EMA action for live/dead cell discrimination.
Caption: Experimental workflow for low-dose double EMA treatment.
Caption: A logical flow for troubleshooting common EMA staining issues.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Frontiers | Two-Round Treatment With Propidium Monoazide Completely Inhibits the Detection of Dead Campylobacter spp. Cells by Quantitative PCR [frontiersin.org]
- 6. journals.plos.org [journals.plos.org]
- 7. Comparison of EMA-, PMA- and DNase qPCR for the determination of microbial cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Ethidium monoazide bromide interference with DNA quantification
Welcome to the technical support center for addressing challenges related to Ethidium (B1194527) Monoazide Bromide (EMA) and its impact on DNA quantification. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate experimental results.
Troubleshooting Guide
This guide addresses common problems encountered during DNA quantification after treating samples with EMA. Follow the logical workflow to diagnose and resolve your issue.
Diagram: Troubleshooting Workflow for EMA-Treated DNA Quantification
Caption: Troubleshooting decision tree for DNA quantification after EMA treatment.
Question & Answer Troubleshooting
Q1: My DNA concentration is unexpectedly high after EMA treatment when measured with a NanoDrop spectrophotometer. Why is this happening?
A1: This is a common issue. Unbound EMA has a strong absorbance peak near 260 nm, the same wavelength used to quantify nucleic acids. This leads to a significant overestimation of the actual DNA concentration.[1] Spectrophotometry measures the total absorbance at 260 nm from all molecules in the sample, including DNA, RNA, free nucleotides, and contaminants like EMA.
Q2: I used a Qubit (or PicoGreen) assay, and my DNA concentration is much lower than I expected after EMA treatment. What could be the cause?
A2: This can occur because the EMA, when covalently bound to the DNA of dead cells, can physically block or interfere with the binding of the fluorescent quantification dye (like PicoGreen).[1][2] This steric hindrance reduces the fluorescent signal, leading to an underestimation of the total double-stranded DNA (dsDNA) present.
Q3: Can the purity ratios (A260/280 and A260/230) from a spectrophotometer be trusted after EMA treatment?
A3: No, they should be interpreted with extreme caution. Because unbound EMA artificially inflates the A260 reading, both the A260/280 and A260/230 ratios will be skewed and will not accurately reflect protein or chemical contamination.[3] For example, an artificially high A260 reading can make a sample with significant protein contamination (which lowers the A260/280 ratio) appear pure.
Q4: After running a cleanup protocol to remove unbound EMA, my DNA concentration is still inconsistent. What should I do?
A4: First, verify the efficiency of your cleanup method. You can run a control sample (buffer + EMA, no DNA) through the cleanup process and then measure its absorbance at 260 nm. An ideal cleanup should result in an absorbance reading close to zero. If cleanup is inefficient, consider a different method (see Experimental Protocols). If the cleanup is efficient, the issue might be DNA loss during the purification steps. In this case, quantifying the DNA before EMA treatment and cleanup is the most reliable approach.
Frequently Asked Questions (FAQs)
Q1: What is Ethidium Monoazide (EMA) and how does it work for live/dead cell discrimination?
A1: Ethidium monoazide is a photoreactive DNA intercalating dye.[4][5] It selectively penetrates cells with compromised membranes (dead or dying cells) but is excluded from live cells with intact membranes.[6] Inside a dead cell, EMA intercalates into the DNA. Upon exposure to a strong visible light source, a reactive azide (B81097) group on the EMA molecule is converted to a nitrene, which forms a covalent bond with the DNA.[4][7] This permanent modification makes the DNA from dead cells insoluble and prevents it from being amplified in downstream applications like PCR.[4][8]
Diagram: Mechanism of EMA Action
Caption: EMA selectively enters dead cells and covalently binds to DNA upon photoactivation.
Q2: Which DNA quantification method is recommended for EMA-treated samples?
A2: Fluorescence-based methods that use a dsDNA-specific dye, such as the Qubit Fluorometer or PicoGreen-based assays, are strongly recommended over UV-absorbance methods.[9][10][11] These methods are less affected by contaminants like unbound EMA and provide a more accurate measurement of dsDNA.[12][13] However, for the highest accuracy, it is best practice to quantify a small aliquot of your sample before EMA treatment and any subsequent cleanup steps.
Q3: How does EMA interference compare between spectrophotometry (NanoDrop) and fluorometry (Qubit)?
A3: The interference is fundamentally different. With spectrophotometry, unbound EMA adds to the absorbance signal, causing a false high reading.[1] With fluorometry, covalently bound EMA can block the measurement dye, causing a false low reading.[2][14] Residual unbound EMA could also potentially increase background fluorescence, but the primary issue reported is signal inhibition.
Data Presentation: Impact of EMA on Quantification
The following table summarizes the expected results when quantifying a hypothetical DNA sample with and without EMA treatment using two common methods. This illustrates the significant discrepancies that can arise.
| Sample Condition | Quantification Method | Expected DNA Conc. (ng/µL) | Purity (A260/280) | Purity (A260/230) | Interpretation |
| Control DNA (No EMA) | NanoDrop (UV-Vis) | 100 | 1.85 | 2.10 | Accurate concentration and purity. |
| Control DNA (No EMA) | Qubit (Fluorescence) | 98 | N/A | N/A | Accurate concentration. |
| DNA + Unbound EMA | NanoDrop (UV-Vis) | > 400 | > 2.2 | < 0.5 | False High concentration; Purity ratios are unreliable. |
| DNA + Unbound EMA | Qubit (Fluorescence) | 105 | N/A | N/A | Largely accurate, minor interference possible. |
| DNA + Bound EMA (After Cleanup) | NanoDrop (UV-Vis) | 95 | 1.86 | 2.05 | Accurate if cleanup is 100% effective. |
| DNA + Bound EMA (After Cleanup) | Qubit (Fluorescence) | < 70 | N/A | N/A | False Low due to dye-binding inhibition.[2][14] |
Experimental Protocols
Protocol 1: Standard EMA Treatment for Live/Dead Discrimination
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Sample Preparation: Resuspend your bacterial or eukaryotic cell pellet in a suitable buffer (e.g., PBS) to a final concentration of approximately 1x10⁸ cells/mL.
-
EMA Addition: Protect your sample from light. Add EMA stock solution (typically 1 mg/mL in 20% DMSO) to a final concentration of 5-20 µg/mL. The optimal concentration must be determined empirically.
-
Incubation: Incubate the sample in the dark for 10-15 minutes at room temperature with gentle mixing. This allows the EMA to penetrate compromised cell membranes.
-
Photoactivation: Place the sample tube on ice to prevent heat damage. Expose it to a strong visible light source (e.g., 650W halogen lamp) for 15-20 minutes.[6] Ensure the light source is close to the sample (~20 cm) for efficient activation.
-
Cell Lysis & DNA Extraction: After photoactivation, pellet the cells by centrifugation. Discard the supernatant containing unbound EMA. Proceed with your standard DNA extraction protocol.
-
Optional: Post-Extraction Cleanup: For applications highly sensitive to any residual EMA, perform a column-based or bead-based DNA cleanup according to the manufacturer's instructions.
Protocol 2: Recommended DNA Quantification Workflow with EMA
To avoid quantification artifacts, follow this workflow:
-
Initial Quantification: After preparing your initial cell suspension (Step 1 in Protocol 1), take out a small aliquot (e.g., 5 µL).
-
Lyse and Quantify: Lyse this small aliquot using your standard method and quantify the total DNA using a fluorescence-based assay like Qubit or PicoGreen. This value will serve as your pre-treatment concentration baseline.
-
EMA Treatment: Proceed with the EMA treatment (Steps 2-5 in Protocol 1) on the remainder of your sample.
-
Normalization: Use the pre-treatment DNA concentration value to normalize your samples for downstream applications like qPCR or sequencing. This approach bypasses all the potential interferences caused by both bound and unbound EMA during the quantification step.
References
- 1. researchgate.net [researchgate.net]
- 2. Possible errors in the interpretation of ethidium bromide and PicoGreen DNA staining results from ethidium monoazide-treated DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Photoactivated ethidium monoazide directly cleaves bacterial DNA and is applied to PCR for discrimination of live and dead bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA-binding of drugs used in medicinal therapies. | Semantic Scholar [semanticscholar.org]
- 6. med.virginia.edu [med.virginia.edu]
- 7. researchgate.net [researchgate.net]
- 8. Removal of contaminating DNA from polymerase chain reaction using ethidium monoazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. toptipbio.com [toptipbio.com]
- 12. ijrte.org [ijrte.org]
- 13. Comparison of DeNovix, NanoDrop and Qubit for DNA quantification and impurity detection of bacterial DNA extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Faint DNA Bands After EMA Treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who encounter faint DNA bands on agarose (B213101) gels after ethidium (B1194527) monoazide (EMA) treatment for viability PCR (v-PCR).
Troubleshooting Guide
Question: Why are my DNA bands faint or absent on the agarose gel after EMA treatment and PCR?
Answer: Faint or absent DNA bands after EMA treatment and subsequent PCR can arise from several factors throughout the experimental workflow, from initial sample composition to final gel imaging. Below is a systematic guide to troubleshoot this issue.
Problem Area 1: EMA Treatment Efficiency
The core of the v-PCR assay is the effective and selective inactivation of DNA from non-viable cells by EMA.
-
Suboptimal EMA Concentration: The concentration of EMA is critical. Too low, and it may not saturate the DNA from all dead cells, leaving some amplifiable. Too high, and it could potentially affect the membranes of viable cells, leading to an underestimation of the live population.[1][2] The optimal concentration can be species-specific.[1][3]
-
Inadequate Incubation: Sufficient time is needed for EMA to penetrate the compromised membranes of dead cells. Shorter incubation times may not be enough for complete saturation.
-
Ineffective Photoactivation: The covalent cross-linking of EMA to DNA is light-dependent. The light source, wavelength, distance from the sample, and exposure time are all critical parameters. Insufficient light exposure will result in incomplete cross-linking, leaving DNA from dead cells available for amplification.[4]
Problem Area 2: Sample Composition and DNA Extraction
The nature of your sample and the efficiency of your DNA extraction can significantly impact the final result.
-
Low Initial DNA Concentration: If the total number of cells (both live and dead) in your starting sample is very low, the amount of DNA from the viable cells alone may be below the detection limit of your PCR assay or the visualization limit on an agarose gel.[5]
-
High Proportion of Viable Cells: The purpose of EMA is to eliminate the signal from dead cells. If your sample contains a very high percentage of viable cells and very few dead ones, the difference in band intensity between EMA-treated and untreated samples will be minimal. The "faintness" might be relative to a very strong band in a control sample with a high concentration of total DNA.
-
Inefficient DNA Extraction: The DNA extraction method used after EMA treatment must be efficient. If the DNA yield is poor, the resulting bands will naturally be faint. Some studies suggest that the presence of EMA-crosslinked DNA can interfere with the extraction process.[6]
Problem Area 3: PCR Amplification
The PCR step itself can be a source of weak results.
-
PCR Inhibition: Although designed to be excluded from live cells, residual EMA or the cross-linked EMA-DNA complexes could potentially inhibit the DNA polymerase, leading to a weaker amplification of the target DNA from viable cells.
-
Suboptimal PCR Conditions: Standard PCR issues such as incorrect annealing temperature, insufficient number of cycles, or degraded reagents can all lead to faint bands.[7][8]
Problem Area 4: Agarose Gel Electrophoresis and Visualization
The final step of visualizing your PCR product is also a potential source of error.
-
Insufficient DNA Loaded: If the PCR yield is low, you may need to load a larger volume of the product onto the gel.[5]
-
Gel and Buffer Issues: The percentage of the agarose gel, the freshness of the running buffer, and the voltage used can affect band resolution and intensity.[9] Running the gel at a lower voltage for a longer time can sometimes result in sharper, more defined bands.[9]
-
Staining and Imaging: Inadequate staining with ethidium bromide or another DNA stain will result in faint bands. The UV light source used for visualization must be appropriate for the stain being used.[5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of EMA to use? A1: The optimal EMA concentration is highly dependent on the bacterial species and the sample matrix.[1] It is recommended to perform a titration experiment to determine the best concentration for your specific conditions. Typical concentrations range from 2.5 µg/mL to 10 µg/mL.[4] For some applications, a concentration of 6 µM has been found to be optimal for both Gram-positive and Gram-negative bacteria.[3][10]
Q2: How long should I incubate my samples with EMA? A2: Incubation is typically performed in the dark to prevent premature photoactivation. A common incubation time is 10-15 minutes, but this may need to be optimized.[6] Longer incubation times can be tested to ensure complete penetration of EMA into dead cells.[11]
Q3: What kind of light source should I use for photoactivation? A3: A high-power halogen light source (e.g., 500-650W) is commonly used. The sample tubes should be placed on ice and as close to the light source as possible to ensure efficient activation while minimizing heat-induced damage to the DNA from viable cells. The exposure time can range from 1 to 15 minutes.[4]
Q4: Can EMA affect the DNA from live cells? A4: In theory, the intact membrane of a viable cell should prevent EMA from entering. However, at high concentrations, EMA can have a cytotoxic effect and may begin to penetrate live cells, leading to a reduction in the PCR signal from the viable population.[2] This is why optimization is crucial.
Q5: My bands are smeared, not just faint. What could be the cause? A5: Smeared bands can indicate DNA degradation, which could happen if there is nuclease contamination.[5] It can also be a result of using too much template DNA in your PCR or running the gel at too high a voltage.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies. These should be used as a starting point for optimization.
Table 1: EMA Concentration and Incubation Time
| Parameter | Range | Typical Value | Notes |
| EMA Concentration | 1 - 100 µM | 5 - 20 µM | Highly dependent on cell type and density.[1][3] |
| Incubation Time | 5 - 60 min | 15 min | Should be done in the dark, on ice.[6] |
Table 2: Photoactivation Parameters
| Parameter | Range | Typical Value | Notes |
| Light Source | Halogen Lamp | 500 - 650 W | LED systems are also available. |
| Exposure Time | 1 - 20 min | 5 - 15 min | Longer times can increase efficiency but also risk heat damage.[4] |
| Distance to Sample | 15 - 20 cm | 20 cm | Samples should be kept on ice during exposure. |
Experimental Protocols
Detailed Protocol for EMA Treatment
-
Sample Preparation: Resuspend cell pellets in a suitable buffer (e.g., PBS) to a final volume of 500 µL. Prepare separate tubes for your control (no EMA) and your treated samples. For optimization, prepare samples with known ratios of live and heat-killed cells.
-
EMA Addition: Prepare a stock solution of EMA (e.g., 1 mg/mL in water). Add the desired amount of EMA to your sample tubes to achieve the final concentration for testing (e.g., 5, 10, 20 µM). Keep the stock solution protected from light.
-
Incubation: Vortex the samples briefly and incubate them in the dark (e.g., by wrapping the tubes in aluminum foil) for 15 minutes at room temperature or on ice. Gentle mixing during incubation can improve efficiency.
-
Photoactivation: Place the sample tubes on ice, approximately 20 cm from a 650W halogen light source. Expose the samples to the light for 5-15 minutes.
-
Cell Lysis and DNA Extraction: After photoactivation, pellet the cells by centrifugation. Discard the supernatant and proceed with your standard DNA extraction protocol.
-
PCR and Gel Electrophoresis: Use the extracted DNA as a template for your PCR reaction. Analyze the PCR products on an agarose gel.
Visualizations
EMA-PCR Experimental Workflow
Caption: Workflow for viability PCR using EMA treatment.
Troubleshooting Logic for Faint DNA Bands
Caption: Logical steps for troubleshooting faint DNA bands.
References
- 1. Optimization of Viability Treatment Essential for Accurate Droplet Digital PCR Enumeration of Probiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Viability PCR, a Culture-Independent Method for Rapid and Selective Quantification of Viable Legionella pneumophila Cells in Environmental Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trouble Shooting DNA electrophoresis [bio.davidson.edu]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. portlandpress.com [portlandpress.com]
Validation & Comparative
Ethidium Monoazide Bromide vs. Propidium Monoazide: A Comparative Guide for Viability Testing
For researchers, scientists, and drug development professionals, distinguishing between viable and non-viable cells is a critical step in assessing the efficacy of antimicrobial treatments and understanding microbial physiology. While traditional plating methods have long been the standard, they are often time-consuming and not suitable for viable but non-culturable (VBNC) organisms. Viability PCR (v-PCR), utilizing photoreactive DNA-binding dyes, offers a rapid and culture-independent alternative. This guide provides an in-depth comparison of two such dyes: Ethidium Monoazide Bromide (EMA) and Propidium Monoazide (PMA).
At the core of v-PCR is the principle of selective DNA amplification from viable cells. Both EMA and PMA are DNA intercalating agents that can be covalently cross-linked to DNA upon exposure to light. Crucially, these dyes are designed to be excluded from cells with intact membranes. In a mixed population of live and dead cells, only the dead cells with compromised membranes will take up the dye. Subsequent photoactivation renders the DNA from these dead cells unamplifiable by PCR, allowing for the specific quantification of DNA from viable cells.
Mechanism of Action: A Tale of Two Charges
The primary difference between EMA and PMA lies in their molecular charge, which dictates their permeability to live cell membranes. EMA carries a single positive charge, while PMA possesses a double positive charge. This seemingly small difference has significant implications for their performance. The higher positive charge of PMA makes it less permeable to the intact cell membranes of viable bacteria.[1][2] In contrast, EMA has been shown to penetrate the membranes of some viable cells, leading to an underestimation of the viable population and potential false-negative results.[3][4][5] Consequently, PMA is generally considered more selective for dead cells.[6]
A newer generation dye, PMAxx™, has been developed as an improvement upon PMA, reportedly offering even better discrimination between live and dead bacteria by more effectively eliminating the PCR signal from dead cell DNA.[6][7]
Performance Comparison: EMA vs. PMA
Experimental data consistently demonstrates the superior selectivity of PMA over EMA for viability testing across various bacterial species. However, the optimal conditions for use, including dye concentration and light exposure, can vary depending on the specific microorganism and experimental setup.
| Parameter | Ethidium Monoazide (EMA) | Propidium Monoazide (PMA) | Key Considerations |
| Optimal Concentration | 6 µM[8] | 10-50 µM[8][9] | Concentration needs to be optimized for each bacterial species and sample type.[10] |
| Selectivity for Dead Cells | Lower, can penetrate some viable cells.[3][4][5] | Higher, more effective exclusion from viable cells due to higher charge.[1][2] | PMA's higher selectivity reduces the risk of underestimating viable cell counts. |
| Signal Reduction from Dead Cells (Log Reduction) | Variable, can be significant but may also affect live cells.[8] | Generally provides a significant and more selective reduction in signal from dead cells.[8] | The goal is to maximize the signal reduction from dead cells while minimizing the impact on live cells. |
| Effect on Live Cells | Can inhibit PCR amplification from viable cells, leading to false negatives.[3][4] | Minimal impact on PCR amplification from viable cells at optimal concentrations.[3] | It is crucial to perform controls with only live cells to assess dye toxicity. |
| Toxicity | Can be cytotoxic to viable cells, especially at higher concentrations.[11] | Generally exhibits lower toxicity to viable cells compared to EMA.[11] | Performing experiments on ice can help reduce dye uptake by viable cells.[11] |
Experimental Protocols
Accurate and reproducible results in v-PCR depend on carefully optimized protocols. Below are generalized experimental workflows for both EMA and PMA treatment prior to qPCR.
Experimental Workflow for Viability PCR
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | Optimization of Viability Treatment Essential for Accurate Droplet Digital PCR Enumeration of Probiotics [frontiersin.org]
- 3. Live/dead real-time polymerase chain reaction to assess new therapies against dental plaque-related pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
- 7. biotium.com [biotium.com]
- 8. Comparison of EMA-, PMA- and DNase qPCR for the determination of microbial cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validating Microbial Viability: A Head-to-Head Comparison of EMA-qPCR and Traditional Plate Counts
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of microbial viability assessment methods. This guide provides a detailed comparison of Ethidium Monoazide-quantitative Polymerase Chain Reaction (EMA-qPCR) and traditional plate count methods, supported by experimental data and protocols.
In the realm of microbiology and drug development, accurately quantifying viable microorganisms is paramount for assessing the efficacy of antimicrobial treatments, monitoring fermentation processes, and ensuring product safety. For decades, the traditional plate count method has been the gold standard for enumerating viable bacteria. However, the advent of molecular techniques has introduced powerful alternatives like EMA-qPCR, which promises a more rapid and comprehensive analysis. This guide provides an objective comparison of these two methods, delving into their principles, experimental workflows, and performance based on available data.
Principles of Viability Assessment
Traditional Plate Counts: This method relies on the ability of viable microorganisms to replicate and form visible colonies on a solid nutrient medium.[1] It is a direct method for counting living cells, often expressed as colony-forming units (CFU) per milliliter or gram.[1][2] The core principle is that each viable cell will give rise to a single colony.[1]
EMA-qPCR: This molecular method differentiates between viable and non-viable bacterial cells based on membrane integrity.[3] Ethidium monoazide (EMA) is a DNA-intercalating dye that selectively penetrates cells with compromised membranes (i.e., dead cells).[3][4] Upon photoactivation, EMA covalently binds to the DNA, preventing its amplification during the subsequent quantitative polymerase chain reaction (qPCR).[3][4] In contrast, viable cells with intact membranes exclude the dye, allowing their DNA to be amplified and quantified.[3][4] This technique provides results in terms of gene copy numbers, which can be correlated to the number of viable cells.
Comparative Analysis: EMA-qPCR vs. Traditional Plate Counts
| Feature | Traditional Plate Count | EMA-qPCR |
| Principle | Measures the ability of cells to replicate and form colonies.[1] | Measures membrane integrity by excluding a DNA-intercalating dye.[3] |
| Output | Colony-Forming Units (CFU)/mL or g.[2] | Gene copy numbers/mL or g, correlated to viable cells. |
| Time to Result | 24-48 hours or longer, depending on the microorganism.[5] | A few hours.[6] |
| Specificity | Can be selective based on the growth medium and incubation conditions. | Highly specific due to the use of target-specific primers in qPCR. |
| Viable But Non-Culturable (VBNC) Cells | Does not detect VBNC cells.[7] | Can detect VBNC cells, as they often maintain membrane integrity.[8] |
| Dead Cells | Does not detect dead cells. | Effectively excludes signals from dead cells with compromised membranes.[7] |
| Throughput | Can be laborious and time-consuming for a large number of samples. | Amenable to high-throughput analysis. |
| Limitations | Inability to count VBNC cells, long incubation times, potential for colony overlap at high concentrations.[7][9] | Potential for dye toxicity to viable cells at high concentrations, incomplete suppression of DNA from dead cells, and the requirement for careful optimization.[4][8] |
Experimental Workflow Comparison
The following diagram illustrates the key steps involved in performing both traditional plate counts and EMA-qPCR for the assessment of microbial viability.
Experimental Protocols
Traditional Plate Count (Pour Plate Method)
This protocol is a standard method for enumerating viable bacteria in a liquid sample.
-
Sample Preparation: Prepare a homogenous suspension of the sample in a sterile diluent (e.g., buffered peptone water).
-
Serial Dilutions: Perform a series of 10-fold dilutions of the sample to achieve a countable number of colonies (typically 30-300 CFU/plate).[2][10]
-
Transfer 1 mL of the sample to 9 mL of sterile diluent to make a 10⁻¹ dilution.
-
Vortex the dilution thoroughly.
-
Using a fresh sterile pipette, transfer 1 mL of the 10⁻¹ dilution to another 9 mL of sterile diluent to make a 10⁻² dilution.
-
Continue this process until the desired dilution range is achieved.
-
-
Plating:
-
Pipette 1 mL of each appropriate dilution into separate, sterile Petri dishes.[10]
-
Pour approximately 15-20 mL of molten, cooled (45-50°C) agar (B569324) medium (e.g., Plate Count Agar) into each Petri dish.[5]
-
Gently swirl the plates to ensure uniform mixing of the sample with the agar.
-
-
Incubation:
-
Allow the agar to solidify completely.
-
Invert the plates and incubate at a temperature and duration suitable for the target microorganism (e.g., 35-37°C for 24-48 hours for many bacteria).[11]
-
-
Colony Counting:
-
Following incubation, count the number of visible colonies on the plates.[1]
-
Select plates with colony counts within the statistically valid range (e.g., 30-300 CFU).[2]
-
Calculate the concentration of viable bacteria in the original sample by multiplying the colony count by the reciprocal of the dilution factor.
-
EMA-qPCR Protocol
This protocol outlines the key steps for quantifying viable bacteria using EMA-qPCR.
-
Sample Preparation: Prepare a cell suspension of the sample.
-
EMA Treatment:
-
Photoactivation:
-
DNA Extraction:
-
Pellet the cells by centrifugation.
-
Wash the pellet to remove any residual EMA.
-
Extract the genomic DNA from the cell pellet using a suitable commercial kit or standard protocol.[3]
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing the extracted DNA, target-specific primers, a fluorescent probe or dye (e.g., SYBR Green), and qPCR master mix.
-
Perform the qPCR amplification using a real-time PCR instrument. The cycling conditions will need to be optimized for the specific primers and target sequence.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) value for each sample.
-
Generate a standard curve using known concentrations of target DNA to quantify the number of gene copies in the experimental samples.
-
The number of gene copies from the viable cells is then calculated, providing an estimate of the viable cell concentration.
-
Conclusion
Both traditional plate counts and EMA-qPCR are valuable tools for the assessment of microbial viability, each with its own set of advantages and limitations. Traditional plate counts remain a reliable and cost-effective method for quantifying culturable microorganisms. However, its time-consuming nature and inability to detect VBNC cells are significant drawbacks in many research and industrial settings.
EMA-qPCR offers a rapid, highly specific, and high-throughput alternative that can provide a more comprehensive picture of the viable microbial population, including VBNC cells.[7] While the initial setup and optimization may be more complex, the speed and detail of the data it provides can be invaluable for time-sensitive applications and for a deeper understanding of microbial responses to various treatments. The choice of method will ultimately depend on the specific research question, the nature of the sample, the target microorganism, and the available resources. For a comprehensive validation of microbial viability, a combination of both methods can often provide the most robust and reliable results.
References
- 1. Standard Plate Count: Measuring Viable Bacteria in Food Samples • Food Safety Institute [foodsafety.institute]
- 2. Standard Plate Count – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 3. journals.asm.org [journals.asm.org]
- 4. gene-quantification.de [gene-quantification.de]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. Comparison of viable plate count, turbidity measurement and real-time PCR for quantification of Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of EMA-qPCR as a complementary tool for the detection and monitoring of Legionella in different water systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. fda.gov [fda.gov]
- 11. agsci.psu.edu [agsci.psu.edu]
PMA vs. EMA: A Comparative Guide for Selective Live Cell DNA Amplification
For researchers, scientists, and drug development professionals seeking to accurately quantify viable microorganisms, the choice between Propidium (B1200493) Monoazide (PMA) and Ethidium (B1194527) Monoazide (EMA) for viability PCR (v-PCR) is critical. While both are photoreactive DNA-binding dyes that selectively inhibit PCR amplification from dead cells, PMA consistently demonstrates superior performance in distinguishing between live and dead cell populations. This guide provides an objective comparison, supported by experimental data, to inform your selection process.
The core principle of v-PCR lies in the selective exclusion of these dyes by cells with intact membranes. In dead cells, compromised membranes allow PMA or EMA to enter, intercalate with DNA, and upon photoactivation, form a covalent bond that renders the DNA inaccessible to PCR amplification.[1][2] This allows for the specific amplification of DNA from viable cells only.
Key Advantages of PMA over EMA
Propidium Monoazide (PMA) was developed as an improvement upon Ethidium Monoazide (EMA) and offers several distinct advantages, primarily centered around its higher selectivity for dead cells.[1] This enhanced selectivity is crucial for accurate quantification of viable cells, as any penetration of the dye into live cells can lead to an underestimation of the viable population.
1. Superior Selectivity for Dead Cells: The primary advantage of PMA is its enhanced ability to be excluded from live cells compared to EMA.[1] EMA has been shown to partially penetrate the membranes of viable bacterial cells, leading to a reduction in the PCR signal from the live population and consequently, an underestimation of their numbers.[3] This makes PMA a more reliable choice for accurate live/dead differentiation.
2. Reduced Toxicity to Live Cells: While both dyes can exhibit some level of toxicity, studies have indicated that PMA generally has a lower impact on the viability of cells compared to EMA at effective concentrations. Some research has shown that EMA can have lethal effects on certain bacterial strains, whereas PMA at tested concentrations showed no toxic effects.[4] This is a critical consideration when working with sensitive microbial populations or when sample integrity is paramount.
3. Improved Live/Dead Discrimination in a Wider Range of Organisms: PMA has been validated in a diverse array of organisms, including various bacterial strains, yeast, fungi, viruses, and parasites.[5] Its consistent performance across different cell types makes it a more versatile tool for researchers working with complex microbial communities.
Quantitative Comparison of PMA and EMA
The following table summarizes key quantitative parameters from comparative studies, highlighting the differences in performance between PMA and EMA.
| Parameter | Propidium Monoazide (PMA) | Ethidium Monoazide (EMA) | Key Findings & References |
| Optimal Concentration | Generally higher concentrations required (e.g., 50 µM) | Lower concentrations often effective (e.g., 6 µM) | A 4-fold higher concentration of PMA than EMA was needed to achieve a similar effect in preventing PCR amplification of DNA from dead Legionella cells.[4][6] Optimal concentrations can vary depending on the microbial species and sample matrix.[7] |
| Log Reduction of Dead Cell Signal | Can achieve significant log reductions (e.g., 2.46) | Also achieves significant log reductions (e.g., 2.85) | Both dyes can effectively reduce the signal from dead cells, but PMA's higher selectivity ensures a more accurate representation of the live population.[7] |
| Impact on Live Cell Signal | Minimal impact on live cell signal at optimal concentrations | Can cause a reduction in the PCR signal from viable cells | EMA's permeability into some live cells can lead to an underestimation of the viable count.[3][8] |
| Toxicity | Generally lower toxicity to viable cells | Can exhibit higher toxicity, with lethal effects observed in some bacterial strains | PMA is considered less toxic and safer for the user and the viable cell population.[4] |
Experimental Protocols
Below are generalized protocols for using PMA and EMA in viability PCR. It is crucial to optimize these protocols for your specific application, including dye concentration, incubation time, and light exposure.
Propidium Monoazide (PMA) Protocol for Viability PCR
-
Sample Preparation: Prepare cell suspensions of your sample of interest. Include positive controls (live cells) and negative controls (dead cells, e.g., heat-killed at 90°C for 5 minutes).[5]
-
PMA Incubation: In a dark or low-light environment, add PMA to the cell suspensions to the desired final concentration (e.g., 25-50 µM). Incubate for 5-10 minutes at room temperature with gentle mixing.[5][9]
-
Photoactivation: Expose the samples to a strong visible light source (e.g., a halogen lamp or a dedicated LED photolysis device) for 15-30 minutes.[5][10] Ensure the light source does not overheat the samples.
-
DNA Extraction: Proceed with your standard DNA extraction protocol. Note that part of the proposed mechanism of PMA is the removal of PMA-bound DNA via precipitation, so it is recommended to use equal volumes of DNA eluate for qPCR rather than normalizing DNA concentration.[5]
-
Quantitative PCR (qPCR): Perform qPCR using primers specific to your target organism. The cycle threshold (Ct) values will be used to quantify the amount of DNA from viable cells.
Ethidium Monoazide (EMA) Protocol for Viability PCR
-
Sample Preparation: As with the PMA protocol, prepare your cell suspensions, including live and dead cell controls.
-
EMA Incubation: In the dark, add EMA to the cell suspensions to the optimized final concentration (e.g., 5-10 µg/ml). Incubate for 5-10 minutes at room temperature.[11]
-
Photoactivation: Expose the samples to a visible light source for 1-15 minutes. The optimal time may vary depending on the light source and sample type.[10][11]
-
DNA Extraction: After photoactivation, proceed with DNA extraction.
-
Quantitative PCR (qPCR): Perform qPCR to amplify and quantify the DNA from viable cells.
Visualizing the Mechanism and Workflow
To better understand the underlying principles of v-PCR and the experimental process, the following diagrams illustrate the mechanism of action and a typical workflow.
Caption: Mechanism of PMA/EMA in viability PCR.
Caption: General workflow for viability PCR using PMA or EMA.
Conclusion
For the selective amplification of DNA from live cells, Propidium Monoazide (PMA) offers significant advantages over Ethidium Monoazide (EMA). Its superior selectivity for dead cells, lower toxicity to live cells, and robust performance across a wide range of microorganisms make it the preferred choice for researchers demanding high accuracy and reliability in their viability PCR assays. While experimental conditions should always be optimized, starting with PMA provides a stronger foundation for obtaining precise and reproducible results in the quantification of viable cells.
References
- 1. Propidium monoazide - Wikipedia [en.wikipedia.org]
- 2. Use of Propidium Monoazide for Live/Dead Distinction in Microbial Ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Two-Round Treatment With Propidium Monoazide Completely Inhibits the Detection of Dead Campylobacter spp. Cells by Quantitative PCR [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. Comparison of ethidium monoazide and propidium monoazide for the selective detection of viable Legionella cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of EMA-, PMA- and DNase qPCR for the determination of microbial cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. theseus.fi [theseus.fi]
- 11. journals.asm.org [journals.asm.org]
Navigating the Maze of Viability Assessment: A Guide to the Limitations of Ethidium Monoazide (EMA) and its Alternatives
For researchers, scientists, and drug development professionals, accurately distinguishing between viable and non-viable cells is a cornerstone of robust experimentation. Ethidium monoazide (EMA) has been a widely adopted tool for this purpose, particularly in conjunction with quantitative PCR (qPCR). However, a nuanced understanding of its limitations is crucial for the accurate interpretation of results. This guide provides a critical comparison of EMA with other common viability assessment methods, supported by experimental data and detailed protocols, to empower researchers in selecting the most appropriate technique for their specific needs.
The Double-Edged Sword: Understanding Ethidium Monoazide (EMA)
EMA is a DNA-intercalating agent designed to selectively penetrate cells with compromised membranes, a hallmark of cell death. Upon photoactivation with visible light, EMA covalently binds to DNA, effectively preventing its amplification by PCR.[1][2][3] This mechanism, in theory, allows for the specific detection and quantification of DNA from viable cells within a mixed population.
However, the efficacy of EMA is not absolute and is subject to several critical limitations that can lead to inaccurate viability assessments.
Key Limitations of Ethidium Monoazide (EMA):
-
Penetration of Viable Cells: A primary drawback of EMA is its potential to penetrate the membranes of viable cells, particularly in certain bacterial species or under specific experimental conditions.[4][5][6] This can lead to the modification of DNA from live cells, resulting in an underestimation of the viable population and the generation of false-negative results.[6]
-
Incomplete Signal Reduction from Dead Cells: In samples with a high concentration of non-viable cells, the qPCR signal may not be completely eliminated after EMA treatment.[4] This can lead to an overestimation of the viable population, producing false-positive results.
-
Species-Specific and Concentration-Dependent Effects: The effectiveness of EMA can vary significantly between different microbial species.[5] Furthermore, the optimal concentration of EMA and the number of bacteria in the sample can influence its efficacy.[5]
-
Influence of Sample Matrix: Complex sample matrices, such as soil or food, can interfere with the performance of EMA, potentially leading to inaccurate results.[7]
A Comparative Look: EMA vs. The Alternatives
Several alternative methods exist for viability assessment, each with its own set of advantages and disadvantages. This section provides a comparative overview of EMA and its most common alternatives.
Propidium (B1200493) Monoazide (PMA)
Propidium monoazide (PMA) is a close relative of EMA and functions through a similar mechanism. However, PMA possesses a higher positive charge, which is thought to reduce its ability to penetrate the intact membranes of viable cells.[4][8] This characteristic often makes PMA a more selective and reliable choice for viability PCR (v-PCR) compared to EMA.[4][7][9]
DNase Treatment
Another approach to differentiate between viable and non-viable cells involves treating the sample with DNase I. This enzyme degrades extracellular DNA and DNA from cells with compromised membranes, leaving the DNA within intact, viable cells protected. Subsequent qPCR then quantifies the DNA from the viable population.
ATP Bioluminescence
This method assesses cell viability by measuring the intracellular concentration of adenosine (B11128) triphosphate (ATP), the primary energy currency of living cells. The presence of ATP is indicative of metabolic activity and, therefore, cell viability. Commercially available kits utilize the luciferase enzyme, which produces a light signal in the presence of ATP that can be quantified.
Dye-Based Viability Kits (e.g., LIVE/DEAD™ BacLight™)
These kits employ a two-color fluorescent staining system to differentiate between live and dead cells based on membrane integrity. For example, the LIVE/DEAD™ BacLight™ kit uses SYTO® 9, a green-fluorescent stain that labels all bacteria, and propidium iodide, a red-fluorescent stain that only penetrates bacteria with damaged membranes. Live bacteria fluoresce green, while dead bacteria fluoresce red.
Quantitative Data Comparison
The following tables summarize quantitative data from various studies, comparing the performance of EMA with its alternatives.
Table 1: Comparison of EMA and PMA in Reducing Signals from Non-Viable Bacteria
| Bacterial Species | Treatment | % Decrease in Cell Count (Compared to Conventional Culturing) | Reference |
| E. coli (in low-fat milk) | EMA | 18% | [7] |
| PMA | 6% | [7] | |
| S. aureus (in low-fat milk) | EMA | 20% | [7] |
| PMA | 3% | [7] | |
| E. faecalis (in low-fat milk) | EMA | 23% | [7] |
| PMA | 8% | [7] | |
| L. monocytogenes (in low-fat milk) | EMA | 30% | [7] |
| PMA | 12% | [7] | |
| E. coli (in processed cheese) | EMA | 20% | [7] |
| PMA | 9% | [7] | |
| S. aureus (in processed cheese) | EMA | 27% | [7] |
| PMA | 6% | [7] | |
| E. faecalis (in processed cheese) | EMA | 30% | [7] |
| PMA | 5% | [7] | |
| L. monocytogenes (in processed cheese) | EMA | 25% | [7] |
| PMA | 10% | [7] |
Table 2: Log Reduction in qPCR Signal from Viable and Heat-Treated Bacteria
| Bacterial Species | Viability Treatment | Log Reduction (Viable Samples) | Log Reduction (Heat-Treated Samples) | Reference |
| L. pneumophila | 6 µM EMA | 0.01 - 2.71 | 0.27 - 2.85 | [10] |
| 50 µM PMA | 0.06 - 1.02 | 0.62 - 2.46 | [10] | |
| DNase Treatment | 0.06 - 0.82 | 0.70 - 2.91 | [10] | |
| P. aeruginosa | 6 µM EMA | 0.01 - 2.71 | 0.27 - 2.85 | [10] |
| 50 µM PMA | 0.06 - 1.02 | 0.62 - 2.46 | [10] | |
| DNase Treatment | 0.06 - 0.82 | 0.70 - 2.91 | [10] | |
| S. typhimurium | 6 µM EMA | 0.01 - 2.71 | 0.27 - 2.85 | [10] |
| 50 µM PMA | 0.06 - 1.02 | 0.62 - 2.46 | [10] | |
| DNase Treatment | 0.06 - 0.82 | 0.70 - 2.91 | [10] | |
| S. aureus | 6 µM EMA | 0.01 - 2.71 | 0.27 - 2.85 | [10] |
| 50 µM PMA | 0.06 - 1.02 | 0.62 - 2.46 | [10] | |
| DNase Treatment | 0.06 - 0.82 | 0.70 - 2.91 | [10] | |
| E. faecalis | 6 µM EMA | 0.01 - 2.71 | 0.27 - 2.85 | [10] |
| 50 µM PMA | 0.06 - 1.02 | 0.62 - 2.46 | [10] | |
| DNase Treatment | 0.06 - 0.82 | 0.70 - 2.91 | [10] |
Experimental Protocols
Detailed methodologies for the key viability assessment techniques are provided below.
EMA/PMA-qPCR Protocol
-
Sample Preparation: Prepare a suspension of the cells to be tested. For controls, prepare a suspension of live cells and a suspension of dead cells (e.g., by heat treatment at 70°C for 15 minutes).
-
Dye Incubation: Add EMA or PMA to the cell suspensions to a final concentration typically ranging from 6 µM to 50 µM.[10] Incubate the samples in the dark for a period ranging from 5 to 60 minutes at room temperature to allow the dye to penetrate the dead cells.
-
Photoactivation: Expose the samples to a strong visible light source (e.g., a halogen lamp) for 1 to 15 minutes to covalently crosslink the dye to the DNA.
-
DNA Extraction: Extract genomic DNA from all samples using a standard DNA extraction protocol.
-
qPCR Analysis: Perform quantitative PCR using primers specific to the organism of interest to determine the amount of amplifiable DNA in each sample.
DNase I Treatment Protocol
-
Sample Preparation: Prepare cell suspensions as described for the EMA/PMA-qPCR protocol.
-
DNase I Digestion: Add DNase I and the corresponding reaction buffer to the samples. Incubate at 37°C for 10-60 minutes.
-
DNase I Inactivation: Stop the reaction by adding a chelating agent like EDTA to a final concentration of 5 mM and/or by heat inactivation at a temperature that will not lyse the viable cells.
-
DNA Extraction: Proceed with DNA extraction from the treated samples.
-
qPCR Analysis: Perform qPCR to quantify the remaining intact DNA.
ATP Bioluminescence Assay Protocol
-
Sample Preparation: Prepare cell suspensions and appropriate controls.
-
ATP Extraction: Lyse the cells using a reagent that releases ATP.
-
Luminometry: Add a luciferase-containing reagent to the cell lysate. This enzyme will catalyze a reaction with ATP, producing light.
-
Measurement: Measure the light output using a luminometer. The amount of light is directly proportional to the amount of ATP and, therefore, the number of viable cells.
LIVE/DEAD™ BacLight™ Staining Protocol
-
Dye Preparation: Prepare a working solution of the SYTO® 9 and propidium iodide dyes according to the manufacturer's instructions.
-
Staining: Add the dye mixture to the bacterial suspension and incubate at room temperature in the dark for approximately 15 minutes.
-
Microscopy: Mount a small volume of the stained suspension on a microscope slide and observe using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Analysis: Count the number of green (live) and red (dead) cells to determine the percentage of viable bacteria.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the signaling pathways and experimental workflows described.
Caption: Mechanism of Ethidium Monoazide (EMA) in Viability PCR.
Caption: Comparative Experimental Workflows for Viability Assessment.
Conclusion: Making an Informed Choice
The choice of a viability assessment method should be guided by the specific research question, the cell type under investigation, the sample matrix, and the potential for confounding factors. While EMA-qPCR can be a valuable tool, its limitations, particularly its potential to penetrate viable cells, necessitate careful consideration and the inclusion of appropriate controls. For many applications, PMA offers a more robust alternative for viability PCR due to its enhanced selectivity for non-viable cells.
For a comprehensive understanding of cell viability that extends beyond membrane integrity, methods like ATP bioluminescence, which probe metabolic activity, can provide complementary and valuable insights. Ultimately, a critical evaluation of the strengths and weaknesses of each method will enable researchers to generate more accurate and reliable data in their pursuit of scientific discovery.
References
- 1. ATP Bioluminescence Assay To Evaluate Antibiotic Combinations against Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PMA-qPCR method for the selective quantitation of viable lactic acid bacteria in fermented milk [frontiersin.org]
- 3. neb.com [neb.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. journals.asm.org [journals.asm.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Team:Northwestern/Protocol/LIVE/DEAD® BacLight - Bacterial Viability Kit - 2010.igem.org [2010.igem.org]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for LIVE/DEAD® BacLight(TM) Bacterial Viability Assay [thelabrat.com]
- 10. researchgate.net [researchgate.net]
Cross-Validation of EMA-Based Viability Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of cell viability is a cornerstone of research in microbiology, drug development, and molecular biology. Ethidium (B1194527) Bromide Monoazide (EMA) based assays have emerged as a powerful tool for differentiating viable from non-viable cells, particularly in complex samples. This guide provides a comprehensive comparison of EMA-based methods with other established viability assays, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Principle of EMA-Based Viability Assays
Ethidium Bromide Monoazide (EMA) is a fluorescent nucleic acid stain with a photo-reactive azide (B81097) group. Due to its charge, EMA is membrane-impermeable and is actively excluded from viable cells with intact cell membranes. In contrast, it readily penetrates cells with compromised membranes. Upon exposure to a bright light source, the azide group of EMA is converted into a highly reactive nitrene radical, which covalently crosslinks the EMA to any DNA it is intercalated with. This covalent bond is irreversible. As a result, DNA from dead cells becomes modified and its amplification by PCR is inhibited. This principle allows for the selective detection of DNA from viable cells in a mixed population.[1][2] EMA-based methods are often coupled with quantitative PCR (qPCR) to quantify the viable cell population.
Cross-Validation with Other Viability Assays
To ensure the accuracy and reliability of viability data, it is crucial to cross-validate results with established methods. This section compares EMA-based assays with three commonly used viability assays: Propidium Iodide (PI) Staining, ATP Measurement, and Colony Forming Unit (CFU) Counts.
Comparison of Viability Assay Performance
The following table summarizes the key characteristics and performance of each viability assay.
| Feature | EMA-Based Assay (e.g., EMA-qPCR) | Propidium Iodide (PI) Staining | ATP Measurement Assay | Colony Forming Unit (CFU) Assay |
| Principle | Exclusion of a photoreactive DNA-binding dye by viable cells, preventing DNA amplification from dead cells. | Exclusion of a fluorescent DNA-intercalating dye by viable cells. | Quantification of intracellular ATP as an indicator of metabolic activity. | Assessment of the ability of single cells to proliferate and form colonies. |
| Measures | Presence of intact cell membranes and amplifiable DNA from viable cells. | Membrane integrity. | Metabolic activity and energy status. | Reproductive integrity and ability to proliferate. |
| Advantages | - Specific to viable cells with intact membranes.- Applicable to a wide range of microorganisms.- Can be combined with qPCR for quantification.- Covalent binding prevents dye leakage.[3] | - Simple and rapid staining procedure.- Widely used in flow cytometry. | - High sensitivity.- Rapid and suitable for high-throughput screening.[4] | - Considered the "gold standard" for microbial viability.- Directly measures the number of viable, culturable cells. |
| Disadvantages | - Can be inhibited by high turbidity in samples.[5]- EMA can sometimes penetrate viable cells, leading to an underestimation of viability.[1]- Requires a photoactivation step. | - May underestimate viability in adherent bacterial cells due to staining of extracellular DNA.[6][7]- Not suitable for fixed and permeabilized cells.[3] | - Indirect measure of viability; ATP levels can fluctuate with metabolic state.- Some drugs can interfere with cellular metabolism, affecting ATP levels without causing cell death.[8] | - Only detects culturable organisms.- Time-consuming (days to weeks for colony growth).- Not suitable for viable but non-culturable (VBNC) cells. |
| Typical Readout | qPCR cycle threshold (Ct) values, log reduction in DNA amplification. | Fluorescence intensity (flow cytometry or microscopy). | Luminescence signal. | Number of colonies. |
Quantitative Data Comparison
The following table presents a synthesis of quantitative data from various studies to illustrate the comparative performance of EMA-qPCR and other viability assays.
| Organism/Cell Type | Treatment | EMA-qPCR (Log Reduction of Dead Cell Signal) | CFU Count (Log Reduction) | PI Staining (% Dead Cells) | ATP Assay (Relative Luminescence Units) | Reference |
| Escherichia coli | Heat-killed | 4 to 6 | > 6 | Not Reported | Not Reported | [5] |
| Lactobacillus curvatus | Heat-killed | ~2.7 (equivalent to 8 Ct increase) | Not Reported | Not Reported | Not Reported | [9] |
| Various Bacteria | Heat-treated | 0.27 to 2.85 | Not Reported | Not Reported | Not Reported | [10] |
| Glioma Stem-like Cells | Rapamycin Treatment | Not Reported | Not Reported | Not Reported | Significant decrease | [8] |
| Human Hepatoma Cells (HepG2) | Taxol Treatment | Not Reported | Not Reported | Concentration-dependent increase | Most sensitive, significant decrease | [4] |
Note: Direct comparative studies simultaneously evaluating all four methods on the same cell types and conditions are limited. The data presented is a compilation from different studies to provide a general overview.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
EMA-qPCR Protocol for Bacterial Viability
This protocol is adapted from studies on E. coli and other bacteria.[5][11]
1. Sample Preparation:
-
Prepare bacterial cell suspensions in an appropriate buffer (e.g., PBS).
-
Create a "live" sample and a "dead" sample by heat-killing a portion of the cell suspension (e.g., 70°C for 15 minutes).
2. EMA Treatment:
-
Prepare a stock solution of EMA (e.g., 5 mg/mL in DMSO) and store in the dark at -20°C.[3]
-
Dilute the EMA stock solution to the desired working concentration (e.g., 6 µM to 20 µg/mL) in the cell suspension.[10][11] The optimal concentration should be determined empirically for each bacterial species and sample matrix.
-
Incubate the samples with EMA in the dark for 10-15 minutes at room temperature to allow for dye penetration into dead cells.
3. Photoactivation:
-
Expose the samples to a bright light source (e.g., a 650W halogen lamp) for 5-15 minutes on ice to covalently bind EMA to DNA.[9] Ensure the light source does not significantly heat the samples.
4. DNA Extraction:
-
Extract genomic DNA from both EMA-treated and untreated (control) live and dead cell samples using a standard DNA extraction kit.
5. qPCR Analysis:
-
Perform qPCR using primers specific to the target organism.
-
Compare the Ct values between the live and dead samples, both with and without EMA treatment. A significant increase in the Ct value for the EMA-treated dead cells compared to the untreated dead cells indicates successful inhibition of DNA amplification from non-viable cells.
Propidium Iodide (PI) Staining Protocol for Flow Cytometry
This protocol is a standard method for assessing cell viability using flow cytometry.[12][13]
1. Cell Preparation:
-
Harvest cells and wash them with PBS.
-
Resuspend the cells in a suitable buffer (e.g., PBS or binding buffer) at a concentration of approximately 1 x 10^6 cells/mL.
2. PI Staining:
-
Prepare a stock solution of PI (e.g., 1 mg/mL in water) and store protected from light.
-
Add PI to the cell suspension at a final concentration of 1-5 µg/mL.
-
Incubate the cells on ice for 5-15 minutes in the dark.
3. Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Excite the cells with a 488 nm or 561 nm laser and collect the emission in the red fluorescence channel (typically >600 nm).
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Quantify the percentage of PI-positive (dead) and PI-negative (live) cells.
ATP Measurement Assay Protocol
This protocol is a general guideline for a luciferase-based ATP assay.[4][8]
1. Cell Plating:
-
Seed cells in a white-walled, clear-bottom 96-well plate at a desired density.
-
Incubate the cells under standard culture conditions to allow for attachment and growth.
2. Treatment:
-
Treat the cells with the compounds of interest for the desired duration.
3. ATP Assay:
-
Equilibrate the plate to room temperature.
-
Add a commercial ATP releasing and detection reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells to release ATP and contains luciferase and its substrate, D-luciferin.
-
Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.
4. Luminescence Measurement:
-
Measure the luminescence of each well using a plate luminometer.
-
The luminescent signal is directly proportional to the amount of ATP present, which reflects the number of viable cells.
Colony Forming Unit (CFU) Assay Protocol
This protocol is a standard method for determining the number of viable, culturable bacteria.
1. Sample Preparation and Serial Dilution:
-
Prepare a suspension of the bacterial sample in a suitable diluent (e.g., sterile saline or PBS).
-
Perform a series of 10-fold serial dilutions of the bacterial suspension.
2. Plating:
-
Plate a small volume (e.g., 100 µL) of each dilution onto appropriate agar (B569324) plates.
-
Spread the inoculum evenly over the surface of the agar using a sterile spreader.
3. Incubation:
-
Incubate the plates under optimal growth conditions (temperature, atmosphere) for the specific bacterium.
-
Incubation times can range from 24 hours to several days.
4. Colony Counting:
-
After incubation, count the number of visible colonies on the plates.
-
Select plates with a countable number of colonies (typically between 30 and 300).
-
Calculate the number of CFUs per milliliter of the original sample by multiplying the colony count by the dilution factor.
Visualizing the Methodologies
To further clarify the principles and workflows, the following diagrams have been generated using Graphviz.
References
- 1. biotium.com [biotium.com]
- 2. Propidium monoazide (PMA) and ethidium bromide monoazide (EMA) improve DNA array and high-throughput sequencing of porcine reproductive and respiratory syndrome virus identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.virginia.edu [med.virginia.edu]
- 4. ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity of anticancer drugs Taxol and Imatinib, and proteasome inhibitor MG-132 on human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a quantitative PCR method to differentiate between viable and nonviable bacteria in environmental water samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propidium iodide staining underestimates viability of adherent bacterial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 8. A Systematic Comparison Identifies an ATP-Based Viability Assay as Most Suitable Read-Out for Drug Screening in Glioma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gene-quantification.de [gene-quantification.de]
- 10. Comparison of EMA-, PMA- and DNase qPCR for the determination of microbial cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New approach to use ethidium bromide monoazide as an analytical tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. microscopist.co.uk [microscopist.co.uk]
- 13. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of EMA and PMA in complex environmental samples
A Comparative Guide to Ethidium (B1194527) Monoazide (EMA) and Propidium Monoazide (PMA) for Viability PCR in Complex Environmental Samples
Introduction
In environmental microbiology, distinguishing between viable and non-viable microorganisms is crucial for accurate assessments of microbial risk, activity, and the efficacy of disinfection processes. Standard molecular techniques like quantitative PCR (qPCR) cannot differentiate between DNA from live and dead cells, potentially leading to an overestimation of viable pathogen loads[1][2]. Viability PCR (v-PCR), utilizing photoreactive DNA-binding dyes, offers a solution by preventing the amplification of DNA from membrane-compromised cells[3].
Two of the most common dyes used for this purpose are Ethidium Monoazide (EMA) and Propidium Monoazide (PMA)[1][3]. Both are derivatives of intercalating agents that include an azide (B81097) group, allowing for covalent binding to DNA upon photoactivation[4]. This guide provides a detailed comparative analysis of EMA and PMA, presenting their mechanisms, performance data, and experimental protocols to assist researchers in selecting the appropriate method for their complex environmental samples.
Mechanism of Action: EMA vs. PMA
The fundamental principle of v-PCR with either EMA or PMA relies on the integrity of the cell membrane. In viable cells, an intact membrane prevents the dye from entering the cytoplasm. In dead or membrane-compromised cells, the dye can penetrate, intercalate into the DNA, and upon exposure to high-intensity visible light, the azide group is converted into a reactive nitrene radical, which forms a covalent bond with the DNA[3][5][6][7]. This modification renders the DNA insoluble and inhibits its amplification by DNA polymerase during subsequent PCR[5][8].
While the mechanism is similar, a critical difference lies in the molecular charge. PMA has a higher positive charge than EMA, which makes it more effectively excluded from viable cells with intact membranes[9][10]. In contrast, EMA has been shown to penetrate the membranes of some viable bacterial species, leading to a loss of signal from live cells and an underestimation of the viable population[3][9][11].
Caption: Mechanism of EMA/PMA viability PCR.
Comparative Performance Analysis
The choice between EMA and PMA often depends on the specific microorganisms and the sample matrix. PMA is generally considered superior due to its higher selectivity for dead cells[5][9]. However, experimental validation is crucial for any new application.
General Properties
| Feature | Ethidium Monoazide (EMA) | Propidium Monoazide (PMA) | Citation(s) |
| Molecular Charge | Single positive charge | Double positive charge | [10] |
| Selectivity | Generally lower; can penetrate some viable cells, especially certain Gram-negative bacteria. | Generally higher; more effectively excluded from viable cells due to higher charge. | [3][5][9][11] |
| Toxicity | Higher potential toxicity. | Lower toxicity compared to EMA. | [10] |
| Common Application | Early v-PCR studies; may still be effective for specific organisms or matrices. | Widely considered the dye of choice for v-PCR across many bacteria, fungi, and viruses. | [9][12] |
Quantitative Performance Data
The effectiveness of EMA and PMA is often measured by the reduction in qPCR signal (increase in Ct value or log reduction in calculated cell concentration) from dead cell samples.
| Organism(s) | Sample Matrix | Optimal Dye Conc. | Key Findings | Citation(s) |
| Legionella pneumophila, Pseudomonas aeruginosa, Salmonella typhimurium, Staphylococcus aureus, Enterococcus faecalis | Water (Pure Culture) | EMA: 6 μM, PMA: 50 μM | At optimal concentrations, EMA and PMA treatments yielded comparable results in reducing the signal from heat-treated cells. | [1][13] |
| Mixed bacterial flora | Fish Fillets | Not specified | EMA treatment resulted in lower erroneous survival signals compared to PMA after heat treatment. | [14] |
| Legionella spp. | Cooling Water | EMA: 5 µg/ml | EMA-qPCR was deemed more suitable than PMA-qPCR, which was reported to overestimate viable Legionella. | [15][16] |
| Various bacteria | Rainwater | EMA: 6 μM, PMA: 50 μM | Both dyes effectively reduced the detection of non-viable bacteria. EMA pre-treatment produced more significant differences in relative abundance compared to untreated samples. | [17] |
| Escherichia coli O157:H7, S. aureus, Salmonella | Food Matrix (Milk, Ground Beef) | PMA: 5.0 µg/mL | PMA-mPCR successfully detected viable pathogens with a sensitivity ratio of viable to dead counts of less than 1:10. | [9] |
| Fusarium spp. | Agricultural Soil | PMA: 50 µM | PMA-qPCR was established with a detection limit of 91.24 spores/g in soil. | [18] |
Experimental Protocols & Workflow
The successful application of v-PCR in complex environmental samples requires careful optimization of several parameters, including dye concentration, incubation time, and light exposure. Opaque samples like soil or sludge may require higher dye concentrations and longer light exposure to ensure penetration[19].
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Detection and Potential Virulence of Viable but Non-Culturable (VBNC) Listeria monocytogenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Propidium monoazide - Wikipedia [en.wikipedia.org]
- 6. Propidium monoazide (PMA) and ethidium bromide monoazide (EMA) improve DNA array and high-throughput sequencing of porcine reproductive and respiratory syndrome virus identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Two-Round Treatment With Propidium Monoazide Completely Inhibits the Detection of Dead Campylobacter spp. Cells by Quantitative PCR [frontiersin.org]
- 12. biotium.com [biotium.com]
- 13. Comparison of EMA-, PMA- and DNase qPCR for the determination of microbial cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparative study of the ability of EMA and PMA to distinguish viable from heat killed mixed bacterial flora from fish fillets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of quantitative PCR for the detection of microorganisms in water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of EMA-qPCR as a complementary tool for the detection and monitoring of Legionella in different water systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. biotium.com [biotium.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
